Carbogen
Description
Carbogen is an inhalant consisting of hyperoxic gas (95%-98% oxygen and 2%-5% carbon dioxide) with radiosensitizing properties. Inhaled this compound reduces diffusion-limited tumor hypoxia, increasing tumor radiosensitivity due to the increased availability of molecular oxygen for cytotoxic radiation-induced oxygen free radical production. (NCI04)
Properties
CAS No. |
8063-77-2 |
|---|---|
Molecular Formula |
CO4 |
Molecular Weight |
76.01 g/mol |
InChI |
InChI=1S/CO2.O2/c2-1-3;1-2 |
InChI Key |
UBAZGMLMVVQSCD-UHFFFAOYSA-N |
SMILES |
C(=O)=O.O=O |
Canonical SMILES |
C(=O)=O.O=O |
physical_description |
Compressed gas, oxidizing, n.o.s. appears as a gas that liberates oxygen, which intensifies the rate of combustion in a fire. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |
Origin of Product |
United States |
Foundational & Exploratory
Carbogen gas mixture composition for research applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carbogen gas mixtures, their composition, and their applications in preclinical and clinical research. This compound, a mixture of carbon dioxide and oxygen, is a powerful tool for modulating physiological responses, particularly in the context of tissue oxygenation and blood flow. This document details the standard compositions of this compound, outlines experimental protocols for its use, and explores the underlying signaling pathways affected by its administration.
Core Concepts of this compound Application
This compound gas mixtures are primarily utilized in research to induce hyperoxia and a controlled level of hypercapnia. The elevated oxygen concentration directly increases the amount of dissolved oxygen in the blood, enhancing delivery to tissues. The inclusion of carbon dioxide is critical; it counteracts the vasoconstrictive effects of high oxygen concentrations and can even induce vasodilation, further improving blood flow and oxygenation, particularly in tumor microenvironments.[1] This dual-action mechanism makes this compound a valuable agent in studies involving hypoxic conditions, such as cancer biology, neuroscience, and ischemia.
This compound Gas Mixture Composition
The composition of this compound can be tailored for specific research applications, though a standard mixture is widely used. The concentration of carbon dioxide is the key variable, as it dictates the physiological response. While historical formulations varied significantly, modern research applications have largely standardized around a few key compositions.
| Gas Component | Concentration Range | Most Common Composition | Key Application Areas |
| Oxygen (O₂) | 50% - 98.5% | 95% | Cancer Radiotherapy, Neuroscience, Ischemia Models |
| Carbon Dioxide (CO₂) | 1.5% - 50% | 5% | Cancer Radiotherapy, Neuroscience, Ischemia Models |
| Historical "Meduna's Mixture" | 70% O₂, 30% CO₂ | N/A | Psychedelic Psychotherapy Research |
Table 1: Common this compound Gas Mixture Compositions for Research Applications. While a range of mixtures exist, the 95% O₂ and 5% CO₂ formulation is the most prevalent in contemporary biomedical research.[2][3][4]
Experimental Protocols
The application of this compound in a research setting requires precise control over gas delivery and subject monitoring. The following protocols are representative of common experimental designs.
In Vivo Murine Cancer Model: Enhancing Radiotherapy
This protocol describes the use of this compound to enhance the efficacy of radiotherapy in a murine xenograft model.
-
Animal Model: Athymic nude mice with subcutaneously implanted human prostate cancer xenografts (e.g., PC3 or DU145).[5]
-
Anesthesia: Anesthetize the mouse using a suitable agent (e.g., isoflurane) to minimize movement and distress.
-
Gas Delivery:
-
Securely place a nose cone or face mask over the animal's snout.[6]
-
Deliver medical air for a baseline period of at least 4 minutes.[5]
-
Switch the gas supply to this compound (95% O₂ / 5% CO₂) at a flow rate of 1 L/min for 10 minutes prior to and during irradiation.[5]
-
Following irradiation, switch the gas back to medical air for a recovery period of at least 4 minutes.[5]
-
-
Monitoring:
-
Irradiation: Deliver the prescribed dose of radiation to the tumor while the animal is breathing this compound.
-
Data Analysis: Compare tumor growth rates and treatment efficacy between animals treated with radiotherapy plus this compound and those treated with radiotherapy alone.
In Vitro Brain Slice Oxygenation
This compound is essential for maintaining the viability and physiological pH of acute brain slices for electrophysiological recordings.
-
Artificial Cerebrospinal Fluid (aCSF) Preparation: Prepare aCSF solution containing appropriate physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, KH₂PO₄, and glucose).
-
Gassing of aCSF: Continuously bubble the aCSF with this compound (95% O₂ / 5% CO₂) for at least 30 minutes prior to and throughout the experiment. This serves to both oxygenate the solution and maintain a stable pH of approximately 7.4.[2]
-
Brain Slice Preparation:
-
Rapidly dissect the brain region of interest in ice-cold, this compound-gassed aCSF.
-
Use a vibratome to cut acute slices of the desired thickness (e.g., 300-400 µm).
-
-
Slice Recovery and Maintenance:
-
Transfer the slices to a holding chamber containing carbogenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.
-
During electrophysiological recording, continuously perfuse the slices with carbogenated aCSF.
-
Signaling Pathways and Physiological Effects
The physiological effects of this compound are mediated through a series of interconnected signaling pathways, primarily initiated by the increase in arterial CO₂ and O₂ levels.
Neuroprotective and Anticonvulsant Mechanisms
In the central nervous system, this compound inhalation leads to a mild and transient brain acidosis due to the increased arterial CO₂.[8] This pH shift engages several pH-sensitive neuronal and glial pathways that collectively suppress seizures and enhance tissue resilience.[8]
Figure 1: Integrated mechanisms of this compound's anticonvulsant and neuroprotective actions. Increased arterial CO₂ leads to mild brain acidosis, engaging pH-sensitive neuronal and glial pathways.
Tumor Microenvironment Modulation
In the context of cancer therapy, this compound breathing is primarily used to alleviate tumor hypoxia. The increased arterial oxygen saturation enhances the oxygen supply to the tumor.[9] The concomitant hypercapnia induces vasodilation, which can increase tumor blood flow and further improve oxygenation.[1] This is particularly important for enhancing the efficacy of radiotherapy, which is dependent on the presence of oxygen to generate cytotoxic free radicals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound on tumor physiology.
Figure 2: A generalized experimental workflow for in vivo studies involving this compound administration.
Conclusion
This compound gas mixtures are a versatile and valuable tool in biomedical research. By carefully controlling the composition and delivery of these gases, researchers can effectively modulate tissue oxygenation and blood flow to investigate a wide range of physiological and pathophysiological processes. The protocols and pathways described in this guide provide a foundation for the design and implementation of rigorous and reproducible experiments utilizing this compound. As research into hypoxia and its implications in disease continues to evolve, the application of this compound is likely to expand into new and exciting areas of investigation.
References
- 1. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [bionity.com]
- 4. quora.com [quora.com]
- 5. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Effects of this compound Inhalation and Lipo-Prostaglandin E1 in Sudden Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
The Radiosensitizing Properties of Carbogen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and discovery of Carbogen's radiosensitizing properties. It delves into the core mechanisms of action, summarizes key experimental findings, and presents detailed methodologies from seminal studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and radiation oncology.
Introduction: The Challenge of Tumor Hypoxia in Radiotherapy
The efficacy of radiotherapy is significantly hampered by the presence of hypoxic regions within solid tumors. Oxygen is a potent radiosensitizer, as it is required to "fix" the DNA damage induced by ionizing radiation, leading to permanent strand breaks and subsequent cell death. In the absence of adequate oxygen, tumor cells can repair radiation-induced damage more effectively, leading to radioresistance and treatment failure. Early research in radiation biology, therefore, focused on strategies to overcome tumor hypoxia.
The Advent of this compound as a Radiosensitizing Agent
This compound, a gas mixture typically composed of 95% oxygen and 5% carbon dioxide, emerged as a promising agent to counteract tumor hypoxia.[1] The rationale behind this combination is twofold: the high concentration of oxygen aims to increase the amount of dissolved oxygen in the blood, while the carbon dioxide component acts as a vasodilator to counteract the vasoconstrictive effects of pure oxygen, thereby improving blood flow to the tumor.[1] This enhanced perfusion and oxygenation are intended to increase the partial pressure of oxygen (pO2) within the tumor microenvironment, rendering cancer cells more susceptible to the cytotoxic effects of radiation.
Mechanism of Action: A Two-Pronged Approach
The primary mechanism by which this compound exerts its radiosensitizing effect is through the alleviation of both acute and chronic hypoxia.
-
Chronic Hypoxia: This is a result of the diffusion limitations of oxygen from blood vessels to tumor cells located further away. By increasing the oxygen content in the blood, this compound creates a steeper oxygen gradient, allowing it to diffuse further into the tumor tissue and reach previously hypoxic cells.[2]
-
Acute Hypoxia: This is caused by transient fluctuations in tumor blood flow, leading to temporary periods of oxygen deprivation. The carbon dioxide in this compound helps to stabilize blood flow, reducing the instances of intermittent vessel closure and thereby mitigating acute hypoxia.[2]
The combination of these effects leads to a significant improvement in overall tumor oxygenation, setting the stage for more effective radiotherapy.
Key Experimental Findings: Quantitative Data Summary
Numerous preclinical and clinical studies have investigated the efficacy of this compound as a radiosensitizer. The following tables summarize the key quantitative findings from this early research.
| Study Type | Subject | Treatment Group | Key Findings | Reference |
| Preclinical | Murine Mammary Carcinoma | This compound Alone | Enhancement Ratio (ER) of 1.5 (conventional) and 1.4 (accelerated) | [3] |
| Preclinical | Murine Mammary Carcinoma | This compound + Nicotinamide (B372718) | Enhancement Ratio (ER) of 1.7 (conventional) and 1.6 (accelerated) | [3] |
| Preclinical | Rat R1H Rhabdomyosarcoma | This compound + Pulsed Irradiation | Tumor Growth Delay increased from 24.4 days (air) to 29.0 days (this compound) | [4] |
| Preclinical | SCCVII Tumors in Mice | This compound Alone | Enhancement Ratio (ER) of 1.5 (at 10% cell survival) | [5] |
| Preclinical | SCCVII Tumors in Mice | This compound + Nicotinamide (0.1 mg/g) | Enhancement Ratio (ER) of 1.8-1.9 | [5] |
| Clinical | Advanced Malignant Disease | This compound Breathing | 8 out of 10 patients had significant rises in tumor pO2 (P < 0.0001) | [6] |
| Clinical | Advanced Malignant Disease | This compound Breathing | Hypoxic values (< 5 mmHg) were abolished in 3 of 6 patients | [6] |
| Clinical | Human Tumors | This compound Breathing | Mean GE MRI signal increase of 21.0% in 20 of 36 successful measurements | |
| Clinical | Head and Neck Squamous Cell Carcinoma | Radiotherapy + this compound | 5-year local control of 88% (vs. 83% for RT alone, P=0.5155) | [7] |
| Study Type | Subject | Measurement Technique | Baseline Value | Value with this compound | Reference |
| Preclinical | Rat Glioblastoma (U87) | MRI (fCBV) | - | +7.9% in tumor core | [8] |
| Preclinical | Rat Glioblastoma (U251) | MRI (fCBV) | - | +2.6% in tumor core | [8] |
| Preclinical | Rat Glioblastoma (U87) | MRI (SMRIO2) | - | +8.7% in tumor core | [8] |
| Preclinical | Rat Glioblastoma (U251) | MRI (SMRIO2) | - | +4.5% in tumor core | [8] |
| Clinical | Human Tumors | Eppendorf pO2 Histograph | Median pO2 < 5 mmHg (in 6 patients) | Abolished in 3 patients, reduced in 2 | [6] |
Experimental Protocols: Methodological Details
The following sections provide detailed methodologies for key experiments cited in the early research of this compound's radiosensitizing properties.
Animal Studies
-
Animal Models: Common models included murine mammary carcinomas (CaNT, C3H) and rat rhabdomyosarcomas (R1H) implanted in the flanks or foot of the animals.[2][3][4] SCCVII tumors in C3H/He mice were also frequently used.[5][9]
-
Tumor Induction: Tumors were typically grown to a specific size (e.g., 200 mm³) before the initiation of treatment.[2]
-
This compound Administration: Mice or rats were placed in enclosed chambers with this compound (typically 95% O2, 5% CO2) flushing at a constant rate (e.g., 1.0 L/min) for a specified period before and during irradiation (e.g., 10-15 minutes prior).[2][5][9]
-
Radiotherapy: Irradiation was delivered using X-ray machines with specified dose rates (e.g., 3.0 Gy/min for high dose rate, 0.1 Gy/min for middle dose rate).[9] Treatment schedules varied from single doses to fractionated regimens.[3][4]
-
Nicotinamide Co-administration: When used, nicotinamide was typically administered intraperitoneally at doses ranging from 100 to 1000 mg/kg, 20 to 30 minutes before irradiation.[2][3]
-
Outcome Measures:
-
Tumor Growth Delay: The time taken for the tumor to reach a certain volume after treatment was measured.[2][4]
-
Enhancement Ratio (ER): The ratio of the radiation dose required to produce a given level of effect in control animals versus animals treated with the sensitizer.[3][5]
-
Micronucleus Assay: Used to assess chromosomal damage in tumor cells.[5][9]
-
Tumor Oxygenation: Measured directly using Eppendorf pO2 histographs or indirectly via imaging techniques like BOLD MRI.[2][6]
-
Clinical Trials
-
Patient Population: Early trials often included patients with advanced, locally advanced, or recurrent solid tumors, such as head and neck squamous cell carcinomas and prostate cancer.[6][10][11][12]
-
This compound Administration: Patients breathed this compound (e.g., 95% O2, 5% CO2 or 98% O2, 2% CO2) via a face mask for a specified duration before and during each radiotherapy session (e.g., starting 5 minutes before).[10][11][12]
-
Nicotinamide Co-administration: When included, oral nicotinamide was administered at doses like 6g, typically 1.5 to 2.4 hours before radiotherapy to coincide with peak plasma concentrations.[6][10][11]
-
Radiotherapy: Accelerated or hyperfractionated radiotherapy regimens were often employed.[7][10][11]
-
Outcome Measures:
Visualizing the Process: Diagrams and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in the early research on this compound.
Caption: Mechanism of this compound-induced radiosensitization.
References
- 1. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitizing effect of this compound breathing during pulsed irradiation of the rat R1H tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosensitization of SCCVII tumours and normal tissues by nicotinamide and this compound: analysis by micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiotherapy alone or combined with this compound breathing for squamous cell carcinoma of the head and neck: a prospective, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle dose rate irradiation in combination with this compound inhalation selectively and more markedly increases the responses of SCCVII tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ARCON: accelerated radiotherapy with this compound and nicotinamide in head and neck squamous cell carcinomas. The experience of the Co-operative group of radiotherapy of the european organization for research and treatment of cancer (EORTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
Cellular Response to Carbogen-Induced Hyperoxia In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbogen, a gas mixture typically composed of 95% oxygen and 5% carbon dioxide, is utilized in clinical settings, primarily as an adjunct to radiotherapy, to counteract tumor hypoxia. The hyperoxic component is intended to increase the partial pressure of oxygen in tissues, thereby enhancing the efficacy of radiation, which is dependent on the presence of molecular oxygen to generate cytotoxic reactive oxygen species (ROS). The 5% CO2 is included to induce vasodilation and maintain physiological pH. Understanding the direct cellular effects of this compound-induced hyperoxia in a controlled in vitro environment is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential.
This technical guide provides an in-depth overview of the cellular responses to this compound-induced hyperoxia in vitro. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. While direct in vitro studies on the precise 95% O2/5% CO2 this compound mixture are limited in publicly available literature, this guide synthesizes findings from studies on hyperoxia (95% O2) and hypercapnia (5% CO2) to provide a comprehensive understanding of the likely cellular responses.
Data Presentation: Quantitative Effects of Hyperoxia and Hypercapnia
The following tables summarize the quantitative data on the effects of hyperoxia (approximating the oxygen component of this compound) and hypercapnia on various cellular parameters in vitro.
Table 1: Effects of Hyperoxia (95% O₂) on Cancer Cell Viability and Proliferation
| Cell Line | Exposure Duration | Assay | Endpoint | Result | Reference |
| HeLa (Cervical Cancer) | 24h | MTT | Cell Viability | Decreased | [1] |
| A549 (Lung Cancer) | 24h | TUNEL | Apoptosis | Increased | [2] |
| A549 (Lung Cancer) | 24h | Annexin V | Apoptosis | Increased | [2] |
| RLE-6TN (Rat Lung Epithelial) | Not Specified | Western Blot | Cleaved Caspase-3 | Upregulated | [3] |
| RLE-6TN (Rat Lung Epithelial) | Not Specified | Western Blot | BCL-2 | Downregulated | [3] |
Table 2: Effects of Hypercapnia (Elevated CO₂) on Cancer Cell Proliferation
| Cell Line | CO₂ Concentration | Exposure Duration | Assay | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HeLa (Cervical Cancer) | 12-89% | 72h | MTT | Cell Viability | Significant Reduction |[4] | | CX-2 (Colon Adenocarcinoma) | 12 mmHg | 1-4 days | Fluorescence Photometry | Cell Growth | Decreased |[5] | | DAN-G (Pancreas Adenocarcinoma) | 12 mmHg | 1-4 days | Fluorescence Photometry | Cell Growth | Decreased |[5] | | MIA-PaCa-2 (Pancreatic Cancer) | 10% | Not Specified | Colony Formation | Proliferation | Increased |[6] | | Panc-1 (Pancreatic Cancer) | 10% | Not Specified | Colony Formation | Proliferation | Increased |[6] |
Table 3: Effects of Hyperoxia (95% O₂) on Reactive Oxygen Species (ROS) Production
| Cell Line | Exposure Duration | Assay | Endpoint | Result | Reference |
| Fetal Lung Fibroblasts | Not Specified | Not Specified | Oxidative Stress | Increased | [7] |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | ROS Levels | Increased | [1] |
| Lung Cancer Model (in vivo) | 24h | Not Specified | Oxidative Stress | Significantly Induced | [8] |
Experimental Protocols
In Vitro this compound/Hyperoxia Exposure Setup
Objective: To expose cultured cells to a controlled hyperoxic or this compound gas environment.
Materials:
-
Cell culture flasks or plates with vented caps (B75204) or gas-permeable membranes.
-
A humidified, temperature-controlled incubator with gas concentration control (a tri-gas incubator is ideal).
-
Premixed this compound gas cylinder (95% O₂, 5% CO₂) or separate O₂ and CO₂ gas cylinders with a gas mixer.
-
Gas flow meters and tubing.
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency in a standard CO₂ incubator (e.g., 37°C, 5% CO₂).
-
For this compound exposure, transfer the culture vessels to the pre-warmed and humidified tri-gas incubator.
-
Set the incubator gas concentrations to 95% O₂ and 5% CO₂. The balance will be N₂.
-
If using a modular chamber, place the culture vessels inside, seal the chamber, and flush with the this compound gas mixture for a sufficient time to replace the existing atmosphere.
-
Incubate the cells for the desired experimental duration.
-
For normoxic controls, maintain a parallel set of cultures in a standard incubator (e.g., 37°C, 5% CO₂, 21% O₂).
-
At the end of the exposure period, promptly process the cells for downstream assays.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound-induced hyperoxia on cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Expose the cells to this compound/hyperoxia as described in Protocol 1 for the desired time.
-
Following exposure, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the normoxic control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound-induced hyperoxia.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Protocol:
-
Culture and expose cells to this compound/hyperoxia in appropriate culture vessels.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Proteins (e.g., HIF-1α)
Objective: To detect changes in the expression of key signaling proteins in response to this compound-induced hyperoxia.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HIF-1α, anti-phospho-ERK, anti-NF-κB p65).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After this compound/hyperoxia exposure, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure intracellular ROS levels following this compound-induced hyperoxia.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Culture and expose cells to this compound/hyperoxia.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
Quantify the relative change in ROS levels compared to the normoxic control.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The cellular response to this compound-induced hyperoxia is complex, involving the interplay of pathways sensitive to both high oxygen and high carbon dioxide.
Caption: Key signaling pathways modulated by this compound-induced hyperoxia and hypercapnia.
Experimental and Logical Workflows
Caption: General experimental workflow for studying cellular responses to this compound.
References
- 1. Implications of Hyperoxia over the Tumor Microenvironment: An Overview Highlighting the Importance of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperoxia induces alveolar epithelial cell apoptosis by regulating mitochondrial function through small mothers against decapentaplegic 3 (SMAD3) and extracellular signal-regulated kinase 1/2 (ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the Hypercapnic Tumor Microenvironment on the Viability of Hela Cells Screened by a CO2-Gradient-Generating Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CO2 environment influences the growth of cultured human cancer cells dependent on insufflation pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Hypercapnia, an Element of Obstructive Respiratory Disorders on Pancreatic Cancer Chemoresistance and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperoxia-induced NF-κB activation occurs via a maturationally sensitive atypical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of hyperoxic treatment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Use of Carbogen in Radiotherapy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the use of carbogen as a radiosensitizing agent in cancer therapy. It details the scientific rationale, key experimental protocols, quantitative outcomes from major clinical trials, and the underlying molecular pathways involved in its mechanism of action.
Introduction: The Challenge of Tumor Hypoxia
The concept that tumors contain regions of low oxygen, or hypoxia, and that this hypoxia confers resistance to radiotherapy has been a central tenet of radiation biology for over half a century.[1] Hypoxic tumor cells are known to be two to three times more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated cells. This is primarily because oxygen is a potent chemical sensitizer (B1316253) that "fixes" radiation-induced DNA damage, leading to permanent strand breaks and cell death.
Tumor hypoxia arises from a chaotic and inadequate vasculature, leading to two main types:
-
Chronic Hypoxia: Occurs due to the limited diffusion distance of oxygen from blood vessels. Cells located too far from a functional capillary become chronically hypoxic.
-
Acute (or Perfusion-Limited) Hypoxia: Results from the temporary closure of tumor blood vessels, leading to transient periods of hypoxia and reoxygenation.
The recognition of hypoxia as a major barrier to effective radiotherapy spurred decades of research into strategies to overcome it. These have included the use of hyperbaric oxygen, hypoxic cell sensitizers, and bioreductive drugs. Among these, the inhalation of this compound, a mixture of oxygen and carbon dioxide, emerged as a promising and relatively non-invasive approach.
The Rationale for this compound Inhalation
This compound is a respiratory gas mixture typically composed of 95-98% oxygen and 2-5% carbon dioxide.[1] Its use in radiotherapy is based on a dual mechanism aimed at increasing tumor oxygenation:
-
Increased Oxygen Delivery: The high concentration of oxygen in this compound increases the amount of dissolved oxygen in the blood plasma, thereby increasing the oxygen supply to tumors.
-
Vasodilation: The small percentage of carbon dioxide counteracts the vasoconstrictive effect of high-concentration oxygen breathing and can induce vasodilation, improving blood flow to the tumor.[1]
Early preclinical studies in animal tumor models demonstrated that this compound breathing could indeed increase tumor oxygen partial pressure (pO2) and enhance the response to radiation.
The Advent of ARCON: A Multi-pronged Approach
Further research revealed that while this compound could address chronic hypoxia, it was less effective against acute, perfusion-limited hypoxia. This led to the development of a combined therapeutic strategy known as ARCON , which stands for A ccelerated R adiotherapy, C arbogen, and N icotinamide.[2][3]
-
Nicotinamide (B372718): The amide of vitamin B3, was found to reduce transient fluctuations in tumor blood flow, thereby alleviating acute hypoxia.[2]
-
Accelerated Radiotherapy: This involves delivering radiation in more frequent, smaller doses to reduce the overall treatment time and counteract the rapid proliferation of tumor cells.
The ARCON strategy, therefore, aimed to simultaneously combat chronic hypoxia (with this compound), acute hypoxia (with nicotinamide), and tumor cell repopulation (with accelerated radiotherapy).
Key Experimental Protocols
Preclinical Evaluation of this compound and Nicotinamide
A common preclinical workflow to evaluate the efficacy of this compound and nicotinamide as radiosensitizers is outlined below.
Detailed Methodologies for Key Preclinical Experiments:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are often used for xenograft studies with human tumor cell lines.
-
Tumor Induction: Human head and neck or bladder cancer cell lines are cultured and then injected subcutaneously into the flank or orthotopically into the relevant organ of the mice. Tumors are allowed to grow to a specified size (e.g., 200-500 mm³) before treatment begins.
-
Nicotinamide Administration: Nicotinamide is typically dissolved in saline and administered via intraperitoneal injection at a dose of 500-1000 mg/kg, usually 30-60 minutes before irradiation.
-
This compound Administration: Animals are placed in a chamber flushed with this compound (typically 95% O2, 5% CO2) for a specified period (e.g., 5-10 minutes) before and during radiotherapy.
-
Radiotherapy: Tumors are locally irradiated using an X-ray source. Dosing can be a single high dose or a fractionated regimen mimicking clinical protocols.
-
Endpoint Measurement:
-
Tumor Growth Delay: Tumor volume is measured regularly, and the time for the tumor to reach a certain size (e.g., four times the initial volume) is calculated.
-
Tumor Control Dose 50 (TCD50): The radiation dose required to control 50% of the tumors in a group is determined.
-
Tumor Oxygenation: Can be measured directly using polarographic needle electrodes (e.g., Eppendorf pO2 histograph) or non-invasively using techniques like Blood Oxygen Level-Dependent (BOLD) MRI.[4]
-
Clinical Trial Protocols: ARCON and BCON
The ARCON and BCON (Bladder this compound Nicotinamide) trials were pivotal in evaluating the clinical efficacy of this approach.
Detailed Methodologies for the BCON Trial:
-
Patient Population: Patients with locally advanced, muscle-invasive transitional cell carcinoma of the bladder.[5]
-
Randomization: Patients were randomized to receive either radical radiotherapy alone or radiotherapy with concurrent this compound and nicotinamide (RT+CON).[5]
-
Radiotherapy: Two standard radiotherapy schedules were used: 55 Gy in 20 fractions over 4 weeks or 64 Gy in 32 fractions over 6.5 weeks.[6][7]
-
This compound Administration: Patients breathed this compound (98% O2, 2% CO2) at a flow rate of 15 L/min through a face mask, starting 5 minutes before and continuing throughout each radiotherapy fraction.[7]
-
Nicotinamide Administration: An oral dose of 60 mg/kg of nicotinamide was administered 1.5 to 2 hours before each radiotherapy fraction.[7]
-
Primary Endpoint: Cystoscopic control at 6 months.[7]
-
Secondary Endpoints: Overall survival, local relapse-free survival, and treatment-related morbidity.[7]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from major clinical trials investigating this compound and nicotinamide in radiotherapy.
Table 1: BCON Trial - Bladder Cancer [5][7][8]
| Outcome | Radiotherapy + CON | Radiotherapy Alone | p-value |
| 3-Year Overall Survival | 59% | 46% | 0.04 |
| 10-Year Overall Survival | 30% | 24% | 0.08 |
| 3-Year Local Relapse-Free Survival | 54% | 43% | 0.06 |
| Cystoscopic Control at 6 Months | 81% | 76% | 0.3 |
Table 2: ARCON Phase II Trial - Head and Neck Cancer [9]
| Tumor Site | 3-Year Local Control Rate |
| Larynx | 80% |
| Hypopharynx | 69% |
| Oropharynx | 88% |
| Oral Cavity | 37% |
Table 3: Toxicity in the BCON Trial [10]
| Toxicity | Radiotherapy + CON | Radiotherapy Alone |
| Nicotinamide Compliance | 65-69% | N/A |
| Severe Nausea/Vomiting (from Nicotinamide) | 13% | N/A |
| This compound Compliance | 85% | N/A |
| Severe Acute Urinary Frequency | 15% | 18% |
| Severe Acute Diarrhea | 5% | 3% |
Table 4: Tumor Oxygenation Changes with this compound Breathing [11][12]
| Study Population | Measurement Method | Key Finding |
| Human Tumors (various sites) | Eppendorf pO2 Histograph | Significant increase in median tumor pO2 in 12 of 17 patients.[11] |
| Human Prostate Cancer | BOLD MRI (R2) | Mean reduction in R2 of 21.6% (indicating increased oxygenation).[12] |
Underlying Molecular Pathways: The Role of HIF-1
The cellular response to hypoxia is primarily orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs). HIF-1 is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires oxygen as a co-substrate.[13] This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, targeting it for ubiquitination and subsequent degradation by the proteasome.[14]
Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[13] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[15] This activates the transcription of genes involved in various cellular processes that contribute to tumor progression and radioresistance, including:
-
Angiogenesis: The formation of new blood vessels, mediated by factors like Vascular Endothelial Growth Factor (VEGF).[15]
-
Metabolic Adaptation: A shift towards anaerobic glycolysis for energy production, driven by genes like Glucose Transporter 1 (GLUT1).[15]
-
Cell Survival: The inhibition of apoptosis and promotion of cell survival pathways.
-
DNA Repair: Alterations in DNA damage response and repair pathways.
By increasing tumor oxygenation, this compound breathing is thought to counteract the stabilization of HIF-1α, thereby reducing the expression of these downstream genes and sensitizing the tumor cells to radiation.
Conclusion and Future Directions
The historical journey of this compound in radiotherapy, from its preclinical rationale to its evaluation in large-scale clinical trials like ARCON and BCON, represents a significant effort to overcome the challenge of tumor hypoxia. The combination of this compound with nicotinamide has shown promise in improving outcomes for patients with bladder and head and neck cancers, with a manageable toxicity profile.
While the addition of this compound and nicotinamide to radiotherapy is not universally adopted as a standard of care, the BCON trial, in particular, demonstrated a survival benefit.[5] Future research in this area may focus on:
-
Patient Selection: Identifying biomarkers, such as the degree of tumor hypoxia at baseline, to select patients who are most likely to benefit from this treatment.[8]
-
Combination with Other Therapies: Exploring the potential synergy of this compound and nicotinamide with other treatment modalities, such as immunotherapy and targeted agents.
-
Optimization of Delivery: Further refining the methods of this compound and nicotinamide administration to maximize efficacy and minimize side effects.
The story of this compound in radiotherapy underscores the importance of understanding the tumor microenvironment and developing rational strategies to modulate it for therapeutic gain. It remains a valuable case study for researchers and drug development professionals working to overcome treatment resistance in oncology.
References
- 1. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARCON in experimental and clinical radiotherapy [umu.diva-portal.org]
- 3. Clinical outcome and tumour microenvironmental effects of accelerated radiotherapy with this compound and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumour oxygenation measurements using computed tomography and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srobf.cz [srobf.cz]
- 6. Hypofractionated radiotherapy in locally advanced bladder cancer: an individual patient data meta-analysis of the BC2001 and BCON trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Long-Term Outcomes of Radical Radiation Therapy with Hypoxia Modification with Biomarker Discovery for Stratification: 10-Year Update of the BCON (Bladder this compound Nicotinamide) Phase 3 Randomized Trial (ISRCTN45938399) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARCON: experience in 215 patients with advanced head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and nicotinamide in locally advanced bladder cancer: early results of a phase-III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of this compound breathing on tumour tissue oxygenation in man evaluated by computerised p02 histography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia [frontiersin.org]
Unlocking the Hypoxic Barrier: A Technical Guide to Carbogen as a Hypoxia-Modifying Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of Carbogen, a hyperoxic gas mixture, as a potent hypoxia-modifying agent in the context of cancer therapy. Tumor hypoxia is a critical factor contributing to resistance to conventional treatments such as radiotherapy and chemotherapy. By transiently increasing the oxygen supply to the tumor microenvironment, this compound has demonstrated significant potential in enhancing the efficacy of these treatments. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the core signaling pathways involved.
Core Principles and Mechanism of Action
This compound is a gaseous mixture typically composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂) or 98% O₂ and 2% CO₂. Its efficacy as a hypoxia-modifying agent stems from a dual mechanism of action that addresses both components of the gas mixture.
The high concentration of oxygen in this compound increases the partial pressure of oxygen in the arterial blood (PaO₂), thereby enhancing the diffusion of dissolved oxygen from the blood vessels into the surrounding tumor tissue. This directly counteracts the hypoxic state of tumor cells, making them more susceptible to the cytotoxic effects of radiation and certain chemotherapeutic agents, which often rely on the presence of oxygen to generate reactive oxygen species (ROS) that damage cellular components, including DNA.
The inclusion of carbon dioxide is crucial and synergistic. While breathing pure oxygen can sometimes lead to vasoconstriction, thereby paradoxically reducing blood flow to the tumor, the CO₂ in this compound induces vasodilation. This increase in blood vessel diameter enhances tumor blood flow and perfusion, further facilitating the delivery of the oxygen-rich blood to the hypoxic regions of the tumor. The vasodilatory effect of CO₂ is thought to be mediated by several mechanisms, including a decrease in extracellular pH and the potential involvement of nitric oxide (NO) signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on tumor physiology.
Table 1: Effect of this compound on Tumor Oxygenation (pO₂)
| Tumor Model | Measurement Technique | Baseline pO₂ (mmHg) | pO₂ during this compound (mmHg) | Fold Increase | Reference |
| RIF-1 murine fibrosarcoma | Polarographic microelectrodes | 13 (average), 6 (median) | 80 (average), 60 (median) | ~6-10 | |
| R3230Ac mammary adenocarcinoma (rat) | Polarography | 8 (median) | 6 (median) - Hyperbaric this compound | 0.75 | |
| C3H mammary carcinoma (mouse) | Eppendorf pO₂ histograph | - | Significantly lower % of measurements < 2.5 mmHg | - | |
| Sarcoma 180 (mouse) | 99mTc-HL91 hypoxic imaging (T/L ratio) | 1.872 ± 0.391 | 1.354 ± 0.189 | 0.72 | |
| RIF-1 tumor (mouse) | EPR oximetry | 5 - 9 | Significant increase | - |
Table 2: Effect of this compound on Tumor Blood Flow and Perfusion
| Study Population/Model | Measurement Technique | Parameter | Change with this compound | Reference |
| Human advanced malignant disease | Laser Doppler microprobes | Microregional blood flow | No overall change, individual variation observed | |
| GH3 prolactinomas (rat) | Gradient Recalled Echo (GRE) MRI | Image intensity (correlates with blood flow/oxygenation) | Up to 100% increase | |
| MC38 tumors (mouse) | Dynamic Contrast-Enhanced (DCE)-MRI | Tumor perfusion (AUC1min) | 71% increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of common experimental protocols for administering this compound and measuring its effects.
This compound Administration Protocol (Preclinical)
-
Animal Model: Tumor-bearing mice or rats are typically used. The tumor is often implanted subcutaneously or orthotopically.
-
Anesthesia: Animals are anesthetized, commonly with isoflurane, to ensure they remain stationary during the experiment.
-
Gas Delivery: this compound (typically 95% O₂ / 5% CO₂) is delivered to the animal via a nose cone or a specialized breathing apparatus integrated into the imaging or irradiation setup.
-
Breathing Schedule: A common protocol involves a baseline period of breathing medical air (e.g., 10-20 minutes), followed by a period of this compound inhalation (e.g., 10-60 minutes), and often a subsequent return to air breathing to observe the washout effect.
-
Monitoring: Physiological parameters such as respiratory rate, heart rate, and body temperature are monitored throughout the procedure.
Measurement of Tumor pO₂
-
Eppendorf pO₂ Histograph: This invasive technique uses a fine needle electrode to directly measure the partial pressure of oxygen at multiple points within the tumor, providing a distribution of pO₂ values.
-
Electron Paramagnetic Resonance (EPR) Oximetry: This non-invasive method involves implanting an oxygen-sensitive probe (e.g., a lithium phthalocyanine (B1677752) crystal) into the tumor. The EPR signal from the probe is sensitive to the local oxygen concentration, allowing for repeated measurements of tumor pO₂ over time.
-
Hypoxia-Specific PET Tracers: Radiotracers like [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) are administered to the animal. These tracers are preferentially retained in hypoxic cells and can be imaged using Positron Emission Tomography (PET) to visualize and quantify hypoxic regions.
Measurement of Tumor Blood Flow
-
Laser Doppler Flowmetry: This technique uses a probe to emit laser light into the tissue. The Doppler shift of the reflected light from moving red blood cells is used to calculate a measure of microvascular blood flow.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): A contrast agent is injected intravenously, and its uptake and washout in the tumor are monitored using rapid MRI scanning. Pharmacokinetic modeling of the signal intensity changes provides quantitative parameters related to blood flow, perfusion, and vessel permeability.
-
Gradient Recalled Echo (GRE) MRI: This MRI sequence is sensitive to changes in blood oxygenation level-dependent (BOLD) contrast. An increase in blood oxygenation, as induced by this compound, leads to a change in the MRI signal, which can be indicative of changes in blood flow and/or oxygenation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's action as a hypoxia-modifying agent.
Proposed Signaling Pathway of this compound's Action
Caption: Proposed signaling cascade of this compound's action.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for preclinical studies.
Logical Relationship of this compound's Dual Action
Caption: Logical flow of this compound's dual mechanism.
Conclusion and Future Directions
This compound represents a clinically translatable and relatively simple method for transiently modifying the hypoxic tumor microenvironment. The evidence presented in this guide underscores its potential to enhance the efficacy of radiotherapy and chemotherapy by improving tumor oxygenation. The dual action of its high oxygen content and the vasodilatory effect of carbon dioxide work in concert to overcome the physiological barriers that contribute to treatment resistance.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the specific molecular signaling pathways directly and indirectly modulated by this compound is needed. This will not only deepen our understanding of its mechanism of action but may also reveal novel therapeutic targets. Secondly, optimizing the timing and duration of this compound administration in combination with different treatment modalities warrants further investigation to maximize its therapeutic window. Finally, the development of robust, non-invasive biomarkers to predict which patients are most likely to benefit from this compound-mediated hypoxia modification will be crucial for its successful clinical implementation. Continued exploration of this compound, both as a standalone modality and in combination with other therapeutic strategies, holds significant promise for improving outcomes for cancer patients with hypoxic tumors.
The Impact of Carbogen Inhalation on Core Biochemical Pathways: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides an in-depth analysis of the biochemical alterations induced by the administration of Carbogen (typically 95% O₂ and 5% CO₂), with a focus on its application in cancer therapy. It consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways affected.
Executive Summary
This compound breathing serves as a potent modulator of the tumor microenvironment, primarily by alleviating hypoxia. This intervention triggers a cascade of biochemical changes, most notably a shift from anaerobic glycolysis towards more efficient oxidative phosphorylation for energy production. This metabolic reprogramming is intrinsically linked to the downregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. The increased oxygenation and altered pH landscape also have significant implications for tumor perfusion and the efficacy of conventional cancer treatments such as radiotherapy and chemotherapy. This document provides a technical overview of these interconnected pathways, supported by experimental data and protocols.
Quantitative Data Summary
The administration of this compound leads to significant and measurable changes in the tumor microenvironment and cellular metabolism. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: Effects of this compound on Tumor Physiology and Metabolism
| Parameter | Change Observed | Magnitude of Change | Animal Model | Reference |
| Tumor pO₂ | Increase | ~4-fold | Morris hepatoma 9618a | [1][2] |
| Arterial pO₂ | Increase | Not specified | Morris hepatoma 9618a | [1][2] |
| Arterial pCO₂ | Increase | Not specified | Morris hepatoma 9618a | [1][2] |
| Arterial Blood pH | Decrease | Not specified | Morris hepatoma 9618a | [1][2] |
| Extracellular pH (pHe) | Decrease | Significant (P < 0.01) | Morris hepatoma 9618a | [1][2] |
| Intracellular pH (pHi) | No significant change | Neutral | Morris hepatoma 9618a | [1][2] |
| NTP/Pi Ratio | Increase | ~2-fold | Morris hepatoma 9618a | [1][2] |
| Tissue & Plasma Glucose | Increase | ~2-fold | Morris hepatoma 9618a | [1][2] |
| Lactate (B86563) (Intra- & Extracellular) | Decrease | Significant | Morris hepatoma 9618a | [1][2] |
Table 2: Impact of this compound on Glycolytic Rate
| Condition | Calculated Glycolytic Rate (min⁻¹) | Animal Model | Reference |
| Air Breathing | 0.0160 +/- 0.0021 | Not specified | [3] |
| This compound Breathing | 0.0050 +/- 0.0011 | Not specified | [3] |
Core Biochemical Pathways Affected
The Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome. In the hypoxic environment characteristic of solid tumors, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes that promote adaptation to low oxygen, including those involved in glycolysis, angiogenesis, and cell survival.
This compound administration directly counteracts this by increasing tumor pO₂. This restored oxygen tension reactivates PHDs, leading to the degradation of HIF-1α and the downregulation of its target genes. This is a primary mechanism by which this compound reverses the hypoxic phenotype of tumor cells.
Glycolysis and Oxidative Phosphorylation
A hallmark of cancer cells, particularly those in a hypoxic environment, is a reliance on aerobic glycolysis (the Warburg effect). HIF-1α activation directly upregulates the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes, shunting glucose towards lactate production even when oxygen is present.
By increasing tumor oxygenation and decreasing HIF-1α levels, this compound administration facilitates a metabolic shift. With the downregulation of glycolytic genes and an abundance of oxygen as the final electron acceptor, pyruvate (B1213749) is preferentially shuttled into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This is evidenced by a decrease in lactate production and an increase in the nucleoside triphosphate/inorganic phosphate (B84403) (NTP/Pi) ratio, indicating improved cellular energy status.[1][2] This shift to a more oxidative metabolism is a key outcome of this compound treatment.[1][2]
Experimental Protocols
The following are generalized protocols for this compound administration in preclinical tumor models, synthesized from multiple studies. Specific parameters may vary based on the animal model and experimental goals.
Animal Models and Tumor Implantation
-
Animal Models: Common models include nude mice (for human xenografts like HT29 or DU145), C3H mice (for syngeneic tumors like RIF-1 fibrosarcoma), and Fisher 344 rats (for models like R3230Ac mammary adenocarcinoma).
-
Tumor Implantation: Tumors are typically established by subcutaneous injection of a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank or other desired location. Experiments commence when tumors reach a specified volume (e.g., 100-200 mm³).
This compound Administration Protocol
-
Anesthesia: Mice are typically anesthetized using an inhalant anesthetic such as isoflurane (B1672236) (e.g., 1.5-2.0% isoflurane in medical air or a specific O₂ mixture).
-
Gas Delivery:
-
Animals are placed in an airtight chamber or a specialized jig.
-
A baseline period of breathing medical air (or 30% O₂) is often established for 15-20 minutes.
-
The breathing gas is then switched to this compound (95% O₂ / 5% CO₂) at a flow rate of 5-8 liters/min.
-
The duration of this compound breathing varies depending on the experiment, but is often for a period of 10-60 minutes before and/or during the primary intervention (e.g., radiotherapy).
-
-
Monitoring: Throughout the procedure, animal body temperature is maintained (e.g., using a hot air blower). Physiological parameters like arterial blood gases may be monitored in separate cohorts.
Combination with Radiotherapy
-
This compound breathing is typically initiated 5-15 minutes prior to irradiation to allow for changes in tumor oxygenation to occur.
-
Animals continue to breathe this compound throughout the irradiation procedure.
-
The radiation dose and fractionation schedule are dependent on the study's objectives (e.g., a single dose of 10 Gy or fractionated doses of 4 Gy/day for 5 days).
References
- 1. Synergistic combination of hyperoxygenation and radiotherapy by repeated assessments of tumor pO2 with EPR oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractionated Irradiation Combined with this compound Breathing and Nicotinamide of Two Human Glioblastomas Grafted in Nude Mice [bioone.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
The Neurobiological Frontier: An In-depth Technical Guide to Exploratory Studies on Carbogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbogen, a hypercapnic and hyperoxic gas mixture, typically composed of 95% oxygen and 5% carbon dioxide, is re-emerging as a significant tool in neurobiological research. Its ability to modulate cerebral blood flow, enhance tissue oxygenation, and alter neuronal excitability presents a multifaceted potential for both therapeutic intervention and as an experimental probe to unravel complex neural mechanisms. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and known signaling pathways associated with the use of this compound in neurobiology. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their work.
Core Principles of this compound's Action in the Central Nervous System
This compound's primary effects on the central nervous system (CNS) are driven by the independent and synergistic actions of its two components: hyperoxia and hypercapnia.
-
Hyperoxia: The high concentration of oxygen in this compound increases the partial pressure of oxygen in the arterial blood (PaO₂), leading to enhanced oxygen saturation of hemoglobin and increased dissolved oxygen in the plasma.[1][2] This directly combats hypoxia in poorly perfused tissues. However, hyperoxia alone can induce vasoconstriction, potentially limiting its own delivery to target tissues.[1][2]
-
Hypercapnia: The elevated carbon dioxide level is a potent vasodilator of cerebral arterioles.[1][2] This vasodilation increases cerebral blood flow (CBF), effectively counteracting the vasoconstrictive effects of hyperoxia and ensuring robust delivery of the oxygen-rich blood to the brain parenchyma.[1][2]
The combined effect is a significant increase in both CBF and brain tissue oxygenation, a phenomenon that has been leveraged in studies of cerebral ischemia, tumor hypoxia, and functional brain imaging.[1][2][3]
Quantitative Data on this compound's Physiological Effects
The following tables summarize quantitative data from key studies, illustrating the physiological impact of this compound inhalation on cerebral hemodynamics and blood gas parameters.
Table 1: Effect of this compound on Cerebral Blood Flow (CBF) in Humans
| Study Population | Measurement Technique | Baseline CBF (ml/100g/min) | CBF during this compound Inhalation (ml/100g/min) | Percentage Change | Reference |
| Healthy Volunteers (n=10) | PET | 45.3 ± 5.5 | 60.1 ± 8.2 | +32.7% | [2] |
| Patients with Occlusive Carotid Artery Disease (n=6) | PET | 35.8 ± 7.1 | 43.3 ± 8.7 | +20.9% | [1] |
Table 2: Arterial Blood Gas Changes During this compound Inhalation in Rats
| Gas Mixture | PaO₂ (mmHg) | PaCO₂ (mmHg) | pH | Reference |
| Air | 113 ± 28.0 | 39.2 ± 8.0 | 7.41 ± 0.04 | [4] |
| This compound (5% CO₂) | 337.0 ± 9.0 | 60.9 ± 8.2 | 7.28 ± 0.05 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments utilizing this compound in neurobiological research.
Calibrated Functional Magnetic Resonance Imaging (fMRI)
Calibrated fMRI is a powerful technique to non-invasively quantify changes in the cerebral metabolic rate of oxygen (CMRO₂) by decoupling the blood-oxygen-level-dependent (BOLD) signal into its constituent parts: CBF and blood oxygenation. This compound is an ideal agent for this calibration due to its simultaneous modulation of both parameters.
Experimental Workflow for Calibrated fMRI with this compound
Caption: Workflow for a calibrated fMRI experiment using this compound.
Detailed Protocol:
-
Subject Preparation: Subjects are fitted with a face mask connected to a gas delivery system that allows for the controlled administration of this compound and medical air. End-tidal CO₂ and O₂ levels are continuously monitored.
-
Baseline Imaging: A high-resolution anatomical scan is acquired. Subsequently, baseline BOLD and ASL scans are performed while the subject breathes medical air.
-
This compound Administration: this compound is administered for a predetermined period (e.g., 2-3 minutes).
-
Data Acquisition: BOLD and ASL data are acquired continuously throughout the baseline and this compound inhalation periods.
-
Data Analysis:
-
The acquired data is preprocessed to correct for motion and other artifacts.
-
The Generalized Calibration Model (GCM) is employed. This model relates the changes in BOLD and CBF during the hypercapnic-hyperoxic state to estimate the maximal BOLD signal change ('M').
-
With 'M' determined, subsequent BOLD and CBF changes during a functional task can be used to calculate the change in CMRO₂.
-
In Vitro Brain Slice Electrophysiology
This compound is essential for maintaining the viability of acute brain slices for in vitro electrophysiological recordings. It serves to both oxygenate the artificial cerebrospinal fluid (aCSF) and maintain its pH through a bicarbonate-based buffering system.
Protocol for Preparation of Carbogenated aCSF:
-
aCSF Composition (example for adult mouse):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
-
Preparation:
-
Dissolve all salts except CaCl₂ and MgCl₂ in distilled, deionized water (approximately 90% of the final volume).
-
Bubble the solution vigorously with this compound (95% O₂ / 5% CO₂) for at least 15-20 minutes. This is crucial for both oxygenation and to allow the CO₂ to equilibrate with the bicarbonate to establish the correct pH.
-
While continuing to bubble with this compound, add CaCl₂ and MgCl₂. Adding these divalent cations last prevents precipitation.
-
Adjust the pH to 7.3-7.4, if necessary, with small additions of NaOH or HCl, although with proper carbogenation, this is often not required.
-
Bring the solution to the final volume with distilled, deionized water.
-
Continuously bubble the aCSF with this compound throughout the brain slicing procedure and during the experimental recordings to maintain slice health.
-
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for in vitro brain slice electrophysiology.
Signaling Pathways Modulated by this compound
The hypercapnic component of this compound induces a mild respiratory acidosis, which in turn modulates several key signaling pathways in the brain. This has significant implications for neuronal excitability and neuroprotection.
Anticonvulsant Effects via Ion Channel Modulation
Recent studies have elucidated a mechanism by which this compound-induced acidosis exerts anticonvulsant effects. The decrease in extracellular pH directly inhibits the voltage-gated sodium channel subtype NaV1.2, which is predominantly expressed in the axon initial segment of excitatory pyramidal neurons.[5][6] This inhibition reduces the firing rate of these neurons without significantly affecting inhibitory interneurons, thereby shifting the excitation-inhibition balance and suppressing seizure activity.[5][6]
Signaling Pathway for this compound's Anticonvulsant Action
Caption: this compound's anticonvulsant signaling pathway.
Neuroprotective Signaling in Ischemia
The acidosis induced by this compound, while potentially detrimental in severe and prolonged ischemia, can trigger neuroprotective pathways in milder cases. One such pathway involves the acid-sensing ion channel 1a (ASIC1a).[1] Activation of ASIC1a by a drop in pH can modulate neuronal calcium permeability and influence downstream signaling cascades related to cell survival and death. Furthermore, the enhanced oxygen delivery by this compound directly counteracts the hypoxic component of ischemic injury.
Integrated Neuroprotective Mechanisms of this compound
Caption: Integrated neuroprotective pathways of this compound.
Conclusion and Future Directions
This compound presents a powerful and versatile tool for neurobiological research. Its well-characterized physiological effects, combined with modern neuroimaging and electrophysiological techniques, allow for the quantitative assessment of cerebral physiology and the modulation of neuronal activity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the expanded use of this compound in exploratory studies.
Future research should focus on refining the therapeutic window for this compound application in conditions like stroke and epilepsy, exploring its potential in enhancing drug delivery across the blood-brain barrier, and further dissecting the complex interplay of its effects on different neuronal and glial cell populations. The continued exploration of this compound's potential promises to yield significant insights into brain function and pathology, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A generalized procedure for calibrated MRI incorporating hyperoxia and hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.providence.org [digitalcommons.providence.org]
- 4. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Respiratory Acidosis Blocks Experimental Seizures by a Direct and Specific Inhibition of NaV1.2 Channels in the Axon Initial Segment of Pyramidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Carbogen Breathing in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbogen, a gas mixture typically composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂), is a valuable tool in preclinical research, primarily for modulating tissue oxygenation.[1][2] Its application is particularly prominent in oncology studies to transiently alleviate tumor hypoxia, thereby enhancing the efficacy of therapies such as radiotherapy and certain chemotherapies.[3][4][5][6][7] The hyperoxic component of this compound increases the arterial partial pressure of oxygen (pO₂), leading to enhanced diffusion of oxygen into tissues.[1] The presence of CO₂ induces vasodilation, which can further improve tumor blood flow and oxygen delivery.[8] These application notes provide a detailed overview of the in vivo experimental setup for this compound breathing in preclinical models, including comprehensive protocols and expected physiological responses.
Key Applications in Preclinical Research
-
Overcoming Tumor Hypoxia: Hypoxia is a common feature of solid tumors and is associated with resistance to therapy and a poor prognosis.[1] this compound breathing can temporarily increase tumor oxygenation, making cancer cells more susceptible to radiation damage and certain cytotoxic drugs.[4][9]
-
Enhancement of Radiotherapy: The cell-killing effect of ionizing radiation is highly dependent on the presence of oxygen. By increasing tumor pO₂, this compound can act as a potent radiosensitizer.[6][7]
-
Improving Drug Delivery: The vasodilatory effect of CO₂ in this compound can enhance the perfusion of tumors, potentially leading to increased delivery and efficacy of systemically administered therapeutic agents.[10]
-
Functional Imaging Studies: this compound is frequently used as a physiological challenge in imaging modalities like Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI) to assess tumor vascular functionality and oxygenation status.[1][11][12][13][14]
Experimental Setup
A typical in vivo experimental setup for this compound breathing in small animals, such as mice and rats, requires precise control over gas delivery and physiological monitoring.
Core Components:
-
Gas Source: Premixed cylinders of this compound (e.g., 95% O₂ / 5% CO₂) and a control gas (e.g., medical air) are required.
-
Gas Delivery System:
-
Flowmeters and Regulators: To control the flow rate of the gases.
-
Gas Mixer/Blender (optional): For studies requiring different gas concentrations.
-
Tubing and Valves: To direct the gas flow to the animal.
-
Delivery Interface: This can be a nose cone, a face mask, or a whole-body chamber.[15][16] For conscious animals, specialized chambers that mimic a home-cage environment can be used.[17] For anesthetized animals, a nose cone is common.
-
-
Animal Handling and Monitoring:
-
Anesthesia System: For anesthetized studies, isoflurane (B1672236) is a common choice.[18]
-
Physiological Monitoring Equipment: This may include a pulse oximeter for monitoring blood oxygen saturation, a capnograph for end-tidal CO₂, and temperature probes to maintain the animal's body temperature.[1] Transcutaneous blood gas monitoring can also be employed to assess partial pressure of CO₂.[19]
-
-
Imaging or Therapeutic Modality: The setup will be integrated with the specific experimental equipment, such as an MRI scanner, a radiotherapy unit, or an optical imaging system.
Experimental Protocols
The following are detailed protocols for common applications of this compound breathing in preclinical studies.
Protocol 1: Enhancing Tumor Oxygenation for Radiotherapy
Objective: To increase tumor oxygenation at the time of irradiation to enhance the therapeutic effect.
Animal Model: Mouse model with subcutaneous tumor xenografts (e.g., prostate cancer DU145 or PC3 cells).[1]
Materials:
-
This compound gas cylinder (95% O₂ / 5% CO₂)
-
Medical air cylinder
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Nose cone for gas delivery
-
Animal positioning stage for irradiator
-
Irradiator (e.g., X-ray source)
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance) in medical air.
-
Position the mouse on the irradiation stage, ensuring the tumor is within the radiation field.
-
Attach the nose cone and allow the animal to breathe medical air for a baseline period (e.g., 5-10 minutes).
-
Switch the gas supply from medical air to this compound at a controlled flow rate (e.g., 1 L/min).[1]
-
Allow the animal to breathe this compound for a pre-irradiation period (e.g., 5-10 minutes) to allow for changes in tumor oxygenation to stabilize.[1][4]
-
Deliver the planned dose of radiation while the animal continues to breathe this compound.
-
After irradiation, switch the gas supply back to medical air and monitor the animal until it has fully recovered from anesthesia.
Protocol 2: BOLD MRI to Assess Tumor Vascular Response
Objective: To non-invasively monitor changes in tumor blood oxygenation in response to a this compound challenge.[1][11]
Animal Model: Rat model with orthotopic or subcutaneous tumors (e.g., glioma xenografts).[20][21]
Materials:
-
This compound gas cylinder (95% O₂ / 5% CO₂)
-
Medical air cylinder
-
MRI-compatible anesthesia system
-
MRI-compatible animal cradle with nose cone
-
MRI-compatible physiological monitoring system (e.g., temperature, respiration)
-
MRI scanner with a gradient-recalled echo (GRE) or T2*-weighted imaging sequence.[11][12]
Procedure:
-
Anesthetize the animal and secure it in the MRI-compatible cradle.
-
Position the animal within the MRI scanner, ensuring the tumor is at the isocenter of the magnet.
-
Begin physiological monitoring.
-
Acquire baseline T2*-weighted or GRE images while the animal breathes medical air (e.g., for 4 minutes).[1]
-
Switch the gas supply to this compound (e.g., at 1 L/min) and continue to acquire images dynamically for the duration of the challenge (e.g., 10 minutes).[1]
-
Switch the gas supply back to medical air and continue imaging to observe the return to baseline (e.g., for 4 minutes).[1]
-
Analyze the image data to quantify the change in signal intensity or R2* (1/T2*) over time.
Data Presentation
The quantitative effects of this compound breathing on tumor physiology can be summarized in tables for easy comparison across different studies and models.
Table 1: Effects of this compound Breathing on Tumor Oxygenation and Hemodynamics
| Parameter | Animal Model | Tumor Type | Measurement Technique | Baseline (Air) | During this compound | % Change | Citation |
| Tumor pO₂ | Patient | Advanced Malignant Disease | Eppendorf pO₂ Histograph | Hypoxic values < 5 mmHg | Abolished in 3/6 patients | - | [3] |
| Tumor pO₂ | Human Glioma Xenografts | Glioma | ¹⁹F-MR Relaxometry | - | Increase of 4.6 ± 1.3 mmHg | - | [20] |
| R₂ | DU145 Xenografts (Mouse) | Prostate Cancer | BOLD MRI | - | - | -6.4% | [1] |
| R₂ | PC3 Xenografts (Mouse) | Prostate Cancer | BOLD MRI | - | - | -5.8% | [1] |
| R₂* | Human Patients | Prostate Cancer | BOLD MRI | - | - | -21.6% | [1] |
| ⁹⁹ᵐTc-HL91 Uptake (T/L Ratio) | S180 Bearing Mice | Sarcoma | Hypoxic Imaging | 1.872 ± 0.391 | 1.354 ± 0.189 | -27.7% | [9] |
| GRE Signal Intensity | GH3 Xenografts (Mouse) | Prolactinoma | GRE-MRI | - | - | ~60% increase | [10] |
| GRE Signal Intensity | H9618a Hepatomas (Rat) | Hepatoma | GRE-MRI | - | - | ~60% increase | [10] |
Table 2: Effects of this compound Breathing on Tumor Metabolism and pH
| Parameter | Animal Model | Tumor Type | Measurement Technique | Baseline (Air) | During this compound | Change | Citation |
| Bioenergetic Status | Human Glioma Xenografts | Glioma | ³¹P-MRS | - | Diminished | - | [20] |
| pH | Human Glioma Xenografts | Glioma | ³¹P-MRS | - | Decreased | - | [20] |
| NTP/Pi Ratio | H9618a Hepatomas (Rat) | Hepatoma | ³¹P-MRS | - | - | 49% increase | [10] |
| Transmembrane pH Gradient | H9618a Hepatomas (Rat) | Hepatoma | ³¹P-MRS | - | - | 0.11 unit increase | [10] |
Visualizations
Signaling Pathways and Physiological Effects
The physiological response to this compound breathing involves a cascade of events leading to altered tumor microenvironment.
Caption: Physiological cascade initiated by this compound breathing.
Experimental Workflow
A generalized workflow for a preclinical this compound study is outlined below.
Caption: Generalized experimental workflow for a this compound study.
Conclusion
The in vivo use of this compound breathing is a well-established and effective method for modulating tumor physiology in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers aiming to incorporate this technique into their studies. Careful experimental design, precise gas delivery, and appropriate physiological monitoring are crucial for obtaining reliable and reproducible results. The ability of this compound to transiently overcome tumor hypoxia makes it a valuable tool in the development and evaluation of novel cancer therapies.
References
- 1. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical results of hypoxic cell radiosensitisation from hyperbaric oxygen to accelerated radiotherapy, this compound and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitizing effect of this compound breathing during pulsed irradiation of the rat R1H tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of this compound Inhalation and Lipo-Prostaglandin E1 in Sudden Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on tumour oxygenation and 32P-colloid interstitial irradiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations in vivo of the effects of this compound breathing on 5-fluorouracil pharmacokinetics and physiology of solid rodent tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound gas-challenge BOLD MR imaging in a rat model of diethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound gas-challenge blood oxygen level-dependent magnetic resonance imaging in hepatocellular carcinoma: Initial results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound breathing significantly enhances the penetration of red light in murine tumours in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A convenient and reliable method for this compound breathing in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. Transcutaneous blood gas CO2 monitoring of induced ventilatory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound breathing on the physiological profile of human glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbogen and Nicotinamide in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of carbogen and nicotinamide (B372718) has been investigated as a strategy to overcome tumor hypoxia, a critical factor contributing to resistance to radiotherapy and some chemotherapies. Hypoxic tumors, characterized by low oxygen levels, are less responsive to treatments that rely on the generation of reactive oxygen species for their cytotoxic effects. This document provides a detailed overview of the application of this compound and nicotinamide in cancer therapy, summarizing key quantitative data from clinical trials, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.
This compound, a gas mixture typically composed of 98% oxygen and 2% carbon dioxide or 95% oxygen and 5% carbon dioxide, aims to alleviate chronic or diffusion-limited hypoxia by increasing the amount of dissolved oxygen in the blood.[1][2] The small amount of carbon dioxide is included to counteract the vasoconstriction that can be caused by breathing high concentrations of oxygen.[3] Nicotinamide, a form of vitamin B3, is thought to address acute or perfusion-limited hypoxia by improving tumor blood flow.[4][5][6][7] The combination, often referred to as ARCON (Accelerated Radiotherapy, this compound, and Nicotinamide), seeks to sensitize hypoxic tumors to radiation by addressing both forms of hypoxia.[8][9]
Mechanism of Action
The primary mechanism by which this compound and nicotinamide enhance cancer therapy is through the modulation of the tumor microenvironment, specifically by increasing tumor oxygenation.
-
This compound: Breathing this compound increases the arterial partial pressure of oxygen (pO2), which in turn enhances the diffusion of oxygen from blood vessels into tumor tissue.[3][10] This helps to reduce chronic hypoxia. Studies have shown that this compound breathing can significantly increase tumor pO2.[11][12]
-
Nicotinamide: Nicotinamide is believed to improve tumor blood flow, thereby reducing transient or acute hypoxia.[4][5][6] This is thought to occur through its effects on blood vessels, leading to more consistent perfusion of the tumor.[7] Nicotinamide has been shown to decrease the binding of hypoxia markers in tumors, consistent with a reduction in hypoxia.[4][6]
The combined effect is a more homogeneously oxygenated tumor, which is more susceptible to the damaging effects of radiation.
Signaling Pathway and Logic Diagram
The following diagram illustrates the proposed mechanism of action for this compound and nicotinamide in overcoming tumor hypoxia and enhancing radiotherapy.
Quantitative Data from Clinical Trials
The efficacy of this compound and nicotinamide in combination with radiotherapy has been evaluated in several clinical trials across different cancer types. The following tables summarize the key quantitative outcomes.
Bladder Cancer
| Trial/Study | Treatment Arms | Number of Patients | Key Outcomes | Reference |
| BCON (Phase III) | 1. Radiotherapy (RT) alone2. RT + this compound + Nicotinamide (RT+CON) | 333 | 3-Year Overall Survival: - RT+CON: 59%- RT alone: 46% (P=0.04)3-Year Relapse-Free Survival: - RT+CON: 54%- RT alone: 43% (P=0.06)6-Month Cystoscopic Control: - RT+CON: 81%- RT alone: 76% (P=0.3) | [13] |
| BCON (10-Year Update) | 1. RT alone2. RT + CON | 333 | 10-Year Overall Survival: - RT+CON: 30%- RT alone: 24% (P=0.08)5-Year OS in Patients with Tumor Necrosis: - RT+CON: 53%- RT alone: 33% (P=0.04) | [14] |
| Phase II | 1. Nicotinamide alone2. This compound alone3. This compound + Nicotinamide | 30 (10 per group) | 6-Month Complete Response: - Nicotinamide: 70%- this compound: 90%- Combination: 70% | [15] |
| Phase II (ARCON) | Accelerated RT + this compound or ARCON | 105 | 5-Year Local Regional Relapse-Free Survival: - ARCON (including salvage): 62%5-Year Overall Survival: 35% | [16] |
Laryngeal and Head & Neck Cancer
| Trial/Study | Treatment Arms | Number of Patients | Key Outcomes | Reference |
| Phase III (Laryngeal) | 1. Accelerated Radiotherapy (AR)2. AR + this compound + Nicotinamide (ARCON) | 345 | 5-Year Local Tumor Control: - AR: 78%- ARCON: 79% (P=0.80)5-Year Regional Control: - AR: 86%- ARCON: 93% (P=0.04) | [17] |
| Phase II (Head & Neck) | ARCON | 215 | 3-Year Local Control Rates: - Larynx: 80%- Oropharynx: 88%- Hypopharynx: 69%- Oral Cavity: 37% | [18] |
| EORTC Phase I/II (Head & Neck) | 1. Accelerated Fractionation (AF) + Carbogen2. AF + Nicotinamide3. AF + this compound + Nicotinamide | 38 | Objective Response at 2 Months: - AF + this compound: 81%- AF + Nicotinamide: 70%- AF + Combination: 87% | [8] |
Prostate Cancer
| Trial/Study | Treatment Arms | Number of Patients | Key Outcomes | Reference |
| PROCON (Phase Ib/II) | Radiotherapy + this compound + Nicotinamide | 50 | 5-Year Biochemical No Evidence of Disease: 87%5-Year Overall Survival: 92% | [19] |
Experimental Protocols
The following protocols are generalized from methodologies reported in clinical and preclinical studies. Specific dosages and timings may need to be optimized for different tumor models and clinical settings.
Preclinical In Vivo Protocol (Mouse Mammary Carcinoma Model)
This protocol is based on studies investigating the enhancement of radiation response in murine tumors.
-
Animal Model: C3H mice with transplanted mammary carcinoma (e.g., SCCVII or C3H mammary carcinoma).[4][20]
-
Nicotinamide Administration:
-
This compound Breathing:
-
Irradiation:
-
Locally irradiate the tumor with a single or fractionated dose of X-rays.
-
-
Endpoint Assessment:
Clinical Trial Protocol (General)
This protocol is a composite based on several clinical trials (e.g., BCON, PROCON, ARCON trials).
-
Patient Population: Patients with locally advanced solid tumors (e.g., bladder, head and neck, prostate cancer) scheduled to receive radical radiotherapy.[17][19][22]
-
Nicotinamide Administration:
-
Administer oral nicotinamide tablets.
-
The dose is typically weight-based, for example, 60-80 mg/kg, or a fixed dose of around 6g.[8][18]
-
Administer nicotinamide 1.5 to 2 hours before each radiotherapy fraction.[1][19][23]
-
Administer with food to minimize gastrointestinal side effects.[1]
-
Monitor for side effects such as nausea and vomiting, and consider dose reduction if necessary.[1][18]
-
-
This compound Administration:
-
Radiotherapy:
-
Monitoring and Follow-up:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial investigating ARCON therapy.
Concluding Remarks
The combination of this compound and nicotinamide represents a clinically tested strategy to enhance the efficacy of radiotherapy by overcoming tumor hypoxia. The quantitative data from multiple clinical trials, particularly in bladder and head and neck cancers, suggest a therapeutic benefit, although the magnitude of this benefit can vary. The provided protocols offer a foundation for further preclinical and clinical research in this area. Careful patient selection and management of side effects, primarily nausea from nicotinamide, are crucial for successful implementation. Future research may focus on identifying biomarkers to predict which patients are most likely to benefit from this hypoxia-modifying therapy.[14]
References
- 1. Bladder this compound and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 2. Bladder Radiotherapy with this compound and Nicotinamide | CUH [cuh.nhs.uk]
- 3. Tumor oxygenation and cancer therapy—then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the selective tumor radiosensitizer nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Tumor radiosensitization by nicotinamide: a result of improved perfusion and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinamide and this compound on tumour oxygenation, blood flow, energetics and blood glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARCON: accelerated radiotherapy with this compound and nicotinamide in head and neck squamous cell carcinomas. The experience of the Co-operative group of radiotherapy of the european organization for research and treatment of cancer (EORTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of this compound breathing on tumour tissue oxygenation in man evaluated by computerised p02 histography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiotherapy with concurrent this compound and nicotinamide in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Outcomes of Radical Radiation Therapy with Hypoxia Modification with Biomarker Discovery for Stratification: 10-Year Update of the BCON (Bladder this compound Nicotinamide) Phase 3 Randomized Trial (ISRCTN45938399) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and nicotinamide in the treatment of bladder cancer with radical radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated radiotherapy, this compound, and nicotinamide (ARCON) in the treatment of advanced bladder cancer: mature results of a Phase II nonrandomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accelerated radiotherapy with this compound and nicotinamide for laryngeal cancer: results of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ARCON: experience in 215 patients with advanced head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. Preclinical studies on how to deal with patient intolerance to nicotinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Further evaluation of nicotinamide and this compound as a strategy to reoxygenate hypoxic cells in vivo: importance of nicotinamide dose and pre-irradiation breathing time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. policyonline.nhslothian.scot [policyonline.nhslothian.scot]
- 24. This compound and nicotinamide in locally advanced bladder cancer: early results of a phase-III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Oxygenation Dynamics Using Carbogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a state of low oxygen tension, is a critical factor influencing cancer progression, treatment resistance, and metastasis. The ability to dynamically modulate and measure tumor oxygenation is paramount for developing effective cancer therapies. Carbogen, a gas mixture typically composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂), has been widely investigated as a potent tool to transiently alleviate tumor hypoxia. The hyperoxic component increases the arterial oxygen content, while the hypercapnic component induces vasodilation, thereby improving blood flow and oxygen delivery to hypoxic tumor regions.[1]
These application notes provide detailed protocols for utilizing this compound to study tumor oxygenation dynamics in preclinical and clinical research. The methodologies cover experimental design, gas administration, and various techniques for measuring changes in tumor oxygenation.
Mechanism of Action
This compound breathing initiates a dual physiological response to enhance tumor oxygenation:
-
Hyperoxia-induced Increase in Arterial Oxygen Content: The high concentration of oxygen in this compound significantly elevates the partial pressure of oxygen in the arterial blood (PaO₂). This increases the amount of dissolved oxygen in the plasma and the saturation of hemoglobin, leading to a greater oxygen supply to the tissues.
-
Hypercapnia-induced Vasodilation: The elevated carbon dioxide level in the blood (hypercapnia) acts as a potent vasodilator. CO₂ readily diffuses across the blood-brain barrier and into vascular smooth muscle cells, leading to a decrease in pH. This intracellular acidosis inhibits voltage-gated calcium channels, resulting in smooth muscle relaxation and an increase in blood vessel diameter. This vasodilation enhances blood flow, particularly in responsive vascular beds, further improving the delivery of oxygenated blood to the tumor.[2]
The combined effect of increased oxygen supply and enhanced blood flow leads to a significant, albeit often transient, increase in tumor oxygen partial pressure (pO₂), thereby reducing hypoxia.
Signaling Pathway for this compound-Induced Vasodilation
Caption: this compound induces vasodilation and increases blood oxygen content.
Experimental Protocols
Protocol 1: In Vivo Tumor Oxygenation Measurement using Eppendorf pO₂ Histograph in Animal Models
This protocol describes the invasive measurement of tumor partial pressure of oxygen (pO₂) using a polarographic electrode system.
Materials:
-
Tumor-bearing laboratory animals (e.g., mice, rats)
-
Anesthesia machine and appropriate anesthetic (e.g., isoflurane)
-
Eppendorf pO₂ Histograph or similar polarographic electrode system
-
This compound gas cylinder (95% O₂ / 5% CO₂) with a regulator and flowmeter
-
Medical air or compressed air cylinder
-
Gas delivery system (e.g., nose cone, ventilated chamber)
-
Stereotactic frame or other method for immobilizing the tumor
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal using a suitable anesthetic agent. Maintain a stable level of anesthesia throughout the experiment.
-
Shave the area over the tumor to ensure clear access.
-
Immobilize the animal and the tumor to prevent movement artifacts during measurements.
-
-
Electrode Calibration and Insertion:
-
Calibrate the pO₂ electrode according to the manufacturer's instructions.
-
Carefully insert the needle electrode into the tumor tissue.
-
-
Baseline Measurement (Air Breathing):
-
Allow the animal to breathe medical air for a stabilization period (e.g., 10-15 minutes).
-
Initiate pO₂ measurements to establish a baseline oxygenation profile of the tumor. The electrode is typically advanced in predefined steps through the tumor, taking multiple readings at each location.[3]
-
-
This compound Challenge:
-
Switch the gas supply from medical air to this compound.
-
Continuously record pO₂ measurements as the gas is switched. Monitor the real-time changes in tumor oxygenation.
-
Maintain this compound breathing for a defined period (e.g., 10-20 minutes) while continuing to take measurements.[3]
-
-
Post-Carbogen Measurement (Return to Air):
-
Switch the gas supply back to medical air.
-
Continue to record pO₂ to observe the return to baseline levels.
-
-
Data Analysis:
-
Analyze the collected pO₂ data to determine the median pO₂, the frequency of hypoxic values (e.g., pO₂ ≤ 5 mmHg), and the magnitude and kinetics of the response to this compound.
-
Protocol 2: Non-invasive Monitoring of Tumor Oxygenation Dynamics using BOLD MRI in Animal Models
This protocol outlines the use of Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI) to non-invasively assess changes in tumor oxygenation.
Materials:
-
Tumor-bearing laboratory animals
-
MRI-compatible anesthesia and monitoring system
-
High-field MRI scanner (e.g., 4.7T or higher for preclinical studies)
-
Gradient-recalled echo (GRE) or similar BOLD-sensitive MRI sequence
-
This compound and medical air gas cylinders with an MRI-compatible delivery system
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and position it securely in an MRI-compatible cradle.
-
Place a respiratory sensor to monitor breathing and a temperature probe to maintain body temperature.
-
Position the tumor within the imaging coil.
-
-
Baseline Imaging (Air Breathing):
-
Acquire anatomical reference images (e.g., T2-weighted images).
-
Begin dynamic BOLD MRI using a GRE sequence while the animal breathes medical air to establish a stable baseline signal intensity. This is typically done for several minutes.
-
-
This compound Challenge:
-
Switch the breathing gas from medical air to this compound without interrupting the dynamic image acquisition.
-
Continue acquiring BOLD images for the duration of the this compound challenge (e.g., 20 minutes).
-
-
Post-Carbogen Imaging (Return to Air):
-
Switch the gas back to medical air and continue imaging to monitor the signal intensity returning to baseline.
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series if necessary.
-
Define a region of interest (ROI) encompassing the tumor.
-
Calculate the percentage change in BOLD signal intensity over time relative to the baseline. An increase in signal intensity is indicative of a decrease in deoxyhemoglobin and thus an increase in tumor oxygenation.[4]
-
Experimental Workflow Diagrams
Caption: Experimental workflow for Eppendorf pO2 measurement.
Caption: Experimental workflow for BOLD MRI measurement.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on tumor oxygenation and related parameters.
| Parameter | Tumor Model/Patient Cohort | Baseline (Air) | During this compound | Measurement Technique | Reference |
| Median pO₂ (mmHg) | Human Head and Neck Tumors | Varies (often < 10) | Significant increase in 12/17 patients (range 9-1800%) | Eppendorf pO₂ Histograph | [3] |
| Median pO₂ (mmHg) | R3230Ac Mammary Adenocarcinoma (rats) | 2 | 6 | Polarographic electrode | [5] |
| GRE MRI Signal Intensity | GH3 Prolactinomas (rats) | Baseline | Up to 100% increase | GRE MRI | |
| BOLD MRI Signal (T2) | Human Tumors | Baseline | Mean 21.0% increase in responding tumors | T2-weighted GRE MRI | [4] |
| Fractional Cerebral Blood Volume (fCBV) Change | U87 Glioblastoma (rats) | Baseline | 7.9 ± 4.8% increase in tumor core | MRI | [6] |
| Fractional Cerebral Blood Volume (fCBV) Change | U251 Glioblastoma (rats) | Baseline | 2.6 ± 3.2% increase in tumor core | MRI | [6] |
| Blood Oxygen Saturation (SMRIO₂) Change | U87 Glioblastoma (rats) | Baseline | Higher increase than U251 | MRI | [6] |
Combination Therapies
This compound is often investigated in combination with other anti-cancer therapies to enhance their efficacy.
-
Radiotherapy: By reducing tumor hypoxia, this compound can increase the sensitivity of cancer cells to radiation therapy, as oxygen is a potent radiosensitizer.
-
Chemotherapy: Improved tumor blood flow can enhance the delivery of systemically administered chemotherapeutic agents to the tumor.
-
Nicotinamide (B372718): This agent is thought to reduce acute, perfusion-limited hypoxia by preventing transient fluctuations in tumor blood flow. The combination of this compound and nicotinamide has been explored to address both chronic (diffusion-limited) and acute hypoxia.[7]
Conclusion
This compound breathing is a valuable and widely used method for transiently modulating tumor oxygenation. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies aimed at understanding and overcoming tumor hypoxia. The choice of measurement technique will depend on the specific research question, available resources, and whether an invasive or non-invasive approach is preferred. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results that can advance the development of more effective cancer therapies.
References
- 1. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of this compound breathing on tumour tissue oxygenation in man evaluated by computerised p02 histography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms by which hyperbaric oxygen and this compound improve tumour oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nicotinamide and this compound on tumour oxygenation, blood flow, energetics and blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of tumor perfusion and oxygenation by this compound and nicotinamide during single- and multifraction irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Physiological Responses to Carbogen Inhalation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbogen, a mixture of carbon dioxide (typically 5%) and oxygen (typically 95%), is a potent vasodilator and hyperoxic agent used in research and clinical settings to modulate tissue oxygenation and blood flow.[1] Monitoring the physiological responses to this compound inhalation is crucial for understanding its mechanisms of action, evaluating its therapeutic potential, and developing new treatment strategies, particularly in oncology and neurology. These application notes provide detailed protocols for various techniques to monitor these responses, present quantitative data in a structured format, and illustrate key pathways and workflows.
The inhalation of this compound induces both hyperoxia, by increasing the partial pressure of oxygen, and hypercapnia, due to the elevated carbon dioxide levels.[2][3] The hypercapnic component is critical as it counteracts the vasoconstrictive effects that can be associated with 100% oxygen breathing, leading to a significant increase in blood flow and, consequently, enhanced oxygen delivery to tissues.[2][4]
Key Physiological Effects of this compound Inhalation
-
Increased Cerebral Blood Flow (CBF): The primary mechanism is CO2-induced vasodilation of cerebral arterioles.
-
Enhanced Tissue Oxygenation: A combination of increased blood flow and higher arterial oxygen content leads to a rise in tissue partial pressure of oxygen (pO2).
-
Changes in Blood-Oxygen-Level-Dependent (BOLD) Signal: In functional magnetic resonance imaging (fMRI), the BOLD signal increases due to a decrease in deoxyhemoglobin concentration resulting from both increased blood flow and oxygen saturation.[5]
Monitoring Techniques and Experimental Protocols
Several advanced imaging and sensor-based techniques can be employed to monitor the physiological effects of this compound inhalation. The choice of technique depends on the specific research question, the target tissue, and the available instrumentation.
Magnetic Resonance Imaging (MRI) Based Techniques
MRI offers a suite of non-invasive methods to assess changes in blood flow, oxygenation, and tissue perfusion in response to a this compound challenge.
BOLD MRI is sensitive to changes in the concentration of deoxyhemoglobin, which acts as an endogenous contrast agent.[1] An increase in blood flow and oxygenation leads to a decrease in deoxyhemoglobin and a subsequent increase in the BOLD signal.
Experimental Protocol:
-
Subject Preparation: The subject (animal or human) is placed in the MRI scanner and fitted with a face mask connected to a gas delivery system.
-
Baseline Imaging: Acquire T2*-weighted gradient-echo images while the subject breathes normal air for a baseline period (e.g., 5-10 minutes).
-
This compound Challenge: Switch the gas supply to this compound (e.g., 95% O2, 5% CO2) and continue acquiring images for a specified duration (e.g., 10 minutes).
-
Washout Period: Return the gas supply to normal air and continue imaging to observe the return to baseline (e.g., 10 minutes).
-
Image Analysis: Analyze the time-course of the MRI signal intensity in regions of interest (ROIs) to quantify the BOLD response.
Data Presentation:
| Parameter | Baseline (Air) | This compound Inhalation | Post-Carbogen (Air) |
| Mean Signal Intensity Change (%) | 0 | 6.5 - 82.4[6] | Return to baseline |
| T2* (ms) in Tumors | 33.9 (± 3.8)[7] | 35.8 (± 4.1)[7] | Return to baseline |
| Brain Signal Increase (%) | 0 | 8.0 (± 3.7)[6] | Return to baseline |
ASL MRI provides a quantitative measure of cerebral blood flow (CBF) by magnetically labeling arterial blood water as an endogenous tracer.
Experimental Protocol:
-
Subject Preparation: Similar to the BOLD MRI protocol.
-
Baseline ASL Scan: Acquire a baseline ASL scan while the subject breathes air to measure resting CBF.
-
This compound Challenge ASL Scan: Administer this compound and acquire another ASL scan to measure CBF changes. A pseudo-continuous ASL (pCASL) sequence is often used.
-
Data Analysis: Calculate the percentage change in CBF between the baseline and this compound conditions.
Data Presentation:
| Parameter | Baseline (Air) | This compound Inhalation |
| Cerebral Blood Flow (ml/100g/min) | 51.4 (± 7.0) | 104.5 (± 24.0) increase[8] |
| ASL CVR (% per mm Hg) | 4.46 (± 1.80) | 4.97 (± 1.30) |
DCE-MRI involves the administration of a gadolinium-based contrast agent to assess tissue perfusion and vascular permeability.
Experimental Protocol:
-
Subject Preparation: An intravenous line is placed for contrast agent administration. The subject is positioned in the MRI scanner with a gas delivery mask.
-
Pre-contrast Imaging: Acquire T1-weighted images before contrast injection.
-
This compound Administration: Begin this compound inhalation.
-
Contrast Injection and Dynamic Imaging: Inject a bolus of Gd-DTPA (e.g., 0.5 mM, 2.5 ml/s) and acquire a series of rapid T1-weighted images to monitor the uptake of the contrast agent.[7][9]
-
Pharmacokinetic Modeling: Analyze the dynamic data using a compartmental model to estimate parameters such as the volume transfer constant (Ktrans).
Data Presentation:
| Parameter | Air Breathing | This compound Breathing |
| Rate Constant of Gd uptake (kep, s-1) | No significant difference reported[9] | No significant difference reported[9] |
Positron Emission Tomography (PET)
PET imaging can be used to quantitatively measure regional cerebral blood flow (rCBF), oxygen extraction fraction (OEF), and the cerebral metabolic rate of oxygen (CMRO2) using specific radiotracers.
Experimental Protocol (using [¹⁵O]H₂O for rCBF):
-
Subject Preparation: The subject is positioned in the PET scanner with an arterial line for blood sampling and a mask for gas and radiotracer inhalation.
-
Baseline Scan: Administer a bolus of [¹⁵O]H₂O while the subject breathes air and acquire dynamic PET data.
-
This compound Challenge: The subject inhales this compound for a specified period.
-
Repeat PET Scan: Administer a second bolus of [¹⁵O]H₂O during this compound inhalation and acquire another dynamic PET scan.
-
Data Analysis: Use tracer kinetic models to calculate rCBF for both conditions.
Data Presentation:
While specific quantitative data for this compound challenges with PET are highly dependent on the study design, PET is a powerful tool for measuring absolute changes in blood flow and metabolism.
Near-Infrared Spectroscopy (NIRS)
NIRS is a non-invasive optical technique that can monitor changes in the concentration of oxyhemoglobin and deoxyhemoglobin in superficial tissues, such as the cerebral cortex.
Experimental Protocol:
-
Probe Placement: NIRS probes (light source and detector) are placed on the subject's head over the region of interest.
-
Baseline Measurement: Record baseline levels of oxy- and deoxyhemoglobin while the subject breathes air.
-
This compound Inhalation: The subject breathes this compound for a defined period.
-
Continuous Monitoring: Continuously record NIRS data throughout the baseline, this compound, and recovery periods.
-
Data Analysis: Calculate the changes in oxyhemoglobin (Δ[O₂Hb]) and deoxyhemoglobin (Δ[HHb]) concentrations.
Data Presentation:
| Parameter | Change during this compound Inhalation |
| Δ[O₂Hb] (µM) in Tumor Blood | 9.2 (± 3) increase[4] |
| Average pO₂ increase (mm Hg) in Tumor Tissue | 4.6 (± 1.3)[4] |
Direct Tissue Oxygen and Perfusion Measurements
Invasive techniques can provide direct and quantitative measurements of tissue oxygen tension (pO₂) and perfusion.
Experimental Protocol (using fiber-optic probes):
-
Probe Implantation: Fiber-optic probes for measuring pO₂ and blood flow are inserted into the target tissue (e.g., tumor, muscle).[10]
-
Baseline Recording: Record stable baseline readings while the subject breathes air.
-
This compound Challenge: Administer this compound and continuously record the output from the probes.
-
Data Analysis: Quantify the changes in pO₂ and relative blood flow.
Data Presentation:
| Parameter | Response to this compound Inhalation |
| Subcutaneous pO₂ | Clear increase[10] |
| Transcutaneous pO₂ | Greater increase with shorter latency compared to subcutaneous pO₂[10] |
| Laser Doppler Red Cell Flux | No signs of vasoconstriction[10] |
Signaling Pathways and Workflows
This compound Inhalation Physiological Response Pathway
The physiological response to this compound inhalation is initiated by the detection of increased arterial CO₂ and O₂ levels. The hypercapnia is the primary driver of vasodilation, leading to increased blood flow.
References
- 1. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Hyperoxia and Hypercapnia on Tissue Oxygen and Perfusion Response in the Normal Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monaldi-archives.org [monaldi-archives.org]
- 4. Effect of this compound breathing on the physiological profile of human glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of CO2 in air versus this compound for the measurement of cerebrovascular reactivity with magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Effect of this compound inhalation on peripheral tissue perfusion and oxygenation in patients suffering from sudden hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbogen Delivery Systems in Small Animal Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbogen, a gaseous mixture of oxygen and carbon dioxide, is a valuable tool in small animal research, primarily utilized to modulate tissue oxygenation. Standard mixtures typically consist of 95% O₂ and 5% CO₂ or 98% O₂ and 2% CO₂.[1] The hyperoxic component increases the partial pressure of oxygen in the arterial blood, enhancing the diffusion of oxygen into tissues.[1] Concurrently, the small percentage of carbon dioxide induces vasodilation, which can increase blood flow, further improving oxygen delivery.[1] This controlled modulation of tissue oxygenation is critical in various research fields, including oncology, neuroscience, and ophthalmology.
In oncology research, this compound is widely used to alleviate tumor hypoxia.[1][2] Hypoxic tumors are often resistant to radiation therapy and certain chemotherapies; by increasing tumor oxygenation, this compound can enhance the efficacy of these treatments.[2][3][4][5] Studies have demonstrated that this compound breathing can significantly increase tumor pO2 and improve the response of tumors to radiation.[6]
This document provides detailed application notes and experimental protocols for the use of this compound delivery systems in small animal research, focusing on practical implementation and data interpretation.
Key Applications
-
Enhancement of Radiotherapy: Reoxygenation of hypoxic tumors to increase their sensitivity to radiation treatment.[3][4][5]
-
Adjuvant to Chemotherapy: Improving the delivery and efficacy of certain anticancer drugs whose effectiveness is limited by tumor hypoxia.[3][5]
-
Functional Imaging Studies: Used in conjunction with techniques like BOLD (Blood Oxygen Level-Dependent) MRI and fMRI to study tissue oxygenation and vascular reactivity.[1][7][8]
-
Ophthalmology Research: Investigating retinal oxygenation and the effects of hyperoxia on ocular tissues.[9]
-
Neuroscience Research: Modulating brain oxygenation to study neuronal activity and cerebrovascular function.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize quantitative data from various studies on the effects of this compound breathing in small animal models.
| Animal Model | Tumor Type | This compound Composition | Duration of Administration | Key Finding | Reference |
| Mice | DU145 Prostate Xenograft | 95% O₂, 5% CO₂ | 10 minutes | Mean reduction in R₂* of 6.4% in tumors, indicating increased oxygenation. | [1] |
| Mice | PC3 Prostate Xenograft | 95% O₂, 5% CO₂ | 10 minutes | Mean reduction in R₂* of 5.8% in tumors, indicating increased oxygenation. | [1] |
| Mice | FSaII Fibrosarcoma | Not Specified | 5 minutes | Median tumor pO₂ increased from 6.5 mmHg (control) to 19.9 mmHg. | [6] |
| Mice | SCK Mammary Carcinoma | Not Specified | 5 minutes | Median tumor pO₂ increased from 4.4 mmHg (control) to 17.1 mmHg. | [6] |
| Mice with S180 Sarcoma | Not Specified | 2 hours/day for 24 days | Long-term breathing increased tumor oxygenation and enhanced the therapeutic effect of ³²P-colloid interstitial irradiation. | [10] | |
| Rats | R3230Ac Mammary Adenocarcinoma | 95% O₂, 5% CO₂ | Not Specified | No significant change in tumor oxygenation under normobaric conditions. | [11] |
| Parameter Measured | Animal Model | Baseline Value | Value During/After this compound | This compound Composition | Reference |
| Tumor R₂* (s⁻¹) | Mice (DU145) | ~55 | ~51.5 | 95% O₂, 5% CO₂ | [1] |
| Tumor R₂* (s⁻¹) | Mice (PC3) | ~52.5 | ~49.5 | 95% O₂, 5% CO₂ | [1] |
| Tumor pO₂ (mmHg) | Mice (FSaII) | 6.5 +/- 0.5 | 19.9 +/- 2.1 | Not Specified | [6] |
| Tumor pO₂ (mmHg) | Mice (SCK) | 4.4 +/- 0.2 | 17.1 +/- 1.4 | Not Specified | [6] |
| ⁹⁹mTc-HL91 T/L Ratio | Mice (S180) | 1.872 +/- 0.391 | 1.354 +/- 0.189 | Not Specified | [10] |
Experimental Protocols
Protocol 1: this compound Delivery for Enhancing Tumor Oxygenation Prior to and During Radiotherapy in Mice
Objective: To increase the oxygenation of solid tumors in mice to enhance the efficacy of a single fraction of radiation.
Materials:
-
Small animal anesthesia system (e.g., isoflurane (B1672236) vaporizer).
-
This compound gas cylinder (95% O₂, 5% CO₂) with a regulator.
-
Gas flow meter.
-
A nose cone or a small, enclosed chamber for gas delivery.
-
Heating pad to maintain the animal's body temperature.
-
Physiological monitoring system (optional but recommended) for heart rate, respiratory rate, and SpO₂.[12][13]
-
Small animal radiation research platform (SARRP) or equivalent.[14]
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in medical air or oxygen. Place the animal on the heating pad to maintain its core body temperature at 37°C.[12]
-
Baseline Period: Secure the animal's nose in the nose cone, which is connected to the anesthesia system delivering the isoflurane mixture. Allow the animal to breathe the anesthetic gas mixture for a baseline period of at least 5-10 minutes.
-
This compound Administration: Switch the gas supply from the anesthetic carrier gas to the this compound mixture (95% O₂, 5% CO₂) at a flow rate of 1-2 L/min.[1][15] Continue the isoflurane administration by feeding the anesthetic into the this compound gas stream.
-
Pre-Irradiation Period: Continue this compound administration for a pre-determined period before irradiation, typically ranging from 5 to 15 minutes, to allow for changes in tumor oxygenation to occur.[6][10]
-
Irradiation: While the animal is still breathing this compound, deliver the planned dose of radiation to the tumor using the SARRP.
-
Post-Irradiation Period: After irradiation is complete, switch the gas supply back to the original anesthetic carrier gas (medical air or oxygen).
-
Recovery: Discontinue the anesthetic and allow the animal to recover on the heating pad. Monitor the animal until it is fully ambulatory.
Protocol 2: BOLD MRI to Assess Changes in Tumor Oxygenation with this compound Challenge
Objective: To non-invasively monitor changes in tumor blood oxygenation in response to this compound breathing using BOLD MRI.
Materials:
-
MRI-compatible small animal anesthesia system.
-
This compound gas cylinder (95% O₂, 5% CO₂) and medical air cylinder with regulators and flow meters.
-
MRI-compatible gas delivery tubing and nose cone.
-
MRI-compatible heating system and physiological monitoring equipment (temperature, respiration).[12][13]
-
Small animal MRI scanner.
Procedure:
-
Animal and Equipment Setup: Anesthetize the tumor-bearing mouse and position it in an MRI-compatible cradle. Insert a rectal probe to monitor core body temperature and maintain it at 37°C using a warm air blower or water-circulating pad.[1] Secure the nose cone for gas delivery.
-
Localization and Baseline Scans: Acquire initial T₁-weighted anatomical scans for tumor localization.[1]
-
BOLD MRI Acquisition: Begin the BOLD MRI sequence (e.g., multi-echo gradient echo).
-
Gas Challenge Protocol:
-
Baseline (Air): Acquire images for 4 minutes while the animal breathes medical air mixed with the anesthetic.[1]
-
This compound Challenge: Switch the gas supply to this compound (95% O₂, 5% CO₂) at the same flow rate (e.g., 1 L/min).[1] Continue image acquisition for 10 minutes.[1]
-
Return to Baseline (Air): Switch the gas back to medical air and continue acquiring images for another 4 minutes to observe the return to baseline.[1]
-
-
Data Analysis: Process the acquired MRI data to generate quantitative R₂* (or T₂) maps for each time point. A decrease in R₂ during this compound breathing indicates an increase in blood oxygenation.[1]
-
Recovery: After the imaging session, recover the animal as described in Protocol 1.
Visualizations
Signaling Pathways and Workflows
Caption: Physiological pathway of this compound action.
References
- 1. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bladder this compound and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 3. This compound breathing after irradiation enhances the effectiveness of tirapazamine in SiHa tumors but not SCCVII tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle dose rate irradiation in combination with this compound inhalation selectively and more markedly increases the responses of SCCVII tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. The optimal combination of hyperthermia and this compound breathing to increase tumor oxygenation and radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of functional MRI on small animals: application to physiology, pathophysiology, and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Awake functional imaging of small animals [frontiersin.org]
- 9. Effect of this compound (95% O2/5% CO2) on retinal oxygenation in dark-adapted anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on tumour oxygenation and 32P-colloid interstitial irradiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanisms by which hyperbaric oxygen and this compound improve tumour oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological monitoring of small animals during magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robotic Delivery of Complex Radiation Volumes for Small Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Revolutionizing Preclinical Imaging: Application Notes and Protocols for Carbogen-Enhanced MRI and PET
For Immediate Release
[City, State] – [Date] – In a significant step forward for preclinical research, detailed application notes and protocols are now available for the use of carbogen gas in conjunction with Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). These documents provide researchers, scientists, and drug development professionals with the necessary tools to harness the power of this compound-induced physiological responses to enhance imaging readouts, particularly in the field of oncology.
This compound, a mixture of 95% oxygen and 5% carbon dioxide, acts as a potent vasodilator and oxygenating agent.[1] When used in combination with advanced imaging techniques, it provides a unique window into the tumor microenvironment, enabling the non-invasive assessment of tumor oxygenation, blood flow, and metabolic activity.[2][3] This approach holds immense promise for evaluating the efficacy of novel cancer therapies and for stratifying patients for personalized treatment strategies.
These comprehensive guides offer detailed methodologies for implementing this compound-enhanced imaging studies in small animal models, complete with structured data tables for easy comparison of quantitative results and clear visualizations of experimental workflows and the underlying signaling pathways.
Section 1: Application Notes
This compound in Conjunction with Magnetic Resonance Imaging (MRI)
Blood Oxygen Level-Dependent (BOLD) MRI is a powerful technique for assessing changes in blood oxygenation.[4] By inducing hyperoxia and vasodilation, this compound inhalation leads to a decrease in the concentration of paramagnetic deoxyhemoglobin in the blood, resulting in an increase in the T2*-weighted MRI signal.[2][5] This "this compound challenge" can effectively unmask hypoxic regions within a tumor and provide a quantitative measure of the tumor's vascular response and oxygenation capacity.
Key Applications:
-
Assessing Tumor Hypoxia: Identify and quantify hypoxic regions within tumors, which are often associated with resistance to therapy.[6]
-
Evaluating Anti-angiogenic Therapies: Monitor the effects of drugs that target tumor vasculature by measuring changes in the BOLD response to this compound.
-
Predicting Radiotherapy Response: Tumors with a robust BOLD response to this compound may be more sensitive to radiation therapy.[7]
This compound in Conjunction with Positron Emission Tomography (PET)
PET imaging with various radiotracers allows for the quantitative assessment of metabolic processes within tumors. The use of this compound can modulate the uptake of these tracers, providing insights into the metabolic adaptations of cancer cells to changes in oxygen availability.
Key Applications:
-
[¹⁸F]FDG PET: this compound-induced hyperoxia has been shown to decrease the uptake of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog, in tumors.[8] This is attributed to a shift from anaerobic glycolysis to the more efficient aerobic respiration, highlighting the metabolic flexibility of cancer cells.[9]
-
Hypoxia-Specific Tracers (e.g., [¹⁸F]FMISO): By reducing tumor hypoxia, this compound can decrease the retention of hypoxia-specific PET tracers like [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), providing a direct measure of reoxygenation.
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing this compound with MRI and PET.
Table 1: Quantitative MRI Data with this compound Challenge
| Parameter | Baseline (Air) | This compound | Percentage Change | Animal Model | Tumor Type | Reference |
| T2* Signal Intensity | Varies | Increase up to 100% | 6.5% to 82.4% | Rat | GH3 Prolactinoma | [2][5] |
| R2* (s⁻¹) | 37.99 ± 17.71 | Lower | Varies | Human | Liver Lesions | [10] |
| R2* (s⁻¹) | High in Hypoxic Tumors | Decrease | Significant Decrease | Rodent | Various | [7] |
Table 2: Quantitative PET Data with this compound Challenge
| Tracer | Baseline (Air) | This compound | Percentage Change | Animal Model | Tumor Type | Reference |
| [¹⁸F]FDG Uptake (SUVmax) | Higher | Lower | Significant Decrease | Mouse | Non-Small-Cell Lung Cancer | [8] |
| [¹⁸F]FDG Uptake | Higher | Lower | Significant Decrease | Mouse | Head and Neck, Colon Cancer | [8] |
| [¹⁸F]FMISO Uptake | Higher in Hypoxic Tumors | Lower | Significant Decrease | Mouse | Mammary Carcinoma |
Section 3: Experimental Protocols
Protocol for this compound-Enhanced BOLD MRI in a Rodent Tumor Model
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature at 37°C.[11]
- Position the animal in the MRI scanner with the tumor centered in the imaging coil.[11]
- Secure the animal to minimize motion artifacts.
2. Gas Administration:
- Deliver medical air to the animal through a nose cone for a baseline period (e.g., 10-20 minutes).[2]
- Switch the gas supply to this compound (95% O₂, 5% CO₂) for the challenge period (e.g., 10-20 minutes).[2]
- Switch back to medical air for a post-challenge period.
3. MRI Acquisition:
- Acquire T2*-weighted gradient-echo echo-planar imaging (GE-EPI) sequences continuously throughout the gas administration protocol.[12]
- Typical Parameters (1.5T): Repetition Time (TR) and Echo Time (TE) should be optimized to be sensitive to BOLD contrast.[12]
4. Data Analysis:
- Correct for motion artifacts.
- Generate statistical parametric maps to identify voxels with significant signal intensity changes during the this compound challenge compared to the air-breathing baseline.[12]
- Calculate the percentage signal change in regions of interest (ROIs) drawn around the tumor.
Protocol for this compound-Enhanced [¹⁸F]FDG PET in a Mouse Tumor Model
1. Animal Preparation:
- Fast the animal overnight to reduce background [¹⁸F]FDG uptake.[9]
- Anesthetize the mouse (e.g., with isoflurane).[13]
- Keep the animal warm to minimize brown fat uptake of [¹⁸F]FDG.[13]
2. Radiotracer Injection and Gas Administration:
- Administer [¹⁸F]FDG (e.g., via tail vein injection).[13]
- Immediately following injection, place the animal in a chamber with a continuous flow of either medical air (control group) or this compound (experimental group) for the uptake period (e.g., 60 minutes).[8]
3. PET/CT Imaging:
- After the uptake period, perform a whole-body PET/CT scan.[14]
- The CT scan is used for anatomical co-registration and attenuation correction of the PET data.
4. Data Analysis:
- Reconstruct the PET images.
- Draw ROIs on the tumor and other relevant tissues (e.g., muscle for background) using the co-registered CT images for guidance.
- Calculate the Standardized Uptake Value (SUV) for each ROI.[15]
- Compare the tumor-to-background ratios between the air-breathing and this compound-breathing groups.
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and procedures, the following diagrams are provided.
Caption: this compound-induced physiological effects on MRI and PET signals.
Caption: Experimental workflow for this compound-enhanced BOLD MRI.
Caption: Experimental workflow for this compound-enhanced [¹⁸F]FDG PET.
These resources are intended to facilitate the adoption of this compound-enhanced imaging techniques, ultimately accelerating the pace of cancer research and the development of more effective therapies.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnetic Resonance Imaging of Vascular Oxygenation Changes during Hyperoxia and this compound Challenges in the Human Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor R2* is a prognostic indicator of acute radiotherapeutic response in rodent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of this compound Breathing on 18F-FDG Uptake in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-FDG-PET/CT imaging of drug-induced metabolic changes in genetically engineered mouse lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R2* value derived from multi-echo Dixon technique can aid discrimination between benign and malignant focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Animal Imaging with Magnetic Resonance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BOLD contrast fMRI of whole rodent tumour during air or this compound breathing using echo-planar imaging at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Carbogen Efficacy in Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of carbogen as a radiosensitizing agent. The protocols detailed below are based on established preclinical and clinical research, offering a guide for evaluating the potential of this compound to enhance the effects of radiation therapy by mitigating tumor hypoxia.
Introduction to this compound Radiosensitization
Tumor hypoxia, or low oxygen levels in cancerous tissues, is a significant factor contributing to resistance to radiotherapy.[1][2] Oxygen is a potent radiosensitizer, as it fixes DNA damage induced by ionizing radiation, leading to tumor cell death.[3] this compound, a gas mixture typically composed of 95% oxygen and 5% carbon dioxide, is investigated as a method to overcome tumor hypoxia.[3][4] The elevated oxygen concentration aims to increase the oxygen supply to hypoxic tumor regions, while the carbon dioxide component is intended to induce vasodilation and increase tumor blood flow, further enhancing oxygen delivery.[3] The assessment of this compound's efficacy is crucial for its clinical translation and is achieved through a combination of in vivo and in vitro experimental models.
Key Methodologies for Efficacy Assessment
The evaluation of this compound's radiosensitizing effects involves a multi-faceted approach, encompassing the direct measurement of tumor oxygenation, assessment of tumor response to treatment, and evaluation of effects on normal tissues to determine the therapeutic gain.
Measurement of Tumor Oxygenation
Several techniques can be employed to measure changes in tumor oxygenation in response to this compound breathing.
-
Polarographic Oxygen Electrodes (Eppendorf): Considered a "gold standard," these invasive electrodes are inserted directly into the tumor to measure the partial pressure of oxygen (pO2).[1][2][4]
-
[18F]Fluoromisonidazole (FMISO) Positron Emission Tomography (PET): A non-invasive imaging technique where the uptake of the [18F]FMISO tracer is inversely correlated with tissue oxygenation, allowing for the visualization and quantification of hypoxic regions within a tumor.[4]
-
Blood Oxygenation Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI): This non-invasive method detects changes in the concentration of deoxygenated hemoglobin, providing an indirect measure of changes in blood oxygenation and, by extension, tissue oxygenation in response to this compound.[1][2]
-
Electron Paramagnetic Resonance (EPR) Oximetry: This technique provides quantitative measurements of pO2 in tissues.[5]
In Vivo Assessment of Tumor Response
Animal models bearing tumors are essential for evaluating the radiosensitizing effect of this compound in a physiological context.
-
Tumor Growth Delay Assay: This widely used assay measures the time it takes for a tumor to regrow to a specific size after treatment. A longer delay in the this compound-plus-radiation group compared to the radiation-alone group indicates radiosensitization.[6][7]
-
Tumor Control Dose 50 (TCD50) Assay: This assay determines the radiation dose required to achieve local control of 50% of the tumors in a group of animals. A lower TCD50 in the presence of this compound signifies enhanced radiosensitivity.
-
Micronucleus Assay: This method assesses chromosomal damage in irradiated tumor cells. An increased frequency of micronuclei in the this compound-treated group suggests greater radiation-induced damage.[8][9]
-
Local Tumor Control: In preclinical and clinical studies, the rate of tumor control at the primary site is a key endpoint.[10][11]
In Vitro Assessment of Cell Survival
-
Clonogenic Survival Assay: This is the gold-standard in vitro assay in radiobiology to determine the reproductive integrity of cells after exposure to ionizing radiation.[12] A decrease in the surviving fraction of cells treated with radiation and this compound (under hypoxic conditions) compared to radiation alone indicates radiosensitization.
Quantitative Data Summary
The following tables summarize quantitative data from various studies assessing the efficacy of this compound in radiosensitization.
Table 1: In Vivo Tumor Response to this compound and Radiation
| Model System | Treatment Groups | Endpoint | Enhancement Ratio (ER) / Outcome | Reference |
| SCCVII Tumours in Mice | Radiation vs. Nicotinamide (B372718) + this compound + Radiation | Micronucleus Assay | ER of 1.8-1.9 | [8] |
| SCCVII Tumours in C3H/He Mice | High Dose Rate vs. Middle Dose Rate Irradiation with this compound | Micronucleus Assay | ER of 1.6 (for both dose rates with this compound) | [9] |
| Rat R1H Rhabdomyosarcoma | Air-breathing + Pulsed Irradiation vs. This compound + Pulsed Irradiation | Tumor Growth Delay (TGD) | TGD increased from 24.4 days to 29.0 days with this compound | [6] |
| CaNT Mammary Carcinoma in Mice | Conventional/Accelerated Radiotherapy in Air vs. This compound vs. This compound + Nicotinamide | Local Tumor Control | ERs of 1.4-1.5 for this compound alone; 1.6-1.7 for this compound + nicotinamide | [10] |
| C3H Mammary Carcinoma in Mice | Radiation vs. Nicotinamide + this compound + Radiation | Tumor Growth Delay | Greatest radiosensitization with combined treatment | [7] |
Table 2: Clinical Outcomes of this compound Radiosensitization
| Cancer Type | Treatment Groups | Endpoint | 2-Year Outcome | Reference |
| Advanced Head and Neck Squamous Cell Carcinoma | Radiotherapy + this compound | Locoregional Control | 56% (all patients), 67% (accelerated radiotherapy) | [13] |
| Advanced Head and Neck Squamous Cell Carcinoma | Radiotherapy alone vs. Radiotherapy + this compound | Locoregional Control | 81% vs. 83% (p=0.7174) | [11] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Delay Assay
-
Animal Model: Use immunodeficient mice (e.g., nude mice) or syngeneic models appropriate for the tumor cell line.
-
Tumor Implantation: Inject a known number of tumor cells (e.g., 1x10^6) subcutaneously into the flank or other suitable site.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 150-200 mm^3), randomize animals into treatment groups:
-
Control (no treatment)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
This compound Administration: Place the animals in a chamber flushed with this compound (95% O2, 5% CO2) for a specified period (e.g., 10-15 minutes) before and during irradiation.[7][9]
-
Irradiation: Irradiate the tumors with a single or fractionated dose of X-rays using a dedicated animal irradiator. Shield the rest of the animal's body.
-
Post-Treatment Monitoring: Continue to measure tumor volume until tumors reach a predetermined endpoint size (e.g., 1000 mm^3) or for a specified duration.
-
Data Analysis: Calculate the time for tumors in each group to reach the endpoint size. The tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.
Protocol 2: In Vitro Clonogenic Survival Assay
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Seeding: Plate a known number of cells into multi-well plates or flasks. The number of cells seeded will depend on the expected survival at different radiation doses.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O2) for a sufficient time to induce hypoxia.
-
This compound Exposure: For the this compound treatment group, expose the cells to a this compound gas mixture for a defined period before and during irradiation while maintaining hypoxic conditions for the control radiation group.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Incubation: Return the plates to a standard incubator for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the data on a semi-logarithmic graph to generate a cell survival curve. The sensitizer (B1316253) enhancement ratio (SER) can be calculated by comparing the doses required to achieve a certain level of cell kill (e.g., 10% survival) with and without this compound.[12][14]
Visualization of Pathways and Workflows
Caption: General experimental workflows for in vivo and in vitro assessment of this compound radiosensitization.
Caption: Simplified signaling pathways in radiosensitization and the role of this compound in overcoming hypoxia.
Conclusion
The methodologies described provide a robust framework for the preclinical and clinical evaluation of this compound as a radiosensitizing agent. A combination of direct oxygenation measurements and functional assays of tumor response is essential for a comprehensive assessment. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this compound in enhancing the efficacy of radiation therapy.
References
- 1. Tumour oxygenation measurements using computed tomography and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of hypoxia in experimental mice tumours by [18F]fluoromisonidazole PET and pO2 electrode measurements. Influence of tumour volume and this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Tumor Response to this compound Breathing by Oxygen-Sensitive Magnetic Resonance Parameters to Predict the Outcome of Radiation Therapy: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitizing effect of this compound breathing during pulsed irradiation of the rat R1H tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitization of SCCVII tumours and normal tissues by nicotinamide and this compound: analysis by micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle dose rate irradiation in combination with this compound inhalation selectively and more markedly increases the responses of SCCVII tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiotherapy alone or combined with this compound breathing for squamous cell carcinoma of the head and neck: a prospective, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of photon and carbon ion radiotherapy in combination with cisplatin in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound breathing combined with radical radiotherapy in advanced head and neck cancer patients with severe co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro evaluation of photon and carbon ion radiotherapy in combination with cisplatin in head and neck squamous cell carcinoma cell lines [frontiersin.org]
Application Notes and Protocols for Carbogen in Experimental Central Retinal Artery Occlusion (CRAO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central Retinal Artery Occlusion (CRAO) is an ocular emergency analogous to a cerebral stroke, leading to sudden and often profound vision loss due to ischemia of the inner retina.[1] While numerous treatments have been explored, none have been definitively proven effective.[2] Carbogen, a mixture of 95% oxygen and 5% carbon dioxide, is a therapeutic gas that has been investigated for its potential to mitigate ischemic damage in CRAO.[3] The rationale for its use is based on the dual properties of its components: hyperoxia to increase oxygen delivery to the ischemic retina and hypercapnia to induce vasodilation, potentially improving retinal blood flow.[3]
These application notes provide a summary of the available preclinical data on the use of this compound and its components in animal models of CRAO. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to further evaluate the therapeutic potential of this compound in this devastating condition.
Mechanism of Action
The therapeutic hypothesis for this compound in CRAO centers on its ability to counteract the detrimental effects of ischemia. The high concentration of oxygen aims to maintain the viability of retinal neurons by providing a supplementary oxygen supply during arterial occlusion.[4][5] Concurrently, the elevated carbon dioxide level is intended to induce vasodilation of retinal arterioles, thereby increasing blood flow to the ischemic tissue.[3] However, the effects on retinal vasculature can be complex, with some studies in healthy volunteers showing that this compound can still lead to a net reduction in retinal blood flow, albeit less than with 100% oxygen.[6]
Data Presentation
The following tables summarize the quantitative data from preclinical and related studies on the effects of this compound and its components on physiological and functional parameters relevant to CRAO.
Table 1: Effects of this compound and Hyperoxia on Retinal Oxygenation and Blood Flow
| Parameter | Animal Model/Subject | Treatment | Key Findings | Reference |
| Preretinal Vitreous ΔPO2 | Adult Rat (Normal) | This compound (95% O2, 5% CO2) | Significant increase of 130 ± 9 mm Hg | [3] |
| Preretinal Vitreous ΔPO2 | Adult Rat (Normal) | 100% Oxygen | Increase of 88 ± 16 mm Hg | [3] |
| Retinal Vein Diameter | Healthy Human Volunteers | This compound (95% O2, 5% CO2) | 10.6% average reduction | [6] |
| Retinal Vein Diameter | Healthy Human Volunteers | 100% Oxygen | 14.1% average reduction | [6] |
| Maximum Red Blood Cell Velocity | Healthy Human Volunteers | This compound (95% O2, 5% CO2) | 27.3% average reduction | [6] |
| Maximum Red Blood Cell Velocity | Healthy Human Volunteers | 100% Oxygen | 42.1% average reduction | [6] |
| Retinal Blood Flow | Healthy Human Volunteers | This compound (95% O2, 5% CO2) | 42.2% average reduction | [6] |
| Retinal Blood Flow | Healthy Human Volunteers | 100% Oxygen | 56.4% average reduction | [6] |
Table 2: Effects of Hyperoxia on Electroretinogram (ERG) in a Cat Model of Retinal Artery Occlusion
| Treatment During 2-hour Occlusion | Intraretinal b-wave Amplitude During Occlusion (% of normal) |
| 100% O2 for 2 hours | 86% ± 12% |
| 1 hour air then 1 hour 100% O2 | Maintained at a higher level than air alone |
| 1 hour air then 1 hour 70% O2 | Maintained at a higher level than air alone |
| Air for 2 hours | Significantly reduced |
*Data from a study in cats with branch retinal artery occlusion.[4][5] This study demonstrated that hyperoxia helps to preserve the b-wave amplitude during occlusion and promotes faster and better recovery after reperfusion.[4][5]
Note: There is a notable lack of published quantitative data on the specific effects of this compound on histological outcomes (e.g., retinal ganglion cell layer thickness) in rodent models of CRAO. The available data primarily focuses on the physiological effects of this compound and the electrophysiological effects of hyperoxia.
Experimental Protocols
Protocol 1: Induction of Central Retinal Artery Occlusion in a Rodent Model
This protocol describes a common method for inducing CRAO in rats or mice using the laser-induced thrombosis model.[7]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Rose Bengal dye (10 mg/mL in sterile saline)
-
Diode laser (532 nm) with a slit-lamp delivery system
-
Cover slip and ophthalmic lubricating gel
Procedure:
-
Anesthetize the animal and place it on a stereotaxic frame.
-
Dilate the pupil of the eye to be operated on with a topical mydriatic.
-
Apply a topical anesthetic to the cornea.
-
Place a cover slip with ophthalmic lubricating gel on the cornea to maintain clarity and for visualization of the fundus.
-
Inject Rose Bengal dye intravenously via the tail vein at a dose of 50 mg/kg.
-
Immediately following the injection, focus the laser beam on the central retinal artery near the optic nerve head.
-
Deliver laser spots (e.g., 50 µm spot size, 50 mW power, 1-second duration) until a stable thrombus is formed and blood flow is occluded.
-
Confirm occlusion by funduscopic examination.
Protocol 2: Administration of this compound in a Rodent Model of CRAO
This protocol provides a general guideline for the administration of this compound to rodents following CRAO induction. The specific duration and frequency may need to be optimized depending on the experimental design.
Materials:
-
This compound gas mixture (95% O2, 5% CO2)
-
Anesthesia chamber or nose cone delivery system
-
Flowmeter
Procedure:
-
Following the induction of CRAO, place the animal in an anesthesia chamber or attach a nose cone.
-
Deliver the this compound gas mixture at a controlled flow rate (e.g., 1 L/min).
-
A clinically relevant protocol involves intermittent exposure, for example, 10 minutes of this compound inhalation every hour for a specified duration (e.g., 2-4 hours) post-occlusion.
-
Monitor the animal's respiratory rate and general condition throughout the administration period.
-
At the end of the treatment period, discontinue the this compound flow and allow the animal to recover on room air.
Protocol 3: Assessment of Retinal Function by Electroretinography (ERG)
ERG is a non-invasive method to assess the function of different retinal cell types.
Materials:
-
ERG recording system with a Ganzfeld dome
-
Corneal electrodes
-
Reference and ground electrodes
-
Anesthetic
-
Topical mydriatic and anesthetic
Procedure:
-
Dark-adapt the animal overnight before the ERG recording.
-
Under dim red light, anesthetize the animal and dilate the pupil.
-
Place the corneal electrode on the eye, and the reference and ground electrodes subcutaneously.
-
Position the animal in the Ganzfeld dome.
-
Record scotopic (dark-adapted) and photopic (light-adapted) ERGs in response to flashes of light of varying intensity.
-
Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response). In CRAO models, a reduction in the b-wave amplitude is a key indicator of inner retinal dysfunction.[8]
Protocol 4: Histological Assessment of Retinal Damage
Histological analysis allows for the quantification of retinal cell loss, particularly in the ganglion cell layer (GCL).
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (10%, 20%, 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin, or specific antibodies for immunohistochemistry such as anti-Brn3a for RGCs)
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
At the designated experimental endpoint, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% PFA for at least 24 hours.
-
Cryoprotect the eyes by sequential immersion in 10%, 20%, and 30% sucrose solutions.
-
Embed the eyes in OCT compound and freeze.
-
Cut retinal cross-sections (e.g., 10-12 µm thick) using a cryostat.
-
Mount the sections on microscope slides.
-
Perform staining (e.g., H&E) to visualize the retinal layers.
-
For specific cell counting, perform immunohistochemistry for markers like Brn3a to identify retinal ganglion cells.
-
Capture images of the stained sections under a microscope.
-
Quantify the thickness of the inner retinal layers (including the GCL and inner nuclear layer) and the number of surviving RGCs using image analysis software.
Visualization of Workflows and Pathways
Caption: Experimental workflow for CRAO induction and this compound treatment.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | Natural products: protective effects against ischemia-induced retinal injury [frontiersin.org]
- 3. Neuroprotection for Nonarteritic Central Retinal Artery Occlusion: Lessons from Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Hyperoxia promotes electroretinogram recovery after retinal artery occlusion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of anterior chamber paracentesis and this compound in treating acute nonarteritic central retinal artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic mild hyperoxia on retinal and choroidal blood flow and retinal function in the DBA/2J mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Establishing Carbogen Inhalation Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbogen, a gas mixture typically composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂), is a powerful tool in preclinical research for modulating tissue oxygenation and blood flow.[1] The hyperoxic component of this compound directly increases the amount of dissolved oxygen in the blood, while the hypercapnic component induces vasodilation, enhancing blood delivery to tissues.[1] This dual action makes this compound a valuable agent for investigating physiological and pathological processes sensitive to oxygen levels, particularly in the fields of oncology and neuroscience.
In cancer research, this compound inhalation is utilized to transiently alleviate tumor hypoxia, a state of low oxygen that contributes to resistance to therapies such as radiation and chemotherapy.[2] By increasing tumor oxygenation, this compound can enhance the efficacy of these treatments. In neuroscience, this compound is employed to study cerebral blood flow regulation, neuronal activity, and the pathophysiology of conditions like stroke and epilepsy.[3][4]
These application notes provide a detailed, practical guide for setting up and conducting this compound inhalation experiments in a laboratory setting, with a focus on rodent models. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research questions and experimental designs.
Physiological Effects of this compound Inhalation
The primary physiological effects of inhaling a 95% O₂ / 5% CO₂ mixture are driven by hyperoxia and hypercapnia.
-
Hyperoxia: The high concentration of oxygen significantly increases the partial pressure of oxygen in the arterial blood (PaO₂), leading to a greater driving force for oxygen to diffuse from the blood into the tissues.
-
Hypercapnia: The elevated carbon dioxide level in the blood leads to a decrease in blood pH (respiratory acidosis).[4] This change in pH, along with the direct action of CO₂ on vascular smooth muscle, causes vasodilation, particularly in the cerebral and coronary circulations.[5][6] This vasodilation increases blood flow, further enhancing oxygen delivery to the tissues.
The interplay of these effects results in a significant, albeit transient, increase in tissue oxygenation.
Data Presentation: Quantitative Effects of this compound Inhalation
The following tables summarize the quantitative effects of this compound inhalation on various physiological parameters as reported in preclinical and clinical studies.
Table 1: Effects of this compound Inhalation on Tumor Physiology
| Parameter | Animal Model/Cancer Type | Baseline Value (Air) | Value during this compound Inhalation | Percent Change | Reference |
| Median Tumor pO₂ (mmHg) | Human Cervical Cancer | 8 | 96 | +1100% | [7] |
| Tumor R₂* (s⁻¹) (MRI) | Murine Prostate Cancer (DU145) | ~55 | ~51.5 | -6.4% | [8] |
| Tumor R₂* (s⁻¹) (MRI) | Murine Prostate Cancer (PC3) | ~52 | ~49 | -5.8% | [8] |
| Tumor Oxyhemoglobin (µM) | Human Glioma Xenograft | Not specified | Increase of 9.2 ± 3 | - | [9] |
| Tumor Tissue pO₂ (mmHg) | Human Glioma Xenograft | Not specified | Increase of 4.6 ± 1.3 | - | [9] |
Table 2: Effects of this compound Inhalation on Neurological and Systemic Parameters
| Parameter | Model | Baseline Value (Air) | Value during this compound Inhalation | Percent Change | Reference |
| Cerebral Blood Flow (CBF) | Healthy Human Volunteers | Not specified | Increase of 7.51 ± 1.62 ml/100 g/min | - | [7][8] |
| Arterial Oxygen Saturation (SaO₂) | Healthy Human Volunteers | Not specified | Significant Increase | - | [8] |
| Subcutaneous pO₂ | Human (Sudden Hearing Loss) | Not specified | Clear Increase | - | [10] |
| Subcutaneous pCO₂ | Human (Sudden Hearing Loss) | Not specified | Smaller Increase | - | [10] |
| Orthostatic Tolerance | Healthy Human Volunteers | Not specified | Increased | - | [5] |
Experimental Protocols
Materials and Equipment
-
Gas Source: Pre-mixed cylinder of this compound (95% O₂ / 5% CO₂) and a cylinder of compressed air (for baseline and recovery).
-
Gas Regulators and Flowmeters: To control the pressure and flow rate of the gases.
-
Anesthesia System: Isoflurane (B1672236) or other suitable anesthetic delivery system.
-
Inhalation Chamber or Nose Cone: Depending on whether the animal will be freely moving or restrained.
-
Gas Scavenging System: To safely remove excess anesthetic and this compound from the experimental area.
-
Physiological Monitoring Equipment:
-
Pulse oximeter for measuring heart rate and blood oxygen saturation (SpO₂).
-
Temperature controller and probe to maintain the animal's body temperature.
-
(Optional) Equipment for measuring breathing rate, end-tidal CO₂, or for invasive blood gas analysis.
-
-
Animal Restrainers: If using a nose cone.
-
Experimental Model: e.g., tumor-bearing mice, stroke model rats.
Experimental Setup
A typical experimental setup involves connecting the gas cylinders through regulators and flowmeters to a mixing chamber or directly to the anesthesia vaporizer. From the vaporizer, the gas mixture is delivered to the animal via an inhalation chamber or a nose cone. A gas scavenging system should be connected to the outlet of the chamber or around the nose cone to minimize exposure of personnel to the gases.
Figure 1. A schematic of a typical this compound inhalation experimental setup.
Step-by-Step Inhalation Protocol for Rodents
-
Animal Preparation:
-
Anesthetize the animal using a standard protocol (e.g., isoflurane in air).
-
Place the animal in the inhalation chamber or secure it in a restrainer with a nose cone.
-
Attach physiological monitoring equipment (e.g., pulse oximeter, temperature probe).
-
Allow the animal to stabilize on anesthesia for a few minutes.
-
-
Baseline Period:
-
Administer medical air (or air mixed with the same concentration of anesthetic used for induction) for a baseline period of at least 10-15 minutes.
-
Record baseline physiological parameters.
-
-
This compound Inhalation Period:
-
Switch the gas supply from air to this compound. Ensure a smooth transition and maintain the same flow rate.
-
The duration of this compound inhalation can vary depending on the experimental goals, but a period of 10-30 minutes is common in many studies.[2]
-
Continuously monitor the animal's physiological status. Be aware that this compound can increase breathing rate.
-
-
Post-Inhalation Period:
-
Switch the gas supply back to air.
-
Continue to monitor the animal until physiological parameters return to baseline.
-
-
Recovery:
-
Once the experiment is complete, discontinue the anesthetic and allow the animal to recover in a warm, clean cage.
-
Monitor the animal until it is fully ambulatory.
-
Figure 2. A generalized workflow for a this compound inhalation experiment.
Signaling Pathways Modulated by this compound Inhalation
The physiological changes induced by this compound inhalation, namely hyperoxia and hypercapnia-induced acidosis, can activate several intracellular signaling pathways.
-
Hyperoxia-induced pathways: The excess oxygen can lead to the generation of reactive oxygen species (ROS). ROS can act as signaling molecules, activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and transcription factors like NF-κB and AP-1, which are involved in cellular stress responses, inflammation, and cell survival.[11][12][13]
-
Hypercapnia/Acidosis-induced pathways: The decrease in extracellular pH can activate acid-sensing ion channels (ASICs) and modulate the activity of other ion channels.[4][14] In the context of epilepsy research, this is thought to enhance GABAergic inhibition and reduce neuronal excitability.[4][14] The vasodilation effect of CO₂ is also mediated by complex signaling in vascular smooth muscle cells.
Figure 3. Signaling pathways affected by this compound inhalation.
Safety Precautions
-
Gas Handling: Always handle compressed gas cylinders with care and secure them properly. Use appropriate regulators and check for leaks before each experiment.
-
Ventilation: Ensure the experimental area is well-ventilated to prevent the buildup of this compound and anesthetic gases. Use a certified gas scavenging system.
-
Personnel Training: All personnel involved in the experiments should be properly trained in the handling of compressed gases and anesthetics, as well as in animal monitoring.
-
Animal Welfare: Continuously monitor the animal's vital signs throughout the experiment. Be prepared to intervene if the animal shows signs of distress. The duration of this compound exposure should be carefully considered and justified in the experimental protocol.
Conclusion
This compound inhalation is a valuable and versatile technique in preclinical research. By carefully controlling the experimental parameters and diligently monitoring the animal's physiological status, researchers can effectively modulate tissue oxygenation to investigate a wide range of biological questions. The protocols and information provided in these application notes offer a solid foundation for successfully implementing this compound inhalation experiments in the laboratory.
References
- 1. Therapeutic Effects of this compound Inhalation and Lipo-Prostaglandin E1 in Sudden Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhalation opens the blood-brain barrier in rats without causing long-term metabolic or neurological deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhalation Therapy for Epileptic Seizures: Mechanisms, Evidence, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of breathing 5% CO2 on human cardiovascular responses and tolerance to orthostatic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archive.interconf.center [archive.interconf.center]
- 7. This compound Inhalation Therapy - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 8. Improvement of brain tissue oxygenation by inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound breathing on the physiological profile of human glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound inhalation on peripheral tissue perfusion and oxygenation in patients suffering from sudden hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathways of cell signaling in hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxygen toxicity: cellular mechanisms in normobaric hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperoxia-induced signal transduction pathways in pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhalation Therapy for Epileptic Seizures: Mechanisms, Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbogen and Nicotinamide for Synergistic Radiosensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synergistic use of Carbogen and nicotinamide (B372718) in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the synergistic effect of this compound and nicotinamide?
A1: The synergy arises from addressing two distinct types of tumor hypoxia.[1][2] this compound, a mixture of oxygen and carbon dioxide (typically 95% O₂/5% CO₂ or 98% O₂/2% CO₂), primarily combats diffusion-limited (chronic) hypoxia by increasing the amount of dissolved oxygen in the plasma, which enhances its diffusion into poorly vascularized tumor regions.[1][3] Nicotinamide, a form of vitamin B3, is believed to alleviate perfusion-limited (acute) hypoxia.[1][2] It is thought to prevent transient cessations in tumor blood flow, thereby ensuring a more consistent oxygen supply to all tumor areas.[1][4]
Q2: What are the typical dosages for this compound and nicotinamide in preclinical and clinical studies?
A2: In preclinical mouse models, nicotinamide is often administered intraperitoneally at doses ranging from 100 to 1000 mg/kg.[1][2] In human clinical trials, oral doses of nicotinamide typically range from 4 to 6 grams.[5][6] this compound is generally administered via inhalation, with common compositions being 95% O₂ and 5% CO₂ or 98% O₂ and 2% CO₂.[3][7]
Q3: What is the optimal timing for the administration of this compound and nicotinamide relative to radiation?
A3: For optimal synergistic effects, nicotinamide should be administered to allow for peak plasma concentration to coincide with radiation delivery. In mice, this is typically 20 to 90 minutes post-injection.[1][8] In humans, oral nicotinamide is usually given 1.5 to 2.5 hours before radiotherapy.[9][10] this compound breathing should commence 5 to 10 minutes prior to irradiation and continue throughout the radiation treatment session.[1][7]
Q4: What are the known side effects of this combination therapy?
A4: In clinical settings, the most common side effect of high-dose nicotinamide is nausea and vomiting.[9][11] Less common side effects can include loose bowels, headaches, dizziness, and flushing.[9] In some cases, severe renal dysfunction has been associated with nicotinamide intake, particularly when administered with other nephrotoxic medications.[11] this compound is generally well-tolerated, though some individuals may experience mild shortness of breath.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High incidence of nausea and vomiting in animal subjects or patients. | Nicotinamide intolerance. | Consider a dose reduction of nicotinamide. Studies have shown that reducing the dose may still provide a significant radiosensitizing effect.[7] For patients, administering nicotinamide with food may also help to reduce gastrointestinal side effects.[9] |
| Inconsistent or suboptimal tumor radiosensitization. | Suboptimal timing of drug administration or radiation. | Ensure that radiation is delivered at the time of peak plasma concentration of nicotinamide. Verify the timing of this compound administration, ensuring it starts before and is maintained throughout irradiation. |
| Inadequate tumor oxygenation. | Confirm the proper functioning of the this compound delivery system. For animal studies, ensure a snug fit of the breathing mask or proper containment in an inhalation chamber. | |
| Increased normal tissue toxicity. | High CO₂ concentration in this compound. | Preclinical studies suggest that reducing the CO₂ content in this compound from 5% to 2% can lessen normal tissue damage without significantly compromising the tumor-sensitizing effect.[7] |
| Variable tumor response between different tumor models. | Differences in tumor microenvironment. | The response to this compound and nicotinamide can be tumor-line dependent.[1] It is advisable to characterize the baseline perfusion and oxygenation status of your tumor model. |
Data Presentation
Table 1: Nicotinamide Dosage and Plasma Concentration in Preclinical and Clinical Studies
| Species | Nicotinamide Dose | Route of Administration | Peak Plasma Concentration (Cpeak) | Time to Cpeak | Reference |
| Mouse (CBA) | 0.1 - 0.5 mg/g | Intraperitoneal | 1.0 - 4.9 µmol/mL | Within 15 min | [12] |
| Mouse (CDF1) | 171 mg/kg | Intraperitoneal | ~160 µg/mL | - | [13] |
| Human | 4 g | Oral | 82 µg/mL | 2.4 h (mean) | [6][13] |
| Human | 5 g | Oral | 115 µg/mL | 2.4 h (mean) | [6][13] |
| Human | 6 g | Oral | 150 µg/mL | 2.4 h (mean) | [6][13] |
Table 2: Effect of this compound and Nicotinamide on Tumor Oxygenation and Radiosensitization in Preclinical Models
| Tumor Model | Treatment Group | Change in Median pO₂ | Enhancement Ratio (ER) | Reference |
| C3H Mammary Carcinoma | Nicotinamide (100-1000 mg/kg) | Improved tumor oxygenation | ~1.3 | [1][13] |
| C3H Mammary Carcinoma | This compound (5% CO₂) | Significant improvement in pO₂ | 1.25 | [1][7] |
| C3H Mammary Carcinoma | Nicotinamide + this compound | Greatest improvement in pO₂ | 1.39 - 1.44 | [1][7] |
| EMT6 | Nicotinamide + this compound | Elimination of pO₂ values < 2.5 mmHg | Optimum radiosensitization | [14] |
| HRT18 (Human Xenograft) | Nicotinamide + this compound | Elimination of pO₂ values < 2.5 mmHg | Significant radiosensitization | [14] |
| Na11+ (Human Xenograft) | Nicotinamide + this compound | Decrease in low pO₂ values | Optimum radiosensitization | [14] |
Experimental Protocols
Preclinical Evaluation in a Murine Tumor Model
-
Animal Model: Utilize a suitable tumor model, such as C3H mammary carcinoma or EMT6 tumor cells, implanted in the flank or foot of immunocompetent mice (e.g., C3H or BALB/c).[7][8]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 200 mm³) before initiating treatment.[1][7]
-
Nicotinamide Administration: Prepare a sterile solution of nicotinamide in saline. Administer intraperitoneally at a dose of 100-1000 mg/kg.[1] The injection should be given 20-90 minutes before irradiation.[7][8]
-
This compound Administration: Place the mouse in a chamber or fit with a facemask connected to a this compound gas source (95% O₂ / 5% CO₂ or 98% O₂ / 2% CO₂).[3][7] Begin this compound breathing 5-10 minutes before irradiation and maintain it throughout the radiation procedure.[1][7]
-
Irradiation: Irradiate the tumor-bearing area with a single or fractionated dose of X-rays, as per the experimental design.
-
Endpoint Measurement:
-
Tumor Growth Delay: Measure tumor dimensions regularly (e.g., daily or every other day) with calipers to calculate tumor volume. The time taken for the tumor to reach a certain size (e.g., 4x the initial volume) is the endpoint.
-
Tumor Control Dose 50 (TCD₅₀): Determine the radiation dose required to achieve local tumor control in 50% of the animals at a specified time point (e.g., 90 days).[7]
-
Tumor Oxygenation: Measure tumor oxygen partial pressure (pO₂) using an Eppendorf pO₂ histograph or assess hypoxia with markers like pimonidazole (B1677889) or EF5.[7][15]
-
Mandatory Visualizations
References
- 1. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies on how to deal with patient intolerance to nicotinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor radiosensitization by nicotinamide: a result of improved perfusion and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder this compound and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 10. A convenient and reliable method for this compound breathing in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nicotinamide and this compound on tumour oxygenation, blood flow, energetics and blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of varying doses of nicotinamide and tumour radiosensitisation with this compound and nicotinamide: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide and this compound: relationship between pO2 and radiosensitivity in three tumour lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of tumor perfusion and oxygenation by this compound and nicotinamide during single- and multifraction irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbogen Therapy for Tumor Response Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent tumor responses to Carbogen therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
A1: this compound is a gas mixture, typically composed of 95% oxygen and 5% carbon dioxide.[1][2][3] The primary goal of this compound therapy is to alleviate tumor hypoxia, which is a state of low oxygen that can make tumors resistant to treatments like radiation therapy and certain chemotherapies.[1][4] The high concentration of oxygen in this compound is intended to increase the amount of oxygen delivered to the tumor. The 5% carbon dioxide is included to counteract the vasoconstrictive effect of high oxygen concentrations, aiming to maintain or even increase blood flow to the tumor, thereby enhancing oxygen delivery.[5]
Q2: What is the underlying signaling pathway affected by this compound therapy?
A2: this compound therapy primarily influences the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes associated with tumor survival, angiogenesis, and metabolic adaptation.[6][7][8] By increasing tumor oxygenation, this compound therapy is designed to promote the degradation of HIF-1α, thereby inhibiting these pro-survival pathways and potentially increasing the tumor's sensitivity to other treatments.[6][9]
Q3: How is this compound typically administered in a research setting?
A3: In animal models, this compound is typically administered via a nose cone or a specialized chamber. The duration of administration can vary, with studies reporting breathing times ranging from 5 to 30 minutes or even longer for continuous exposure models.[10][11][12] The timing of this compound administration relative to other treatments, such as radiotherapy, is a critical parameter.[1][4]
Q4: Can this compound therapy be combined with other treatments?
A4: Yes, this compound is often investigated in combination with other therapies to enhance their efficacy. It has been studied alongside radiotherapy, chemotherapy, and other agents like nicotinamide (B372718), which is believed to reduce acute hypoxia.[2][4] Combining this compound with mild hyperthermia has also been shown to significantly increase tumor oxygenation and radiosensitivity.[11]
Troubleshooting Guide for Inconsistent Tumor Responses
Problem 1: No significant increase in tumor oxygenation is observed after this compound administration.
| Possible Cause | Suggested Solution |
| Ineffective Gas Delivery: | - Verify Gas Flow and Connections: Ensure all tubing and connections from the gas source to the animal are secure and free of leaks. Check the flow rate to ensure it is adequate. - Proper Fit of Delivery System: For nose cone delivery, ensure a snug fit to prevent mixing with room air. For chambers, verify that the chamber is properly sealed. |
| Predominance of Acute Hypoxia: | - Consider Combination Therapy: this compound is more effective at alleviating chronic (diffusion-limited) hypoxia.[4] If the tumor has significant acute (perfusion-limited) hypoxia, consider combining this compound with an agent like nicotinamide, which can improve blood flow.[4] |
| Vasoconstriction: | - Monitor Blood Flow: The high oxygen content in this compound can sometimes lead to vasoconstriction, counteracting the intended effect.[13] If possible, monitor tumor blood flow using techniques like laser Doppler flowmetry or functional MRI. - Optimize CO2 Concentration: While 5% CO2 is standard, some studies suggest that varying the CO2 concentration might be necessary for optimal vasodilation in certain tumor models. |
| Tumor Model Characteristics: | - Evaluate Tumor Vasculature: Tumors with a poorly developed or chaotic vascular network may not respond well to this compound. Histological analysis of the tumor vasculature can provide insights. - Consider Alternative Models: Some tumor types are inherently more resistant to reoxygenation. It may be beneficial to test the therapy in different tumor models. |
| Measurement Technique Limitations: | - Use Multiple Measurement Time Points: The peak effect of this compound on tumor oxygenation can occur within minutes of administration.[14] Ensure that measurements are taken at several time points during and after this compound breathing. - Validate Measurement Method: Be aware of the limitations of your oxygen measurement technique. For example, polarographic electrodes provide localized measurements, while MRI-based methods can assess the entire tumor volume.[14][15] |
Problem 2: Initial positive response to this compound diminishes over time with repeated administrations.
| Possible Cause | Suggested Solution |
| Adaptive Responses in the Tumor Microenvironment: | - Investigate Vascular Remodeling: Chronic exposure to altered oxygen levels can induce changes in the tumor vasculature. Consider assessing vascular density and morphology after repeated treatments. - Analyze Gene Expression Changes: Repeated this compound exposure might lead to adaptive changes in gene expression, potentially upregulating pathways that counteract the effects of reoxygenation. |
| Selection for Resistant Cell Populations: | - Evaluate Tumor Heterogeneity: The initial this compound therapy might be effective against oxygen-sensitive cells, leaving behind a more resistant population. Consider isolating and characterizing cells from treated tumors to investigate this possibility. |
Problem 3: High variability in tumor response is observed between animals in the same experimental group.
| Possible Cause | Suggested Solution |
| Inconsistent Gas Delivery: | - Standardize Animal Handling and Restraint: Stress can affect physiological parameters like breathing rate and blood pressure, which can influence gas exchange and tumor oxygenation. Ensure consistent and minimally stressful handling of all animals. - Individualize Flow Rates (if possible): If there are significant size differences between animals, consider adjusting gas flow rates accordingly. |
| Tumor Heterogeneity: | - Ensure Consistent Tumor Implantation: Variations in the site and method of tumor cell injection can lead to differences in tumor growth and vascularization. Standardize these procedures as much as possible. - Monitor Tumor Growth: Ensure that tumors are of a consistent size at the start of the experiment, as tumor size can affect the degree of hypoxia. |
| Underlying Physiological Differences: | - Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental conditions before starting the treatment. |
Data on Tumor Oxygenation Changes with this compound Therapy
The following tables summarize quantitative data from various studies on the effects of this compound breathing on tumor oxygenation.
Table 1: Changes in Tumor pO2 Measured by Polarographic Microelectrode
| Tumor Model | Treatment | Baseline Median pO2 (mmHg) | Post-Treatment Median pO2 (mmHg) | Reference |
| FSaII fibrosarcoma | This compound (5 min) | 6.5 ± 0.5 | 19.9 ± 2.1 | [11] |
| FSaII fibrosarcoma | Mild Hyperthermia + this compound (5 min) | 6.5 ± 0.5 | 35.4 ± 3.8 | [11] |
| SCK mammary carcinoma | This compound (5 min) | 4.4 ± 0.2 | 17.1 ± 1.4 | [11] |
| SCK mammary carcinoma | Mild Hyperthermia + this compound (5 min) | 4.4 ± 0.2 | 31.2 ± 4.2 | [11] |
| Head and Neck Tumors (Human) | This compound | 20 | 61 | [14] |
Table 2: Changes in Tumor Oxygenation Measured by MRI
| Tumor Model | MRI Method | Measurement | Change with this compound | Reference |
| GH3 prolactinomas | Gradient Recalled Echo (GRE) MRI | Image Intensity | Up to 100% increase | [1] |
| Various Human Tumors | BOLD MRI | Signal Intensity | Mean increase of 21.0% (in responders) | |
| DU145 Prostate Xenografts | Intrinsic Susceptibility-weighted MRI | R2 | 6.4% mean reduction | [16] |
| PC3 Prostate Xenografts | Intrinsic Susceptibility-weighted MRI | R2 | 5.8% mean reduction | [16] |
| Human Prostate Cancer | Intrinsic Susceptibility-weighted MRI | R2* | 21.6% mean reduction | [16] |
Experimental Protocols
Key Experiment: Measurement of Tumor Oxygenation with this compound Breathing
This protocol provides a general framework. Specific parameters such as gas flow rate and duration of administration should be optimized for your experimental setup and tumor model.
Materials:
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This compound gas mixture (95% O2, 5% CO2)
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Compressed air or medical air (for baseline)
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Gas flow meters and regulators
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Animal anesthesia system
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Nose cone or breathing chamber for gas delivery
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Tumor oxygenation measurement system (e.g., polarographic microelectrode, fiber optic oxygen sensor, or access to an MRI facility)
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Animal monitoring equipment (e.g., pulse oximeter, temperature probe)
Procedure:
-
Animal Preparation: Anesthetize the animal bearing the tumor according to your approved institutional protocol. Ensure the animal's body temperature is maintained at 37°C.
-
Baseline Measurement: Position the oxygen sensor within the tumor (for invasive methods) or position the animal in the MRI scanner. Allow the animal to breathe air for a baseline period (e.g., 10-15 minutes) and record stable baseline tumor oxygenation readings.
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This compound Administration: Switch the gas supply from air to this compound at a controlled flow rate.
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Continuous Monitoring: Continuously record tumor oxygenation levels throughout the this compound breathing period. The duration can vary (e.g., 5, 10, 15, or 30 minutes).[4][11]
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Return to Baseline: After the designated this compound breathing time, switch the gas supply back to air and continue to monitor tumor oxygenation until it returns to baseline levels.
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Data Analysis: Calculate the change in tumor oxygenation from baseline during this compound breathing.
Visualizations
References
- 1. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhalation Therapy - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 4. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid elimination of CO through the lungs: coming full circle 100 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 8. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Effect of this compound on tumour oxygenation and 32P-colloid interstitial irradiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The optimal combination of hyperthermia and this compound breathing to increase tumor oxygenation and radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mechanisms by which hyperbaric oxygen and this compound improve tumour oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in the oxygenation of head and neck tumors during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on tumor oxygenation: combined fluorine-19 and proton MRI measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Carbogen in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbogen in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common formulations in animal research?
A1: this compound is a gas mixture composed of carbon dioxide (CO2) and oxygen (O2). In animal research, the most common formulation is 95% O2 and 5% CO2.[1] However, other concentrations, such as 98% O2 and 2% CO2, are also used.[1]
Q2: What are the primary physiological effects of this compound inhalation in animals?
A2: Inhaling this compound leads to an increase in the arterial partial pressure of carbon dioxide (PaCO2), a condition known as hypercapnia. This elevation in CO2 can cause respiratory acidosis, which is a decrease in blood pH.[2][3] The increased CO2 also acts as a vasodilator, which can increase blood flow. The high concentration of oxygen in this compound increases the arterial partial pressure of oxygen (PaO2).
Q3: What are the potential side effects of this compound administration in animal studies?
A3: The primary side effects are related to the physiological responses to increased CO2. These can include:
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Respiratory Distress: Altered breathing patterns, including increased respiratory rate.
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Respiratory Acidosis: A decrease in blood pH due to elevated CO2 levels.[2][3]
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Anesthetic Interactions: this compound can alter the depth of anesthesia.
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Cardiovascular Effects: Changes in heart rate and blood pressure can occur.
Q4: Is this compound safe for use in rodents?
A4: Studies in rats have shown that this compound inhalation is a safe method for transiently opening the blood-brain barrier, with no long-term metabolic or neurological deficits observed after 30-90 minutes of exposure.[4] However, close monitoring is crucial to manage acute physiological changes.
Troubleshooting Guides
Issue 1: Animal is showing signs of respiratory distress.
Symptoms:
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Rapid or labored breathing.
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Gasping or open-mouth breathing.
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Cyanosis (blueish discoloration of mucous membranes or skin).
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Changes in posture, such as extending the head and neck.
Immediate Actions:
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Discontinue this compound Administration: Immediately switch the gas supply back to medical air or the anesthetic carrier gas (e.g., 100% oxygen or medical air).
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Assess Anesthetic Depth: Ensure the animal is not too deeply anesthetized, as this can exacerbate respiratory depression.
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Provide Ventilatory Support: If the animal's breathing is shallow or has stopped, provide manual or mechanical ventilation.
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Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation (SpO2).
Follow-up Actions:
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Blood Gas Analysis: If possible, obtain an arterial blood sample to assess blood gas levels (PaO2, PaCO2, pH). This will help quantify the extent of respiratory acidosis.
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Adjust Experimental Protocol: Consider reducing the duration of this compound exposure or the concentration of CO2 in future experiments.
Issue 2: Suspected severe respiratory acidosis.
Symptoms:
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Signs of respiratory distress (as above).
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Lethargy or unresponsiveness.
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Decreased body temperature.
Immediate Actions:
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Stop this compound Flow: Immediately cease this compound administration.
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Increase Ventilation: If the animal is on a ventilator, increase the respiratory rate or tidal volume to help eliminate excess CO2. If breathing spontaneously, ensure a clear airway.
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Administer Buffering Agents: In severe cases, and under veterinary guidance, administration of a buffering agent like sodium bicarbonate may be considered to correct the pH imbalance.
Follow-up Actions:
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Review Anesthetic Protocol: Some anesthetics can depress respiration and worsen acidosis. Consider alternative anesthetic agents or reducing the concentration of the current agent.
-
Monitor Recovery: Closely monitor the animal's recovery, paying attention to its breathing, activity level, and overall demeanor.
Issue 3: Anesthetic depth is unstable during this compound administration.
Symptoms:
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Animal becomes too light (e.g., movement, increased muscle tone, positive pedal withdrawal reflex).
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Animal becomes too deep (e.g., severe respiratory depression, loss of reflexes, profound bradycardia).
Immediate Actions:
-
Adjust Anesthetic Concentration: If using an inhalant anesthetic like isoflurane (B1672236), adjust the vaporizer setting as needed. Be aware that this compound can potentiate the effects of some anesthetics.
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Monitor Reflexes and Vital Signs: Continuously assess anesthetic depth using reflexes (e.g., pedal withdrawal, palpebral) and monitor vital signs closely.
Follow-up Actions:
-
Refine Anesthetic Protocol: Consider reducing the initial dose of the anesthetic agent when co-administering with this compound. For example, one study showed that isoflurane can attenuate this compound-induced blood-brain barrier disruption, suggesting a potential interaction that might affect required anesthetic levels.[5]
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Use a Dedicated Anesthetic Monitoring System: Employing a system that monitors end-tidal CO2 (capnography) can provide real-time feedback on the animal's respiratory status and help in adjusting both ventilation and anesthesia.
Data Presentation
Table 1: Quantitative Effects of this compound (95% O2 / 5% CO2) on Arterial Blood Gases in Rats
| Parameter | Baseline (Air) | During this compound Inhalation | Fold Change |
| Arterial pO2 (mmHg) | ~100 | ~500 | 5-fold increase |
| Arterial pCO2 (mmHg) | ~40 | ~80 | 2-fold increase |
| Arterial pH | ~7.4 | Decreased | Decrease |
Source: Adapted from data reported in a study on rats. The exact baseline and during-Carbogen values can vary between studies and individuals.
Table 2: Physiological Monitoring Parameters in Anesthetized Rodents (General Guidelines)
| Parameter | Mouse | Rat |
| Respiratory Rate (breaths/min) | 100 - 230 | 60 - 100 |
| Heart Rate (beats/min) | 300 - 500 | 250 - 450 |
| Rectal Temperature (°C) | 36.5 - 38.0 | 35.9 - 37.5 |
Note: These are general ranges and can be affected by the anesthetic agent, strain, age, and health status of the animal.
Experimental Protocols
Protocol 1: Administration of this compound and Physiological Monitoring
Objective: To safely administer this compound to an anesthetized rodent while monitoring key physiological parameters.
Materials:
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This compound gas cylinder (e.g., 95% O2 / 5% CO2) with a regulator and flowmeter.
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Anesthesia machine with a precision vaporizer (if using inhalant anesthesia).
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Induction chamber and nose cone.
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Physiological monitoring system (pulse oximeter, capnograph, rectal thermometer, ECG).
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Heating pad to maintain body temperature.
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Arterial blood gas analyzer (optional).
Procedure:
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Anesthetize the animal: Induce and maintain anesthesia according to the approved institutional protocol. Isoflurane or a ketamine/xylazine combination are commonly used.
-
Establish Baseline: Once a stable plane of anesthesia is achieved, record baseline physiological parameters (heart rate, respiratory rate, SpO2, body temperature, and end-tidal CO2) for at least 5-10 minutes while the animal is breathing the anesthetic carrier gas (e.g., medical air or 100% O2).
-
Initiate this compound Administration: Switch the gas supply from the carrier gas to the this compound mixture at the same flow rate.
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Continuous Monitoring: Continuously monitor all physiological parameters. Record values at regular intervals (e.g., every 1-2 minutes).
-
Observe for Adverse Effects: Watch for signs of respiratory distress or significant deviations from baseline physiological parameters.
-
Duration of Exposure: Administer this compound for the duration specified in the experimental protocol. Studies have used exposures ranging from a few minutes to over an hour.
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Discontinue this compound: At the end of the exposure period, switch the gas supply back to the anesthetic carrier gas.
-
Post-Exposure Monitoring: Continue to monitor the animal until all physiological parameters return to baseline levels and the animal has fully recovered from anesthesia.
Protocol 2: Management of this compound-Induced Respiratory Acidosis
Objective: To provide a systematic approach to managing respiratory acidosis that may occur during this compound administration.
Procedure:
-
Detection:
-
Clinical Signs: Observe for rapid, shallow breathing, or gasping.
-
Capnography: A significant and sustained increase in end-tidal CO2 (EtCO2) above the baseline is a direct indicator of hypercapnia.
-
Blood Gas Analysis: A decrease in arterial blood pH below the normal range (typically <7.35) and an increase in PaCO2 confirms respiratory acidosis.
-
-
Intervention:
-
Immediate Action: Discontinue this compound administration and revert to the anesthetic carrier gas.
-
Ventilatory Support:
-
If the animal is spontaneously breathing, ensure the airway is clear.
-
If the animal is on a ventilator, increase the respiratory rate by 10-20% to help "blow off" excess CO2. Monitor EtCO2 for a corresponding decrease.
-
-
Anesthetic Adjustment: Reduce the concentration of the inhalant anesthetic or avoid re-dosing injectable anesthetics that cause respiratory depression.
-
-
Monitoring and Resolution:
-
Continuously monitor EtCO2, SpO2, and heart rate.
-
If blood gas analysis is available, repeat the measurement after 10-15 minutes of intervention to assess the effectiveness of the corrective measures.
-
Resolution is indicated by the return of EtCO2, PaCO2, and pH to the normal range.
-
Mandatory Visualizations
Caption: Workflow for managing potential side effects during this compound administration.
Caption: Signaling pathway of this compound's physiological effects.
References
- 1. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of host this compound (95% oxygen/5% carbon dioxide) breathing on metabolic characteristics of Morris hepatoma 9618a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflurane attenuates this compound-induced blood-brain barrier disruption independent of body temperature in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbogen Gas Mixtures: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the delivery and consistency of Carbogen gas mixtures in experimental settings. The following information is designed to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a gas mixture primarily composed of oxygen (O₂) and carbon dioxide (CO₂). While the most common formulation in research is 95% O₂ and 5% CO₂, the concentration of CO₂ can range from 1.5% to 50%.[1] It is crucial to use the specific mixture required for your experimental protocol.
What are the common applications of this compound in research?
This compound is widely used in biological research for various purposes, including:
-
Oxygenation of ex vivo tissues: It is frequently used to oxygenate artificial cerebrospinal fluid (aCSF) for brain slice electrophysiology, ensuring neuronal viability and stabilizing pH to approximately 7.4.[1]
-
In vivo studies of oxygen and carbon dioxide flow: Researchers use this compound to investigate the physiological and pathological effects of hyperoxia and hypercapnia.
-
Tumor microenvironment studies: In cancer research, this compound is used to modulate tumor oxygenation, which can enhance the efficacy of radiation therapy.[2] The increased oxygen levels are thought to make cancer cells more susceptible to the damaging effects of radiation.[1]
What are the physiological effects of inhaling this compound?
Inhaling this compound leads to both hyperoxia (due to the high concentration of oxygen) and hypercapnia (due to the elevated carbon dioxide). The increased CO₂ stimulates breathing, increases heart rate, and can counteract the vasoconstrictive effects of high oxygen concentrations, potentially leading to improved tissue oxygenation.[1][3]
Troubleshooting Guide: this compound Delivery and Consistency
Consistent and accurate delivery of this compound is paramount for reproducible experimental results. This guide addresses common issues encountered during the setup and use of this compound delivery systems.
Issue 1: Inconsistent or Fluctuating Gas Flow
Symptoms:
-
The flowmeter reading is unstable.
-
Bubbling in the humidification or experimental chamber is irregular.
-
Experimental results show high variability.
Possible Causes and Solutions:
| Cause | Solution |
| Faulty or Improperly Set Regulator | Ensure the gas regulator is appropriate for both oxygen and carbon dioxide and is set to the correct output pressure for your flowmeter. Check for visible damage to the regulator. If the regulator is old or damaged, replace it. |
| Flowmeter Malfunction | Debris or blockages in the flowmeter can cause inaccurate readings. Clean the flowmeter according to the manufacturer's instructions. If the issue persists, the flowmeter may need recalibration or replacement. |
| Leaks in the Gas Line | Check all connections from the gas cylinder to the experimental chamber for leaks. A common method is to apply a soapy water solution to the connections and look for bubbles. Tighten or replace any leaking fittings. |
| Inconsistent Gas Supply | Ensure the gas cylinder is not nearly empty, as this can cause pressure fluctuations. |
Issue 2: Incorrect Gas Mixture Composition
Symptoms:
-
Unexpected physiological responses in the experimental model.
-
Difficulty maintaining the pH of the experimental solution (e.g., aCSF).
-
Inconsistent experimental outcomes despite a stable gas flow.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Gas Cylinder | Always double-check the label on the gas cylinder to confirm the correct this compound mixture.[4] Do not rely on the color of the cylinder for identification. |
| Gas Stratification in the Cylinder | While unlikely with premixed gases from a reputable supplier, if you are mixing gases yourself, ensure proper mixing to prevent stratification. |
| Leaks Diluting the Gas Mixture | Leaks in the system can allow ambient air to mix with the this compound, altering the final O₂ and CO₂ concentrations delivered to your experiment. Thoroughly check for and repair any leaks. |
| Inadequate Gas Delivery to the System | Ensure the flow rate is sufficient to maintain the desired gas concentration in your experimental chamber, especially in open or larger systems. |
Experimental Protocols
Protocol 1: Setting Up a this compound Delivery System for In Vitro Experiments
This protocol describes a general setup for delivering this compound to an in vitro experimental chamber, such as for cell culture or tissue slice preparations.
Materials:
-
This compound gas cylinder (e.g., 95% O₂ / 5% CO₂) with a compatible two-stage regulator.
-
Gas-impermeable tubing (e.g., Tygon).
-
Flowmeter.
-
Humidification bottle with sterile, distilled water.
-
Gas dispersion stone (fritted bubbler).
-
Experimental chamber (e.g., perfusion chamber for tissue slices, cell culture incubator).
Procedure:
-
Secure the Gas Cylinder: Securely fasten the this compound cylinder to a wall or a sturdy benchtop support.[5][6]
-
Attach the Regulator: Attach the two-stage regulator to the cylinder valve outlet. Ensure the threads are clean and the connection is tight.
-
Connect the Tubing: Connect one end of the tubing to the regulator outlet and the other end to the inlet of the flowmeter.
-
Integrate the Humidifier: Connect the flowmeter outlet to the inlet of the humidification bottle. Attach another piece of tubing to the outlet of the humidification bottle. This tubing will lead to your experimental chamber.
-
Introduce Gas to the Chamber: Place the gas dispersion stone at the end of the tubing and submerge it in the medium of your experimental chamber to ensure efficient gas exchange.
-
Set the Flow Rate: Slowly open the main valve on the gas cylinder. Adjust the regulator to the desired output pressure. Use the flowmeter to set the appropriate flow rate for your experiment.
-
Equilibration: Allow the gas to bubble through the medium for a sufficient amount of time to ensure proper oxygenation and pH equilibration before starting your experiment.
Protocol 2: Verifying this compound Mixture Concentration
This protocol provides a method for verifying the O₂ and CO₂ concentrations in your this compound mixture using gas analyzers.
Materials:
-
Calibrated O₂ and CO₂ gas analyzers.
-
T-connector and tubing.
-
Calibration gases with known O₂ and CO₂ concentrations.
Procedure:
-
Calibrate the Gas Analyzers: Following the manufacturer's instructions, perform a two-point calibration of the O₂ and CO₂ analyzers using a zero gas (e.g., 100% nitrogen) and a span gas with a known concentration of O₂ and CO₂ respectively.[7]
-
Sample the this compound Gas: In your this compound delivery line, insert a T-connector. Connect the side arm of the T-connector to the inlet of the gas analyzers.
-
Measure Gas Concentrations: Allow the this compound to flow through the system and into the analyzers. Record the steady-state readings for O₂ and CO₂ concentrations.
-
Compare and Adjust: Compare the measured concentrations to the expected concentrations from your gas cylinder. If there is a significant discrepancy, check for leaks in your system or issues with the gas cylinder itself.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on physiological parameters.
Table 1: Effect of this compound on Arterial Blood Gases
| Gas Mixture | PaO₂ (kPa) | PaCO₂ (kPa) | Reference |
| Air | ~13 | ~5.3 | [8] |
| 2% CO₂ in O₂ | >40 | ~4.7 | [8] |
| 3.5% CO₂ in O₂ | >40 | ~5.6 | [8] |
| 5% CO₂ in O₂ | >40 | ~6.1 | [8] |
Table 2: Effect of this compound on Tissue Oxygenation
| Tissue Type | Gas Inhaled | Change in Median pO₂ | Reference |
| Human Tumors | This compound (95% O₂/5% CO₂) | 9% to 1800% increase | [9] |
| Murine Prostate Cancer Xenografts | This compound | 5.8-6.4% reduction in R₂* (indicating increased oxygenation) | [2] |
| Human Prostate Cancer | This compound | 21.6% mean reduction in R₂* (indicating increased oxygenation) | [2] |
| Rabbit Liver | This compound (90% O₂/10% CO₂) | Significant increase in tissue oxygenation | [10] |
| Rabbit Kidney Cortex | This compound (90% O₂/10% CO₂) | Significant increase in tissue oxygenation | [10] |
Signaling Pathways and Experimental Workflows
The physiological effects of this compound are a composite of the cellular responses to both hyperoxia and hypercapnia.
Signaling Pathways Affected by this compound Components
The high oxygen content in this compound leads to hyperoxia, which can increase the production of reactive oxygen species (ROS). ROS can modulate several signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are involved in inflammation and stress responses. The elevated carbon dioxide (hypercapnia) can influence intracellular pH and activate signaling pathways such as those involving hypoxia-inducible factor 1-alpha (HIF-1α) and inhibit neuronal apoptosis pathways.[11][12] The interplay of these pathways can lead to diverse cellular outcomes.
This compound Delivery and Troubleshooting Workflow
This diagram outlines a logical workflow for setting up and troubleshooting a this compound delivery system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of brain tissue oxygenation by inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peakscientific.com [peakscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Safely Handle Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 7. co2meter.com [co2meter.com]
- 8. researchgate.net [researchgate.net]
- 9. The influence of this compound breathing on tumour tissue oxygenation in man evaluated by computerised p02 histography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Hyperoxia and Hypercapnia on Tissue Oxygen and Perfusion Response in the Normal Liver and Kidney | PLOS One [journals.plos.org]
- 11. Permissive hypercapnia and hypercapnic hypoxia inhibit signaling pathways of neuronal apoptosis in ischemic/hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Carbogen's Efficacy in Poorly Vascularized Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance Carbogen's effectiveness in poorly vascularized tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to enhance the effectiveness of therapies in tumors?
This compound, a mixture of 95% oxygen and 5% carbon dioxide, is primarily used to alleviate tumor hypoxia. The high concentration of oxygen increases the amount of dissolved oxygen in the blood plasma, which can then diffuse more effectively into hypoxic tumor regions. The 5% carbon dioxide is included to counteract the vasoconstrictive effects of high-concentration oxygen, aiming to maintain or even increase tumor blood flow, further enhancing oxygen delivery. By increasing tumor oxygenation, this compound can enhance the efficacy of therapies that are dependent on the presence of oxygen, most notably radiation therapy.
Q2: Why is there a focus on poorly vascularized tumors?
Poorly vascularized tumors are characterized by a chaotic and insufficient blood supply, leading to significant regions of chronic hypoxia (diffusion-limited hypoxia). This hypoxia is a major factor in resistance to radiotherapy and some chemotherapies. Therefore, strategies to improve oxygenation are particularly critical in these tumors to improve treatment outcomes.
Q3: What is the rationale for combining this compound with nicotinamide (B372718)?
Tumor hypoxia can be both chronic (due to the distance between blood vessels and tumor cells) and acute (due to transient fluctuations in blood flow). This compound primarily addresses chronic hypoxia by increasing the oxygen diffusion gradient.[1] Nicotinamide, an amide of vitamin B3, is thought to primarily alleviate acute hypoxia by preventing transient cessations in tumor blood flow.[2][3] By combining this compound and nicotinamide, the goal is to address both types of hypoxia simultaneously, leading to a more significant and sustained improvement in tumor oxygenation and therapeutic response.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no significant increase in tumor oxygenation (pO2) after this compound administration.
-
Possible Cause 1: this compound-induced vasoconstriction.
-
Explanation: In some tumor models, the CO2 component of this compound may not be sufficient to overcome the potent vasoconstrictive effects of high-concentration oxygen, leading to a paradoxical decrease in tumor blood flow and oxygenation.[4]
-
Troubleshooting Steps:
-
Monitor Tumor Blood Flow: Employ techniques like laser Doppler flowmetry or dynamic contrast-enhanced MRI (DCE-MRI) to assess changes in tumor blood flow during this compound breathing.
-
Vary CO2 Concentration: Experiment with different this compound mixtures (e.g., 98% O2, 2% CO2) to find the optimal balance for your tumor model.[5]
-
Combination Therapy: Consider combining this compound with agents that promote vasodilation or "normalize" the tumor vasculature, such as nitric oxide donors or low-dose anti-angiogenic agents.[6][7]
-
-
-
Possible Cause 2: Predominantly acute hypoxia.
-
Explanation: If the tumor's hypoxia is primarily due to fluctuating blood flow (acute hypoxia) rather than diffusion limitations, this compound alone may have a limited effect.
-
Troubleshooting Steps:
-
-
Possible Cause 3: Poorly perfused "vascular steal" effect.
-
Explanation: In some poorly vascularized tumors, this compound may cause vasodilation in surrounding healthy tissues, shunting blood away from the tumor and exacerbating tumor hypoxia.
-
Troubleshooting Steps:
-
Spatially Resolved Oxygen Mapping: Utilize imaging techniques like BOLD-MRI or EPR oximetry to visualize the spatial distribution of oxygen changes within the tumor and surrounding tissues.
-
Vascular Normalizing Agents: Pre-treatment with agents that can "normalize" the tumor vasculature may improve the response to this compound by creating a more uniform and functional network of blood vessels.[6][8]
-
-
Issue 2: Difficulty in accurately measuring tumor oxygenation.
-
Possible Cause 1: Limitations of the measurement technique.
-
Explanation: Different oximetry techniques have their own set of advantages and limitations. For example, polarographic electrodes are invasive and provide measurements at a single point, while BOLD-MRI is non-invasive but provides a relative measure of blood oxygenation changes rather than absolute pO2.[9][10]
-
Troubleshooting Steps:
-
Technique Selection: Choose the most appropriate technique based on your experimental needs (e.g., EPR oximetry for repeated, quantitative pO2 measurements; BOLD-MRI for non-invasive, whole-tumor mapping of changes in oxygenation).
-
Multi-modal Imaging: Combine different techniques to get a more comprehensive picture of tumor oxygenation and blood flow.
-
Calibration and Validation: Ensure proper calibration of your equipment and validate your findings with histological markers of hypoxia where possible.
-
-
-
Possible Cause 2: Anesthesia effects.
-
Explanation: The type and depth of anesthesia can significantly impact physiological parameters, including breathing rate, blood pressure, and vascular tone, all of which can influence tumor oxygenation and the response to this compound.
-
Troubleshooting Steps:
-
Standardize Anesthesia Protocol: Use a consistent and well-documented anesthesia protocol for all experiments.
-
Monitor Vital Signs: Continuously monitor the animal's vital signs throughout the experiment.
-
Consider Conscious Animal Models: If feasible, utilize specialized setups that allow for experiments in conscious animals to eliminate the confounding effects of anesthesia.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical and clinical studies on the effects of this compound and combination therapies on tumor oxygenation and therapeutic outcomes.
Table 1: Effect of this compound and Nicotinamide on Tumor Oxygenation (pO2)
| Treatment Group | Tumor Model | Measurement Technique | Baseline Median pO2 (mmHg) | Post-treatment Median pO2 (mmHg) | Fold Increase | Reference |
| This compound | Human Head & Neck Tumors | Polarography | 20 | 61 | 3.05 | [8] |
| This compound + Nicotinamide | Human Advanced Malignancies | Eppendorf pO2 Histograph | <5 (in 6 patients) | Abolished in 3, reduced in 2 | N/A | [11] |
| This compound | Rat GH3 Prolactinomas | Oxylite Fiberoptic Probe | 6.3 ± 2.2 | 36.0 ± 7.5 | 5.71 | [12] |
| This compound | Human Prostate Cancer Xenografts (DU145) | BOLD-MRI (R2* reduction) | N/A | 6.4% reduction in R2 | N/A | [13] |
| This compound | Human Prostate Cancer Xenografts (PC3) | BOLD-MRI (R2 reduction) | N/A | 5.8% reduction in R2* | N/A | [13] |
Table 2: Enhancement of Radiotherapy by this compound and Nicotinamide
| Treatment Group | Tumor Model | Endpoint | Enhancement Ratio (ER) | Reference |
| This compound | Murine Mammary Carcinoma | Local Control | 1.5 (conventional), 1.4 (accelerated) | [14] |
| This compound + Nicotinamide | Murine Mammary Carcinoma | Local Control | 1.7 (conventional), 1.6 (accelerated) | [14] |
| This compound and/or Nicotinamide | Human Glioblastoma (U-87MG) | TCD50 | 1.13 - 1.24 | [15] |
| This compound and/or Nicotinamide | Human Glioblastoma (LN-Z308) | TCD50 | 1.22 - 1.40 (5 fractions), 1.11 - 1.30 (20 fractions) | [15] |
| Nicotinamide + this compound | KHT, RIF-1, SCCVII Tumors | Cell Survival | Significant enhancement | [16] |
Experimental Protocols
1. Preclinical this compound and Nicotinamide Administration Protocol (for Radiosensitization Studies in Mice)
-
Animal Model: C3H mice bearing mammary carcinoma.
-
Nicotinamide Administration:
-
This compound Administration:
-
Place the mouse in a specialized chamber or use a nose cone to deliver the gas mixture.
-
Begin this compound (95% O2, 5% CO2) breathing 5-10 minutes before the start of irradiation.[1]
-
Continue this compound administration throughout the duration of the radiation treatment.
-
-
Irradiation:
-
Locally irradiate the tumor with the desired radiation dose.
-
-
Post-treatment Monitoring:
-
Monitor tumor growth delay and other relevant endpoints as per the study design.
-
2. BOLD-MRI Protocol for Assessing Tumor Oxygenation Changes
-
Animal Preparation:
-
Anesthetize the animal and position it securely in the MRI scanner.
-
Ensure a stable physiological state by monitoring respiration and temperature.
-
-
Baseline Imaging:
-
Acquire baseline T2*-weighted gradient-echo images while the animal is breathing medical air.
-
-
This compound Challenge:
-
Switch the breathing gas to this compound (e.g., 95% O2, 5% CO2).
-
Continuously acquire T2*-weighted images for a set duration (e.g., 10-15 minutes) to monitor the change in signal intensity.
-
-
Return to Baseline:
-
Switch the gas back to medical air and continue imaging to observe the return to baseline signal intensity.
-
-
Data Analysis:
-
Calculate the change in R2* (1/T2) from the acquired images. A decrease in R2 is indicative of an increase in blood oxygenation.[10]
-
3. EPR Oximetry Protocol for Quantitative pO2 Measurement
-
Probe Implantation:
-
Surgically implant an oxygen-sensing probe (e.g., a paramagnetic particulate like lithium phthalocyanine) into the tumor tissue. Allow for a recovery period.
-
-
Baseline Measurement:
-
Place the anesthetized animal within the EPR spectrometer.
-
Acquire a baseline EPR spectrum while the animal breathes medical air to determine the initial tumor pO2.
-
-
This compound Challenge:
-
Switch the breathing gas to this compound.
-
Acquire a series of EPR spectra over time to measure the dynamic changes in tumor pO2.
-
-
Data Analysis:
-
The linewidth of the EPR spectrum is dependent on the partial pressure of oxygen. Use a calibration curve to convert the measured linewidth to an absolute pO2 value.
-
Visualizations
References
- 1. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor radiosensitization by nicotinamide: a result of improved perfusion and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of tumor perfusion and oxygenation by this compound and nicotinamide during single- and multifraction irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bladder this compound and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 6. Vascular Normalization as a Therapeutic Strategy for Malignant and Nonmalignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pathologist | Treating Cancer Through Vascular Normalization [thepathologist.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical results of hypoxic cell radiosensitisation from hyperbaric oxygen to accelerated radiotherapy, this compound and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Comparison of the enhancement of tumor responses to fractionated irradiation by SR 4233 (tirapazamine) and by nicotinamide with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of the selective tumor radiosensitizer nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Tumor Oxygenation with Carbogen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbogen to measure tumor oxygenation. The information is tailored to address specific challenges encountered during experiments using techniques such as Blood Oxygen Level-Dependent Magnetic Resonance Imaging (BOLD-MRI), Electron Paramagnetic Resonance (EPR) Oximetry, and Photoacoustic Imaging (PAI).
Troubleshooting Guides & FAQs
This section is designed to provide quick answers to common problems encountered during this compound-based tumor oxygenation experiments.
BOLD-MRI
Question: Why am I not observing a significant BOLD signal change in my tumor model after this compound administration?
Answer: Several factors could contribute to a lack of BOLD signal response:
-
Tumor Vascularity and Perfusion: Tumors with poor vascularization or compromised blood flow may not exhibit a strong response to this compound.[1] The chaotic and poorly regulated blood supply in some tumors can limit the delivery of oxygenated blood.[1]
-
Physiological State of the Animal: Anesthesia, stress, or improper ventilation can alter the animal's respiratory and cardiovascular response to this compound, dampening the expected BOLD effect.
-
Imaging Parameters: Suboptimal imaging parameters, such as a long echo time (TE), can lead to signal loss and reduced sensitivity to changes in blood oxygenation.
-
This compound Delivery: Inconsistent or inadequate delivery of the this compound mixture will result in a variable and potentially insignificant physiological response. Ensure a secure and leak-proof delivery system.
-
Tumor Type: Different tumor models exhibit varied responses to this compound. Some tumors may have a limited capacity for vasodilation or a high oxygen consumption rate that counteracts the increased oxygen supply.[2]
Question: My BOLD signal is very heterogeneous within the tumor. How do I interpret this?
Answer: Heterogeneity in the BOLD response is a common finding and reflects the complex microenvironment of the tumor.[3] Different regions within a single tumor can have varying levels of perfusion, vascular maturity, and hypoxia.[1] This spatial variation is a key piece of data, indicating that some tumor regions may be more responsive to oxygenation-based therapies than others. It is crucial to analyze these sub-regions to understand the full picture of the tumor's response.
Question: I'm observing motion artifacts in my BOLD-MRI data. How can I minimize them?
Answer: Motion artifacts are a significant challenge in preclinical imaging. Here are some strategies to minimize them:
-
Secure Animal Fixation: Use a stereotaxic frame or other appropriate restraining device to minimize animal movement.
-
Respiratory Gating: If available, use respiratory gating to acquire images at the same point in the respiratory cycle.
-
Image Registration: Post-processing with image registration algorithms can help to correct for minor movements between scans.
EPR Oximetry
Question: The EPR signal from my implanted oxygen sensor is weak. What can I do?
Answer: A weak EPR signal can be due to several reasons:
-
Probe Location and Implantation: Improper placement of the EPR probe (e.g., in a necrotic region) can lead to a poor signal. Ensure the probe is implanted in a viable part of the tumor.
-
Probe Type and Concentration: The type and concentration of the oxygen-sensitive probe are critical. Particulate probes like lithium phthalocyanine (B1677752) (LiPc) are known for their stability and sensitivity to low oxygen levels.[4]
-
Instrumentation Settings: Optimize the EPR spectrometer settings, including microwave power, modulation amplitude, and scan time, to maximize the signal-to-noise ratio. Using implantable resonators can significantly increase the signal-to-noise ratio.[4][5]
-
Bioreduction of the Probe: Some soluble spin probes can be rapidly metabolized by the tissue, leading to signal loss. Consider using more stable particulate probes for long-term studies.[6]
Question: My pO2 measurements are not returning to baseline after the this compound challenge. Why is this happening?
Answer: A delayed return to baseline pO2 could indicate:
-
Prolonged Physiological Effects: The vasodilatory and hyperoxic effects of this compound may persist for some time after the gas is withdrawn.
-
Tissue Oxygen Consumption Rate: The rate at which the tissue consumes oxygen will influence how quickly the pO2 levels return to normal. A new EPR method has been developed to measure tissue oxygen consumption based on the kinetics of the return to baseline after a this compound challenge.[7]
-
Probe Stability: While less common with particulate probes, instability of the oxygen sensor could potentially affect readings over time.
Photoacoustic Imaging
Question: I am having difficulty getting a clear photoacoustic signal from the tumor. What are the common issues?
Answer: Challenges in obtaining a clear photoacoustic signal can arise from:
-
Limited Light Penetration: The depth of light penetration can be a limiting factor, especially for deep-seated tumors. Using near-infrared (NIR) light can improve penetration depth.[8][9]
-
Low Endogenous Contrast: Some tumors may have low concentrations of endogenous chromophores like hemoglobin, resulting in a weak photoacoustic signal.
-
Acoustic Coupling: Proper acoustic coupling between the ultrasound transducer and the tissue is essential. Ensure there are no air bubbles in the ultrasound gel.
-
Animal Motion: As with other imaging modalities, animal motion can degrade image quality.
Question: How can I improve the sensitivity of my photoacoustic measurements of tumor oxygenation?
Answer: To enhance sensitivity:
-
Use of Exogenous Contrast Agents: Injectable contrast agents with high absorption in the NIR range can significantly enhance the photoacoustic signal from the tumor.[9]
-
Multi-Wavelength Imaging: Using multiple laser wavelengths allows for the spectral unmixing of signals from oxy- and deoxyhemoglobin, providing a more accurate measurement of oxygen saturation (sO2).[10]
-
Advanced Reconstruction Algorithms: Utilizing sophisticated image reconstruction algorithms can improve image quality and quantitative accuracy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound on tumor oxygenation, as measured by BOLD-MRI and EPR Oximetry.
Table 1: BOLD-MRI Signal Changes in Tumors with this compound Breathing
| Tumor Model | Measurement Parameter | Baseline (Air) | During this compound | % Change / Absolute Change | Reference |
| Human Tumors (various) | GE-MRI Signal Intensity | - | - | Mean increase of 21.0% (range 6.5% to 82.4%) | [3] |
| 9L Glioma | R2* (s⁻¹) | - | - | Average decline of 29 ± 4 s⁻¹ | [11] |
| CNS-1 Glioma | R2* (s⁻¹) | - | - | Average decline of 13 ± 1 s⁻¹ | [11] |
| Human Brain | BOLD Signal | - | - | 7.5% ± 1.0% increase | [12] |
Table 2: EPR Oximetry pO2 Measurements in Tumors with this compound Breathing
| Tumor Model | Baseline pO2 (mmHg) | pO2 During this compound (mmHg) | Time to Max pO2 (min) | Reference |
| 9L Glioma (Tumor 1) | 8.6 ± 0.5 | 20 ± 7 | >10 | [11] |
| 9L Glioma (Tumor 2) | 3.6 ± 0.6 | 16 ± 4 | >10 | [11] |
| RIF-1 Sarcoma | 5 - 9 | - | 22.9 - 31.2 | [13][14] |
| F98 Glioma | < 10 | Significant increase on days 7, 13, 14 | 15 - 30 | [4] |
| Normal Rat Brain | - | 80 - 220 | 15 - 30 | [4] |
Experimental Protocols
Protocol 1: BOLD-MRI for Tumor Oxygenation
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame or other suitable holder to minimize motion.
-
Monitor vital signs (respiration, heart rate, temperature) throughout the experiment.
-
-
This compound Delivery System:
-
Use a calibrated gas delivery system to switch between breathing air and this compound (typically 95% O2, 5% CO2).
-
Deliver the gas mixture to the animal via a nose cone or ventilator.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire baseline T2-weighted images while the animal is breathing air. A multi-echo gradient-echo (GE) sequence is recommended to map R2.[11]
-
Switch the gas supply to this compound and continue acquiring T2*-weighted images for a set duration (e.g., 10-20 minutes).
-
Switch back to air and acquire post-Carbogen baseline images.
-
-
Data Analysis:
-
Perform motion correction on the acquired images.
-
Define a region of interest (ROI) encompassing the tumor.
-
Calculate the change in R2* or signal intensity within the tumor ROI between the air and this compound breathing periods.
-
Protocol 2: EPR Oximetry for Tumor pO2 Measurement
-
Probe Implantation:
-
Anesthetize the animal.
-
Surgically implant the oxygen-sensitive probe (e.g., LiPc crystals) into the tumor.
-
Allow the animal to recover from surgery before starting measurements.
-
-
EPR Measurement Setup:
-
Place the animal in the EPR spectrometer's resonator.
-
Ensure the tumor region with the implanted probe is correctly positioned.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the EPR spectra to determine the linewidth, which is proportional to the partial pressure of oxygen (pO2).
-
Plot the change in pO2 over time to visualize the tumor's response to the this compound challenge.
-
Protocol 3: Photoacoustic Imaging of Tumor Oxygenation
-
Animal Preparation:
-
Anesthetize the animal.
-
Remove fur from the imaging area to ensure good light penetration and acoustic coupling.
-
Position the animal on the imaging stage.
-
-
Imaging Setup:
-
Apply ultrasound gel to the skin over the tumor to ensure good acoustic coupling.
-
Position the integrated photoacoustic and ultrasound transducer over the tumor.
-
-
Image Acquisition:
-
Acquire baseline photoacoustic images at multiple wavelengths (e.g., in the 700-900 nm range) while the animal breathes air.
-
Administer this compound and repeat the multi-wavelength photoacoustic imaging.
-
-
Data Analysis:
-
Use spectral unmixing algorithms to differentiate the signals from oxyhemoglobin and deoxyhemoglobin.
-
Calculate the oxygen saturation (sO2) within the tumor before and during the this compound challenge.
-
Co-register the photoacoustic images with ultrasound images to provide anatomical context.
-
Visualizations
Caption: Signaling pathway of this compound's effect on tumor oxygenation.
Caption: Experimental workflow for BOLD-MRI with this compound challenge.
Caption: Troubleshooting logic for a non-responsive BOLD-MRI experiment.
References
- 1. Imaging oxygenation of human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.ucdavis.edu [health.ucdavis.edu]
- 3. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic changes in oxygenation of intracranial tumor and contralateral brain during tumor growth and this compound breathing: A multisite EPR oximetry with implantable resonators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic changes in oxygenation of intracranial tumor and contralateral brain during tumor growth and this compound breathing: a multisite EPR oximetry with implantable resonators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theory, Instrumentation, and Applications of EPR Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoacoustic imaging for investigating tumor hypoxia: a strategic assessment [thno.org]
- 9. Photoacoustic imaging for investigating tumor hypoxia: a strategic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Changes in oxygenation of intracranial tumors with this compound: a BOLD MRI and EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Synergistic combination of hyperoxygenation and radiotherapy by repeated assessments of tumor pO2 with EPR oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Combination of Hyperoxygenation and Radiotherapy by Repeated Assessments of Tumor pO2 with EPR Oximetry | OUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Refining Carbogen Administration Timing with Radiation Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the refinement of carbogen administration timing with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for this compound administration relative to radiation therapy in preclinical models?
A1: The timing of this compound administration is critical for maximizing its radiosensitizing effect.[1] Most preclinical protocols initiate this compound breathing 5 to 10 minutes before irradiation and continue it throughout the radiation exposure.[2][3] This pre-irradiation breathing time is crucial to allow for changes in tumor oxygenation to occur. The optimal duration can vary between tumor models, so it is recommended to perform preliminary experiments to determine the time to maximal tumor oxygenation for your specific model.[4]
Q2: Should this compound be used alone or in combination with nicotinamide (B372718)?
A2: Both this compound alone and in combination with nicotinamide have been shown to enhance tumor radiosensitivity.[5] Nicotinamide is thought to reduce acute or intermittent hypoxia by preventing transient fluctuations in tumor blood flow, while this compound addresses chronic hypoxia by increasing oxygen delivery.[6][7] The combination, often referred to as ARCON (Accelerated Radiotherapy, this compound, and Nicotinamide), has shown significant enhancement of tumor radiation response in several preclinical and clinical studies.[3][8] However, the addition of nicotinamide can also increase the potential for side effects such as nausea and vomiting.[8][9]
Q3: What are the common challenges encountered during this compound administration in animal models?
A3: Common challenges include maintaining a consistent and controlled flow of this compound, ensuring a secure fit of the breathing apparatus (e.g., nose cone or mask) without causing undue stress to the animal, and monitoring the animal's respiratory rate and overall well-being during the procedure. It is also important to consider the potential for this compound to induce changes in blood pressure and blood flow, which can vary between tumor models.[10][11]
Q4: How can I monitor changes in tumor oxygenation in response to this compound breathing?
A4: Several methods are available to monitor tumor oxygenation. Non-invasive techniques like Blood Oxygen Level-Dependent (BOLD) MRI and functional MRI (fMRI) can provide real-time information on changes in tumor blood oxygenation and flow.[1][12] More invasive methods include the use of polarographic oxygen-sensitive electrodes (e.g., Eppendorf pO2 Histograph) to directly measure tumor pO2 levels.[13] Additionally, hypoxia markers like pimonidazole (B1677889) can be used to visualize hypoxic regions within the tumor before and after this compound administration through immunohistochemistry.[14][15][16]
Q5: What are the known side effects of this compound and nicotinamide in a clinical setting?
A5: In clinical trials, this compound breathing is generally well-tolerated, with some patients experiencing mild shortness of breath or discomfort from the breathing mask.[17][18] Nicotinamide administration is more commonly associated with side effects, including nausea, vomiting, dizziness, and flushing.[8][9] These effects can sometimes be reduced by taking the tablets with food.[8][18] In rare cases, more severe side effects like renal dysfunction have been reported with nicotinamide, particularly in patients with pre-existing kidney conditions or those taking other nephrotoxic medications.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Increase in Tumor Oxygenation After this compound Administration
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Flow Rate | Ensure the flow rate is sufficient to fill the breathing circuit and meet the animal's respiratory demand. A common starting point is 1-2 L/min for mice.[19] |
| Leak in the Breathing Circuit | Check all connections in the breathing apparatus for leaks. A secure fit of the mask or nose cone is crucial. |
| Suboptimal Pre-irradiation Breathing Time | The time required to reach maximum tumor oxygenation can vary. Conduct a time-course experiment (e.g., using BOLD MRI) to determine the optimal pre-breathing duration for your specific tumor model.[1] |
| Tumor Vascular Characteristics | The response to this compound can depend on the tumor's vascular status.[10][11] Tumors with poor perfusion may not respond well. Consider assessing tumor vascularity using techniques like dynamic contrast-enhanced MRI. |
| Anesthesia Effects | The type of anesthetic used can influence physiological responses. Ensure the anesthetic protocol is consistent across all experiments and is known not to significantly depress respiration. |
Issue 2: Animal Shows Signs of Distress During this compound Administration
| Possible Cause | Troubleshooting Step |
| Stress from Restraint or Mask | Acclimatize the animal to the restraint and breathing apparatus in the days leading up to the experiment. Ensure the restraint is not too tight and the mask fits comfortably. |
| High CO2 Concentration in this compound | While 5% CO2 is standard, some animals may be sensitive to it. If distress is observed, consider using a lower CO2 concentration (e.g., 2%) if the experimental protocol allows.[3] |
| Respiratory Distress | Monitor the animal's breathing rate and depth. If signs of hyperventilation or labored breathing occur, temporarily switch back to air and reassess the this compound flow rate and mask fit. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound administration.
Table 1: Changes in Tumor Oxygenation and Blood Flow with this compound
| Parameter | Tumor Model | Measurement Technique | Change Observed with this compound | Reference |
| GRE Image Intensity | GH3 Prolactinomas (Rat) | GRE MRI | Up to 100% increase | [1] |
| T2-weighted Signal | Human Tumors | BOLD MRI | Mean 21.0% increase (range 6.5-82.4%) | [12] |
| R2 | DU145 & PC3 Xenografts (Mouse) | BOLD MRI | Mean reduction of 5.8-6.4% | [19] |
| Tumor pO2 | Human Head and Neck Tumors | Polarographic Electrode | Median pO2 increased from 20 mmHg to 61 mmHg | [13] |
| Pimonidazole Staining | HT29 Xenografts (Mouse) | Immunohistochemistry | Decreased from 12.6% to 3% | [14] |
| Fractional Cerebral Blood Volume (fCBV) | U87 & U251 Glioma (Rat) | MRI | 7.9% (U87) and 2.6% (U251) increase in tumor core | [11] |
Table 2: Enhancement of Radiotherapy Efficacy with this compound (+/- Nicotinamide)
| Treatment Group | Tumor Model | Endpoint | Enhancement Ratio (ER) | Reference |
| This compound | CaNT Mammary Carcinoma (Mouse) | Local Control | 1.5 (conventional), 1.4 (accelerated) | [5] |
| This compound + Nicotinamide | CaNT Mammary Carcinoma (Mouse) | Local Control | 1.7 (conventional), 1.6 (accelerated) | [5] |
| This compound + Nicotinamide | CaNT Tumors (Mouse) | TCD50 | 1.83 | [20] |
| This compound (5% CO2) | C3H Mammary Carcinoma (Mouse) | Local Control | 1.25 | [3] |
| This compound + Nicotinamide | C3H Mammary Carcinoma (Mouse) | Local Control | 1.39 - 1.44 | [3] |
Experimental Protocols
Protocol 1: this compound and Nicotinamide Administration with Fractionated Radiotherapy in a Murine Mammary Carcinoma Model
This protocol is adapted from a study on CaNT mammary tumors in mice.[5]
-
Animal Model: CaNT mammary tumors implanted in the flank of mice.
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Nicotinamide Administration: Administer nicotinamide (120 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before each radiation fraction.
-
This compound Administration:
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Place the mouse in a restraint jig that allows for comfortable breathing through a nose cone.
-
Begin this compound (95% O2, 5% CO2) flow through the nose cone 5 minutes prior to irradiation at a rate of 1-2 L/min.
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Continue this compound administration throughout the radiation treatment.
-
-
Radiation Therapy:
-
Deliver the prescribed dose of X-rays to the tumor.
-
For a fractionated schedule, repeat the nicotinamide and this compound administration protocol before each radiation dose.
-
-
Post-treatment Monitoring: After irradiation, switch the gas supply back to normal air and monitor the animal until it has fully recovered.
Protocol 2: Monitoring Tumor Oxygenation with BOLD MRI in a Prostate Cancer Xenograft Model
This protocol is based on a study using DU145 and PC3 human prostate cancer xenografts in mice.[19]
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRI scanner.
-
Breathing Circuit: Use a nose cone connected to a gas delivery system that can switch between air and this compound.
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MRI Sequence: Acquire T2-weighted gradient echo images to measure the R2 relaxation rate.
-
Gas Administration Protocol:
-
Baseline (Air): Acquire images for 4 minutes while the mouse breathes normal air.
-
This compound Challenge: Switch the gas supply to this compound (95% O2, 5% CO2) and acquire images for 10 minutes.
-
Washout (Air): Switch the gas back to air and acquire images for another 4 minutes.
-
-
Data Analysis:
-
Generate R2* maps for each time point.
-
Calculate the change in R2* during this compound breathing compared to the baseline to quantify the change in tumor blood oxygenation.
-
Signaling Pathways and Experimental Workflows
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway in Response to Oxygen Levels
Caption: HIF-1 signaling under normoxic vs. hypoxic conditions and the influence of this compound.
Experimental Workflow for Assessing this compound Efficacy in a Preclinical Radiotherapy Study
Caption: Workflow for a preclinical study of this compound with radiotherapy.
References
- 1. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical studies on how to deal with patient intolerance to nicotinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of tumor perfusion and oxygenation by this compound and nicotinamide during single- and multifraction irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. christie.nhs.uk [christie.nhs.uk]
- 9. Radiotherapy with this compound breathing and nicotinamide in head and neck cancer: feasibility and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced increases in tumor oxygenation depend on the vascular status of the tumor: A multiparametric MRI study in two rat glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting changes in tumor hypoxia with carbonic anhydrase IX and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging hypoxia after oxygenation-modification: comparing [18F]FMISO autoradiography with pimonidazole immunohistochemistry in human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bladder this compound and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 18. policyonline.nhslothian.scot [policyonline.nhslothian.scot]
- 19. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A therapeutic benefit from combining normobaric this compound or oxygen with nicotinamide in fractionated X-ray treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Carbogen in Specific Tumor Models
Welcome to the technical support center for researchers utilizing Carbogen gas in oncology experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of tumor hypoxia modulation and overcome the limitations of this compound in your specific tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research? A: this compound is a gas mixture, typically composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂), used in experimental and clinical settings to alleviate tumor hypoxia.[1] Hypoxia, or low oxygen tension, is a common feature of solid tumors that contributes to resistance to radiotherapy and some chemotherapies.[2] The primary goal of administering this compound is to increase the oxygen supply to hypoxic tumor cells, thereby rendering them more susceptible to treatment.[3]
Q2: How does this compound work to increase tumor oxygenation? A: this compound employs a dual mechanism. The high concentration of oxygen increases the amount of oxygen dissolved in the blood plasma, enhancing its diffusion from blood vessels into the tumor tissue.[4] Simultaneously, the carbon dioxide component acts as a vasodilator, which can transiently increase tumor blood flow, further improving the delivery of oxygen to areas of the tumor with limited perfusion.[4]
Q3: What are the primary limitations of this compound therapy? A: While promising, this compound's efficacy can be limited. Its effectiveness is often restricted to tumors with diffusion-limited (chronic) hypoxia and is less effective in models where perfusion-limited (acute) hypoxia is dominant.[5] This is because in regions with collapsed or non-functional blood vessels, simply increasing the oxygen in the blood is insufficient. Furthermore, some studies have shown that in certain hypoxic regions, this compound can be ineffective at raising pO₂ levels.[6] Its clinical use has also fallen out of favor despite some promising results.[7]
Q4: What are the different types of tumor hypoxia and how do they affect this compound's efficacy? A: Tumors exhibit two main types of hypoxia:
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Chronic (Diffusion-Limited) Hypoxia: Occurs when tumor cells are too far from a functional blood vessel for oxygen to diffuse to them effectively. This compound is generally more effective at overcoming this type of hypoxia.[2][5]
-
Acute (Perfusion-Limited) Hypoxia: Arises from the chaotic and often temporary collapse of immature tumor vasculature, leading to transient disruptions in blood flow.[2] this compound alone is less effective against acute hypoxia because the oxygenated blood cannot reach the affected regions.[5]
Q5: How can I measure the change in tumor oxygenation in response to this compound? A: Several methods can be employed. Blood Oxygen Level-Dependent (BOLD) MRI is a non-invasive technique that measures changes in blood oxygenation by detecting changes in the magnetic properties of hemoglobin.[4] Another method is using oxygen-sensitive microelectrodes to directly measure the partial pressure of oxygen (pO₂) within the tumor tissue.[8] For preclinical models, 19F MRI of perfluorocarbon emulsions can provide quantitative pO₂ maps.[6]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Q: I am not observing a significant or consistent increase in tumor oxygenation after this compound administration. What could be the issue?
A: This is a common challenge with several potential causes:
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Dominance of Acute (Perfusion-Limited) Hypoxia: Your tumor model may be characterized by poor blood perfusion rather than diffusion limitations. The chaotic vasculature can prevent the efficient delivery of oxygenated blood.
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Solution: Combine this compound with an agent that addresses acute hypoxia, such as nicotinamide (B372718) . Nicotinamide can prevent transient stoppages in microregional blood flow, thereby improving perfusion.[9] The combination of both agents has been shown to be more effective than either alone.[8][9] Another approach is mild hyperthermia (39-42°C), which can improve tumor blood flow and oxygenate both acutely and chronically hypoxic cells.[3][5]
-
-
Ineffective Gas Delivery: The experimental setup may not be delivering the gas mixture effectively to the animal.
-
Tumor Model-Specific Resistance: Some tumor types are inherently less responsive to changes in inspired oxygen. For example, a translational study on prostate cancer xenografts showed a mean reduction in R₂* (an MRI measure inversely related to oxygenation) of only 5.8-6.4%, whereas human patients showed a more significant 21.6% reduction.[4]
-
Solution: Thoroughly characterize the vascular and hypoxic profile of your specific tumor model. Consider screening alternative models that may be more responsive.
-
Q: I am seeing high variability in treatment response among animals within the same experimental group. How can I reduce this?
A: High variability often stems from tumor heterogeneity.
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Inherent Tumor Heterogeneity: Solid tumors are notoriously heterogeneous in their vascular structure and levels of hypoxia.[11] This means that even within the same tumor type and experimental cohort, individual tumors will respond differently.
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Solution 1: Increase the number of animals per group to achieve statistical power.
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Solution 2: Use non-invasive imaging techniques like BOLD-MRI to longitudinally monitor individual tumors.[6] This allows each animal to serve as its own control and helps in stratifying responders versus non-responders.
-
-
Inconsistent Experimental Procedures: Minor variations in anesthesia, the timing of this compound administration relative to therapy, or the duration of gas exposure can lead to variable results.
Q: Are there alternative or synergistic strategies to overcome this compound's limitations?
A: Yes, combining this compound with other modalities is a key strategy to enhance its efficacy.
-
Nicotinamide (CON therapy): As mentioned, nicotinamide helps alleviate acute hypoxia and has been used in combination with this compound and radiotherapy (ARCON).[12]
-
Mild Hyperthermia: Heating tumors to mild temperatures (39-42°C) increases blood flow and perfusion, improving oxygen delivery and sensitizing both acutely and chronically hypoxic cells to radiation.[5] The combination of mild hyperthermia with this compound can be highly effective.[5]
-
Hypoxia-Activated Prodrugs (HAPs): These drugs, such as Tirapazamine, are selectively activated under hypoxic conditions to kill resistant cells.[2][7] While some clinical trials have not shown a survival benefit, this remains an active area of research.[7]
-
Perfluorochemicals (PFCs): These are artificial oxygen carriers that can significantly increase the oxygen-carrying capacity of blood. When combined with this compound breathing, PFCs have been shown to markedly increase tumor pO₂.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound and combination therapies.
Table 1: Efficacy of this compound Breathing in Preclinical & Clinical Tumor Models
| Tumor Model / Patient Cohort | Method of Measurement | This compound Protocol | Key Quantitative Finding | Citation(s) |
|---|---|---|---|---|
| DU145 Prostate Xenografts (mice) | BOLD-MRI (R₂*) | 10 min breathing (95% O₂, 5% CO₂) | 6.4% mean reduction in R₂* | [4] |
| PC3 Prostate Xenografts (mice) | BOLD-MRI (R₂*) | 10 min breathing (95% O₂, 5% CO₂) | 5.8% mean reduction in R₂* | [4] |
| Human Prostate Cancer | BOLD-MRI (R₂*) | This compound inhalation | 21.6% mean reduction in R₂* in responding patients | [4] |
| Sarcoma 180 (S180) (mice) | ⁹⁹ᵐTc-HL91 Hypoxic Imaging | 2 hours breathing | T/L ratio decreased from 1.87 to 1.35 | [14] |
| S180 with ³²P-colloid (mice) | Tumor Volume Measurement | 2 h/day for 24 days | 18% smaller tumor volume on day 24 vs. air group |[14] |
Table 2: Efficacy of Combination Strategies to Overcome Hypoxia
| Combination Strategy | Tumor Model / Patient Cohort | Rationale | Key Quantitative Finding | Citation(s) |
|---|---|---|---|---|
| This compound + Nicotinamide | Human Patients (Advanced Malignancy) | Nicotinamide reduces acute hypoxia | 8 of 10 patients had significant rises in tumor pO₂. Hypoxic values (<5 mmHg) were abolished in 3 of 6 patients. | [8][15] |
| This compound + Nicotinamide (CON) | Human Bladder Cancer | Improve radiosensitization | Tested in a randomized trial as a promising approach to improve tumor oxygenation. | [1] |
| This compound + Mild Hyperthermia | Rodent Tumor Models | Hyperthermia improves blood flow, targeting both acute & chronic hypoxia | Combination is highly effective in reducing the hypoxic cell fraction and increasing radiation response. | [5] |
| this compound + Perfluorochemicals | RIF-1 Tumors (mice) | PFCs act as oxygen carriers | Median tumor pO₂ increased from 6 mmHg (control) to 60 mmHg. |[13] |
Experimental Protocols & Visualized Workflows
Protocol 1: this compound Administration in Tumor-Bearing Mice
This protocol is adapted from studies using MRI to assess tumor oxygenation.[4][10]
Materials:
-
Tumor-bearing mouse (e.g., subcutaneous xenograft).
-
Anesthesia (e.g., isoflurane (B1672236) or injectable like Hypnorm).
-
Compressed gas cylinders: Air and this compound (95% O₂ / 5% CO₂).
-
Gas flow meters and tubing.
-
Nose cone or induction chamber for gas delivery.
-
Gas scavenger system.
-
Physiological monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your approved institutional protocol. Place the animal on a heated platform to maintain body temperature.
-
Gas Delivery Setup: Securely fit the nose cone over the animal's snout. Connect the gas lines through a flow meter to the nose cone. Set the flow rate to 1-2 L/min.[4][10]
-
Acclimation and Baseline: Allow the animal to breathe air for a baseline period (e.g., 4-5 minutes) to establish stable physiology.[4] If conducting imaging, acquire baseline scans during this period.
-
This compound Administration: Switch the gas supply from air to this compound. Administer this compound for the desired duration (e.g., 10-20 minutes).[4][10] Acquire experimental data/images during this period.
-
Post-Treatment: Switch the gas supply back to air for a washout period (e.g., 4-5 minutes).[4]
-
Recovery: Discontinue anesthesia and monitor the animal until it has fully recovered.
Visualized Experimental Workflow
Caption: Standard experimental workflow for assessing this compound efficacy.
Signaling Pathways and Troubleshooting Logic
Hypoxia Inducible Factor (HIF-1α) Pathway and this compound's Role
Under normal oxygen conditions (normoxia), the HIF-1α protein is constantly produced but rapidly degraded. In a hypoxic tumor microenvironment, HIF-1α is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β, forming a transcription factor that activates hundreds of genes promoting tumor survival, angiogenesis (e.g., VEGF), and metastasis.[16][17] this compound breathing aims to disrupt this process by increasing oxygen availability, which restores the normal degradation of HIF-1α.
Caption: The HIF-1α signaling pathway under normoxia, hypoxia, and this compound intervention.
Troubleshooting Logic Diagram
If your experiments are yielding unexpected results, use this logic tree to diagnose potential issues and identify solutions.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound gas and radiotherapy outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on tumor oxygenation: combined fluorine-19 and proton MRI measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor oxygenation and cancer therapy—then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Tumor Microenvironment Heterogeneity on Nanoparticle Disposition and Efficacy in Breast Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute effects of accelerated radiotherapy in combination with this compound breathing and nicotinamide (ARCON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increase in tumor pO2 by perfluorochemicals and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on tumour oxygenation and 32P-colloid interstitial irradiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing breathing duration for maximal Carbogen-induced oxygenation
Welcome to the technical support center for optimizing Carbogen-induced oxygenation in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maximizing the efficacy and reproducibility of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound administration experiments.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Significant Increase in Tissue Oxygenation (pO2) | 1. Improper Gas Delivery: Leaks in the tubing, facemask, or enclosure can dilute the this compound mixture. 2. Incorrect Gas Flow Rate: Insufficient flow may not replace the air in the delivery system quickly enough. 3. Animal Stress: Stress can cause hyperventilation or altered breathing patterns, affecting gas exchange. 4. Anesthesia Level: The type and depth of anesthesia can affect respiratory rate and cardiovascular function. 5. Tumor Physiology: Certain tumors may have poor vascularization or high interstitial fluid pressure, limiting the response to this compound.[1] | 1. Check all connections: Ensure the facemask or enclosure provides a tight seal. Use a gas scavenger to maintain the desired oxygen content in the experimental space.[2] 2. Optimize flow rate: A typical flow rate for mice is 1 L/min.[2] Adjust as necessary for your specific setup and animal model. 3. Acclimatize animals: Allow for an acclimatization period before starting the experiment to reduce stress. 4. Monitor vitals: Maintain a stable plane of anesthesia and monitor respiratory rate and heart rate throughout the experiment. 5. Characterize your model: Be aware that the magnitude of response can vary significantly between tumor types and even within the same tumor.[3] |
| Subject Shows Signs of Distress (e.g., rapid breathing, agitation) | 1. Hypercapnia Response: The 5% CO2 in this compound stimulates respiratory centers, which can be perceived as a sensation of suffocation.[3] 2. Claustrophobia: In human studies, the facemask and confinement in scanners (e.g., MRI) can cause anxiety. | 1. Gradual Introduction: If possible, introduce the gas mixture gradually. 2. Monitor Subject Closely: Be prepared to halt gas administration if signs of distress become severe. For human studies, ensure the subject is fully informed and comfortable before beginning.[3] 3. Alternative CO2 Concentration: Consider using this compound with 2% CO2, which may be better tolerated while still providing a vasodilatory effect.[2] |
| Oxygenation Levels Decrease Before this compound Administration is Stopped | 1. Physiological Adaptation: Some studies have observed that after an initial peak, pO2 levels may begin to decline despite continuous this compound breathing.[2] This could be due to complex autoregulatory vascular responses. 2. Changes in Blood pH: Increased arterial pCO2 leads to a decrease in blood pH, which can influence local blood flow. | 1. Determine Optimal Window: The key objective is to identify the time window of maximal oxygenation for your specific application (e.g., timing of radiotherapy). This may not be the entire duration of gas breathing. 2. Time-Course Experiments: Conduct pilot studies to map the full time-course of oxygenation changes in your model to identify the peak response time. Maximal effects are often seen within the first 10-12 minutes. |
| High Variability in Results Between Experiments | 1. Inconsistent Timing: The timing of measurements relative to the start of this compound breathing is critical. 2. Animal/Subject Variability: There is inherent biological variability in the response to this compound. 3. Measurement Technique: Different oxygen measurement techniques (e.g., polarography, MRI) have different sensitivities and sources of error. | 1. Standardize Protocol: Strictly adhere to the same timeline for gas administration and data acquisition in every experiment. 2. Increase Sample Size: Use a sufficient number of subjects to account for biological variance. 3. Consistent Methodology: Use the same calibrated measurement technique for all comparative experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase tissue oxygenation?
A1: this compound is a gas mixture, typically composed of 95% oxygen (O2) and 5% carbon dioxide (CO2).[4] It increases tissue oxygenation through a dual mechanism:
-
High Oxygen Content: The high concentration of O2 increases the amount of oxygen dissolved in the blood plasma, enhancing the diffusion gradient of oxygen from the capillaries into the tissues.[2]
-
Vasodilation: The 5% CO2 component induces hypercapnia (increased CO2 in the blood), which causes vasodilation (widening of blood vessels). This transiently increases blood flow, particularly to tissues with perfusion-limited hypoxia, further boosting oxygen delivery.[2]
Q2: How long should I administer this compound to achieve maximal oxygenation?
A2: The optimal duration varies by tissue type, animal model, and the specific research goal. Most studies report a rapid increase in tissue pO2, with maximal or peak effects typically observed within 1 to 12 minutes of starting this compound inhalation.[5] In some models, oxygenation can remain elevated for the duration of breathing (e.g., 20-30 minutes), while in others, it may plateau or even slightly decrease after the initial peak.[2][4] It is crucial to perform a time-course study in your specific model to determine the window of maximal oxygenation.
Q3: What is the expected magnitude of pO2 increase with this compound?
A3: The response is highly variable. Studies in head and neck tumors have shown the median pO2 can increase from a baseline of 20 mmHg to 61 mmHg.[5] In other tumor models, the increase can range from 9% to as high as 1800% over baseline.[6] The effect is often more pronounced in hypoxic tissues.
Q4: Does the oxygenation effect cease immediately after stopping this compound?
A4: No, but the return to baseline is very rapid. Studies have shown that tissue pO2 levels typically return to pre-Carbogen levels within approximately 1 minute after discontinuing the gas.[5]
Q5: Are there any known side effects of this compound breathing?
A5: In human subjects, the most common side effects are related to the hypercapnic stimulus, which can cause a feeling of breathlessness or respiratory distress.[3] Claustrophobia can also be an issue when a facemask is used within a confined space like an MRI scanner. In animal models, if anesthesia and vital signs are properly monitored, it is generally well-tolerated for the durations used in research.
Q6: Can I use 100% oxygen instead of this compound?
A6: While 100% oxygen also increases the arterial pO2, it can cause vasoconstriction in some tissues, which may counteract the benefit of the increased oxygen supply.[7] The CO2 in this compound helps to mitigate this vasoconstriction.[8] Therefore, this compound is often more effective at increasing overall oxygen delivery to tissues than 100% oxygen alone.
Quantitative Data on Oxygenation Dynamics
The following tables summarize quantitative data from various studies on the time-course of this compound-induced tissue oxygenation.
Table 1: Time to Reach Maximal Oxygenation (Tmax) During this compound Breathing
| Tissue/Model | Measurement Method | Tmax (minutes) | Reference |
| Head and Neck Tumors (Human) | Polarography | 1 - 6 | [5] |
| RIF-1 Tumors (Mouse) | EPR Oximetry | 22 - 31 | [9] |
| F98 Glioma (Rat) | EPR Oximetry | 15 - 30 | [1] |
| RIF-1 Tumors (Mouse) | EPR Oximetry | ~32 - 45 | [10] |
Note: The variability in Tmax highlights the importance of empirical determination for each experimental model.
Table 2: Magnitude of Change in Tissue Oxygenation with this compound
| Tissue/Model | Measurement Method | Baseline pO2 (mmHg) | Peak/Mean pO2 on this compound (mmHg) | % Change / Fold Increase | Reference |
| Head and Neck Tumors (Human) | Polarography | 20 (median) | 61 (median) | 205% | [5] |
| 9L Glioma (Rat) | EPR Oximetry | 3.6 - 8.6 | 16.4 - 20.7 | 140-355% | |
| Prostate Xenografts (Mouse) | BOLD MRI | - | - | 5.8 - 6.4% (R2* reduction) | [2] |
| Prostate Cancer (Human) | BOLD MRI | - | - | 21.6% (R2* reduction) | [2] |
| Tumors (Human) | Polarography | - | - | 9 - 1800% (increase in median pO2) | [6] |
Experimental Protocols
Protocol 1: Polarographic Measurement of Tissue pO2
This protocol describes the use of a polarographic electrode system (e.g., Eppendorf pO2 Histograph) to measure tissue partial pressure of oxygen.
Materials:
-
Calibrated polarographic needle electrode
-
Anesthetized animal subject
-
This compound gas cylinder (95% O2 / 5% CO2) with regulator
-
Gas delivery system (e.g., nose cone, sealed chamber)
-
Data acquisition system
Procedure:
-
Anesthesia and Setup: Anesthetize the animal according to your approved institutional protocol. Position the animal to provide stable access to the tissue of interest.
-
Electrode Calibration: Calibrate the pO2 electrode according to the manufacturer's instructions, typically using a zero-oxygen solution and room air.
-
Baseline Measurement: While the animal is breathing normal air, carefully insert the needle electrode into the tissue. Allow the reading to stabilize for several minutes to establish a baseline pO2.
-
Initiate this compound Breathing: Switch the gas supply from air to this compound, ensuring a consistent flow rate (e.g., 1 L/min for a mouse). Start a timer immediately.
-
Continuous pO2 Monitoring: Record the pO2 readings continuously for the desired duration (e.g., 10-30 minutes). Note the time to initial pO2 rise, the time to peak pO2, and the pO2 value at the peak.
-
Post-Carbogen Measurement: Switch the gas supply back to air. Continue recording for at least 5 minutes to observe the return to baseline pO2 levels.
-
Data Analysis: Plot pO2 as a function of time. Calculate key parameters such as baseline pO2, peak pO2, and the time to peak (Tmax).
Protocol 2: BOLD MRI Measurement of Tissue Oxygenation
This protocol outlines a typical Blood Oxygen Level-Dependent (BOLD) MRI experiment to assess changes in tissue oxygenation. BOLD imaging is sensitive to changes in the concentration of deoxyhemoglobin, providing an indirect measure of oxygenation. An increase in oxygenation leads to a decrease in deoxyhemoglobin, which typically results in a decreased R2* (or increased T2) and an increased signal in T2-weighted images.
Materials:
-
MRI scanner (e.g., 3T, 7T)
-
Anesthetized animal subject or human volunteer
-
MRI-compatible gas delivery and monitoring system
-
This compound gas cylinder (95% O2 / 5% CO2)
Procedure:
-
Subject Preparation: Anesthetize the animal or position the human subject comfortably within the MRI scanner. Secure the gas delivery mask.
-
Imaging Setup: Acquire anatomical reference images. Set up a T2*-weighted gradient-echo (GRE) sequence for dynamic scanning.
-
Baseline Imaging (Air): Begin dynamic image acquisition while the subject breathes medical air. Acquire images for a baseline period, for example, 4-10 minutes.[2]
-
This compound Challenge: Without stopping the image acquisition, switch the gas supply to this compound. Continue acquiring dynamic images for the challenge period, typically 10 minutes.[2]
-
Washout Period (Air): Switch the gas supply back to medical air and continue imaging for a washout period of 4-10 minutes to observe the signal return to baseline.[2]
-
Data Analysis:
-
Perform motion correction on the time-series images.
-
Define a region of interest (ROI) within the tissue being studied.
-
Calculate the average signal intensity or R2* value within the ROI for each time point.
-
Plot the signal intensity change or R2* change over time to visualize the response to the this compound challenge.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key conceptual and experimental frameworks.
Caption: Physiological and signaling cascade initiated by this compound breathing.
Caption: General experimental workflow for a this compound challenge study.
References
- 1. Dynamic changes in oxygenation of intracranial tumor and contralateral brain during tumor growth and this compound breathing: A multisite EPR oximetry with implantable resonators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOLD MRI of human tumor oxygenation during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the oxygenation of head and neck tumors during this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of this compound breathing on tumour tissue oxygenation in man evaluated by computerised p02 histography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of brain tissue oxygenation by inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Synergistic Combination of Hyperoxygenation and Radiotherapy by Repeated Assessments of Tumor pO2 with EPR Oximetry | OUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Experimental Results with Carbogen
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Carbogen in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the consistency and reliability of your results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary role in experimental settings?
A1: this compound is a gas mixture, most commonly composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂).[1][2][3] Its primary role in in vitro experiments, particularly in neuroscience, is to oxygenate and maintain the pH of physiological solutions like artificial cerebrospinal fluid (aCSF).[4] The CO₂ component is crucial for buffering bicarbonate-based solutions to a stable physiological pH, typically around 7.4. In in vivo studies, this compound is used to increase tissue oxygenation, often to overcome hypoxia in tumors to enhance the efficacy of radiation therapy.[1]
Q2: The pH of my this compound-gassed artificial cerebrospinal fluid (aCSF) is incorrect. What are the likely causes?
A2: An incorrect pH in your aCSF is a common issue that can significantly impact experimental results. The most frequent causes include:
-
Incorrect Sodium Bicarbonate (NaHCO₃) Concentration: The bicarbonate concentration in your aCSF is directly linked to the final pH when bubbled with a fixed CO₂ percentage. A higher than expected pH (e.g., 7.8) may indicate an incorrect NaHCO₃ concentration in your recipe.[5]
-
Inadequate Carbogenation: Insufficient bubbling of this compound through the aCSF will lead to less dissolved CO₂, resulting in a more alkaline pH.[2]
-
Temperature Effects: The pH of a bicarbonate-buffered solution is temperature-dependent. As the temperature of the aCSF increases, the pH will also tend to increase.[6]
-
Inaccurate pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh, certified buffer solutions.
Q3: My experimental results are inconsistent when using different cylinders of this compound. Why might this be?
A3: Variability between different this compound cylinders can stem from two main sources:
-
Incorrect Gas Mixture: The delivered gas mixture may not be the specified 95% O₂ / 5% CO₂. It is crucial to source medical-grade gases from reputable suppliers who can provide a certificate of analysis.
-
Presence of Impurities: Contaminants within the gas cylinder, such as moisture, hydrocarbons, or other gases, can interfere with biological systems.[7] Using ultra-high purity gases and ensuring a clean delivery system can mitigate this.[8]
Q4: How long should I bubble my aCSF with this compound before use?
A4: For optimal results, it is recommended to bubble your aCSF with this compound for at least 15-30 minutes prior to use.[9] This ensures that the solution is fully saturated with the gas and that the pH has stabilized. Continuous bubbling is necessary throughout the experiment to maintain proper oxygenation and pH.[2]
Q5: I'm observing poor cell viability in my in vitro preparation. Could this compound be the culprit?
A5: Yes, issues with this compound delivery can certainly lead to poor cell viability. A lack of adequate oxygenation (hypoxia) and/or a drift in pH outside of the physiological range can be detrimental to cells.[10] A critical first step is to ensure a consistent and adequate flow of this compound to your preparation.
Troubleshooting Guides
In Vitro Experiments (e.g., Brain Slices, Cell Cultures)
This guide addresses common issues encountered when using this compound for in vitro applications, particularly with artificial cerebrospinal fluid (aCSF) in electrophysiology.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High aCSF pH (>7.5) | 1. Incorrect NaHCO₃ concentration. | 1. Double-check your aCSF recipe and calculations. Consider preparing fresh reagents. |
| 2. Inadequate carbogenation. | 2. Ensure a steady and vigorous stream of this compound into the aCSF. Check for kinks in the tubing or a depleted gas cylinder. | |
| 3. Temperature of aCSF is too high. | 3. Monitor and control the temperature of your aCSF. Be aware that pH will increase with temperature.[6] | |
| Low aCSF pH (<7.2) | 1. Excessive carbogenation flow rate. | 1. Reduce the flow rate of this compound. An overly aggressive flow can lead to excess dissolved CO₂. |
| 2. Incorrect NaHCO₃ concentration. | 2. Verify your aCSF recipe. A lower than intended bicarbonate concentration can lead to a more acidic pH. | |
| Unstable pH during recording | 1. Intermittent this compound flow. | 1. Check for leaks in the gas line. Ensure the regulator is functioning correctly. |
| 2. Evaporation of aCSF. | 2. Cover the aCSF reservoir to minimize evaporation, which can concentrate solutes and alter pH. | |
| No this compound flow | 1. Empty gas cylinder. | 1. Check the pressure gauge on the cylinder and regulator. Replace the cylinder if necessary. |
| 2. Blockage in the delivery system. | 2. Inspect the tubing, flowmeter, and bubbler for any obstructions. Clean or replace components as needed. | |
| Poor cell health/viability | 1. Hypoxia due to inadequate oxygenation. | 1. Confirm a consistent this compound flow. Ensure the bubbler is creating fine bubbles for efficient gas exchange. |
| 2. pH is outside the optimal range. | 2. Measure the pH of your aCSF at the experimental temperature and adjust your recipe if necessary. | |
| 3. Impurities in the this compound supply. | 3. Use medical-grade this compound from a reputable supplier. Consider inline gas purifiers.[8] |
In Vivo Experiments (e.g., Animal Models)
This guide provides troubleshooting for common issues when administering this compound to animal models.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent physiological response | 1. Variable gas delivery to the animal. | 1. Ensure the delivery mask or chamber provides a consistent flow of this compound. Monitor the animal for signs of hyperventilation or distress. |
| 2. Incorrect this compound mixture. | 2. Verify the gas mixture from the supplier. Use a gas analyzer to confirm the CO₂ and O₂ concentrations. | |
| 3. Animal stress. | 3. Acclimatize the animal to the experimental setup to minimize stress-induced physiological changes. | |
| Adverse animal reactions (e.g., agitation, respiratory distress) | 1. High CO₂ concentration. | 1. While 5% CO₂ is standard, some animals may be sensitive. Consider using a lower CO₂ concentration (e.g., 2%) if adverse effects are observed.[1] |
| 2. Improperly fitted delivery system. | 2. Ensure the mask or nose cone is appropriately sized and does not restrict breathing. | |
| Lack of desired effect (e.g., no increase in tumor oxygenation) | 1. Insufficient duration of this compound breathing. | 1. The time required to achieve maximal tissue oxygenation can vary. Consider extending the duration of this compound administration. |
| 2. Low this compound flow rate. | 2. Ensure the flow rate is adequate to meet the animal's respiratory demand and to fill the delivery system. | |
| 3. Underlying physiological factors. | 3. Be aware that the physiological response to this compound can be heterogeneous and may depend on factors like tumor vascularization.[1] |
Data Summary
Table 1: Influence of Temperature on Bicarbonate Buffer pH
This table illustrates the expected change in pH of a standard bicarbonate-buffered solution at different temperatures. Note that specific aCSF formulations may vary slightly.
| Temperature (°C) | Approximate pH |
| 25 (Room Temperature) | 7.4 |
| 32 | 7.5 |
| 37 | 7.6 |
Source: Adapted from user experiences in online forums discussing aCSF preparation.[6]
Table 2: Effect of Different this compound Mixtures on Tumor Oxygenation
This table summarizes findings from a study comparing the effects of this compound with 2% vs. 5% CO₂ on tumor oxygenation in human patients.
| Gas Mixture | Change in Median Tumor pO₂ | Reduction in Hypoxic Fraction (<10 mmHg) |
| 98% O₂, 2% CO₂ | Increase observed in all tumors | From 55% to 17% |
| 95% O₂, 5% CO₂ | Increase observed in all tumors | From 47% to 29% |
Source: Adapted from a study on human tumor oxygenation.
Experimental Protocols
Protocol for Preparation of Carbogenated Artificial Cerebrospinal Fluid (aCSF)
This protocol is a standard method for preparing aCSF for in vitro electrophysiology experiments.
-
Prepare aCSF Stock Solution:
-
In a clean glass beaker, dissolve all salts for your aCSF recipe (e.g., NaCl, KCl, KH₂PO₄, MgSO₄, glucose) in ultrapure water, excluding NaHCO₃ and CaCl₂.
-
Bring the solution to approximately 90% of the final volume.
-
-
Initial Carbogenation and pH Adjustment:
-
Begin bubbling the solution vigorously with this compound (95% O₂ / 5% CO₂).
-
While bubbling, add the NaHCO₃ and allow it to dissolve completely.
-
Let the solution bubble for at least 15-20 minutes to allow the pH to stabilize.[9]
-
-
Final Ion Addition and Osmolality Check:
-
Slowly add the CaCl₂ to the solution. Adding it to a bicarbonate-buffered solution that is not adequately gassed can cause precipitation of calcium carbonate.
-
Bring the solution to the final volume with ultrapure water.
-
Check the osmolality of the final solution and adjust if necessary.
-
-
Storage and Use:
-
Store the aCSF at 4°C.
-
On the day of the experiment, continuously bubble the aCSF with this compound. If the experiment is performed at an elevated temperature, warm the aCSF to the desired temperature while bubbling.
-
Protocol for In Vivo this compound Administration in a Rodent Model
This protocol provides a general guideline for administering this compound to a rodent for studies on tissue oxygenation.
-
Animal Acclimatization:
-
Acclimatize the animal to the restraint device and gas delivery mask/chamber for several days prior to the experiment to minimize stress.
-
-
Setup of the Delivery System:
-
Connect the this compound gas cylinder to a calibrated flowmeter.
-
Attach the flowmeter to the anesthesia mask, nose cone, or chamber.
-
Ensure there are no leaks in the system.
-
-
Gas Administration:
-
Place the animal in the restraint and attach the gas delivery system.
-
Establish a baseline by allowing the animal to breathe room air for a specified period (e.g., 5-10 minutes).
-
Switch the gas supply to this compound at a flow rate appropriate for the animal's size (e.g., 1-2 L/min for a rat).
-
Administer this compound for the desired duration (e.g., 10-60 minutes).
-
-
Monitoring:
-
Continuously monitor the animal for any signs of distress, such as labored breathing or agitation.
-
If available, use non-invasive methods (e.g., pulse oximetry) to monitor physiological parameters.
-
-
Post-Administration:
-
After the specified duration, switch the gas back to room air.
-
Continue to monitor the animal until it has returned to its baseline state.
-
Visualizations
Caption: A logical workflow for troubleshooting experimental variability when using this compound.
Caption: The HIF-1α signaling pathway is activated under hypoxic conditions.
Caption: Cellular pathways affected by pH fluctuations due to this compound variability.
References
- 1. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Effect of this compound inhalation on peripheral tissue perfusion and oxygenation in patients suffering from sudden hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ractopamine, a Livestock Feed Additive, Is a Full Agonist at Trace Amine–Associated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential adverse effects on animal health and performance caused by the addition of mineral adsorbents to feeds to reduce mycotoxin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
Validation & Comparative
A Comparative Analysis of Carbogen and Hyperbaric Oxygen Therapy: Mechanisms, Efficacy, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbogen and Hyperbaric Oxygen (HBO) therapy, two methods aimed at increasing tissue oxygenation for therapeutic benefit. The analysis focuses on their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
Introduction: The Challenge of Hypoxia
Hypoxia, or insufficient oxygen supply to tissues, is a critical factor in the progression and treatment resistance of various pathologies, including cancer, chronic wounds, and neurological conditions. Both this compound and Hyperbaric Oxygen (HBO) therapy are strategies designed to counteract hypoxia, albeit through different physiological principles. This compound, a mixture of oxygen and carbon dioxide (typically 95% O2 and 5% CO2), leverages the vasodilatory effect of CO2 to enhance blood flow and oxygen delivery. In contrast, HBO therapy involves breathing 100% oxygen at elevated atmospheric pressures, thereby increasing the amount of oxygen dissolved in the plasma.
Mechanisms of Action
This compound: CO2-Induced Vasodilation and Enhanced Oxygen Delivery
The primary mechanism of this compound is the physiological response to a modest increase in arterial CO2 partial pressure (hypercapnia). This induces vasodilation, particularly in the cerebral and tumor vasculature, by relaxing vascular smooth muscle. This effect is mediated by several pathways, including the production of nitric oxide (NO) and the opening of ATP-sensitive potassium (KATP) channels.[1] The increased blood flow allows the concurrently administered high concentration of oxygen to more effectively reach hypoxic tissues.
// Nodes this compound [label="this compound Inhalation\n(95% O2 + 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypercapnia [label="Increased Arterial pCO2\n(Hypercapnia)", fillcolor="#FBBC05", fontcolor="#202124"]; Vasodilation [label="Vasodilation of\nArterioles", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreasedBloodFlow [label="Increased Blood Flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreasedO2Delivery [label="Increased O2 Delivery\nto Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducedHypoxia [label="Reduction of\nTumor Hypoxia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Pathway [label="↑ Nitric Oxide (NO)\nProduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; K_Channel [label="K+ Channel\nActivation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> Hypercapnia; Hypercapnia -> Vasodilation [label="Stimulates"]; Vasodilation -> IncreasedBloodFlow; IncreasedBloodFlow -> IncreasedO2Delivery; this compound -> IncreasedO2Delivery [label="High O2 Content"]; IncreasedO2Delivery -> ReducedHypoxia; Hypercapnia -> NO_Pathway; Hypercapnia -> K_Channel; NO_Pathway -> Vasodilation; K_Channel -> Vasodilation; }
Caption: this compound's mechanism of action.
Hyperbaric Oxygen (HBO) Therapy: Hyperoxygenation and Downstream Cellular Effects
HBO therapy's primary mechanism is the significant increase in the partial pressure of oxygen in the blood, leading to a state of hyperoxia. This is governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure. The elevated dissolved oxygen in the plasma allows for oxygen delivery to tissues that is independent of red blood cell hemoglobin saturation. This hyperoxygenation triggers a cascade of downstream cellular and molecular effects, including the stimulation of angiogenesis, reduction of inflammation, and modulation of oxidative stress.[2][3]
// Nodes HBO [label="Hyperbaric Oxygen Therapy\n(100% O2 at >1.4 ATA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperoxia [label="Increased Dissolved\nPlasma O2 (Hyperoxia)", fillcolor="#FBBC05", fontcolor="#202124"]; CellularEffects [label="Downstream Cellular & Molecular Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="↑ Angiogenesis &\nVasculogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxidativeStress [label="Modulation of\nOxidative Stress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; StemCell [label="Stem Cell\nMobilization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TherapeuticOutcomes [label="Therapeutic Outcomes\n(e.g., Wound Healing, Neuroprotection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HBO -> Hyperoxia; Hyperoxia -> CellularEffects; CellularEffects -> Angiogenesis; CellularEffects -> AntiInflammatory; CellularEffects -> OxidativeStress; CellularEffects -> StemCell; Angiogenesis -> TherapeuticOutcomes; AntiInflammatory -> TherapeuticOutcomes; OxidativeStress -> TherapeuticOutcomes; StemCell -> TherapeuticOutcomes; }
Caption: HBO therapy's mechanism of action.
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies comparing the performance of this compound and HBO therapy.
Table 1: Comparative Efficacy in Reducing Tumor Hypoxia
| Parameter | This compound | Hyperbaric Oxygen (HBO) | Study Details |
| Median Tumor pO2 (mmHg) | 2 to 6 | 8 to 55 | Preclinical study in R3230Ac mammary adenocarcinomas in rats.[4][5] |
| Reduction in Low pO2 Values (<5 mmHg) | 0.82 to 0.51 | 0.49 to 0.07 | Preclinical study in R3230Ac mammary adenocarcinomas in rats.[4][5] |
Table 2: Efficacy in Combination with Radiotherapy
| Parameter | This compound + Radiotherapy | Radiotherapy Alone | Study Details |
| 3-Year Overall Survival (Bladder Cancer) | 59% | 46% | Phase III clinical trial in patients with locally advanced bladder cancer.[6] |
| 5-Year Regional Control (Laryngeal Cancer with Hypoxic Tumors) | 100% | 60% | Phase III clinical trial in patients with locally advanced laryngeal cancer.[6] |
Note: Direct comparative data for HBO in combination with radiotherapy in similar patient cohorts is limited in recent literature.
Experimental Protocols
This compound Administration Protocol (Oncology)
// Nodes Start [label="Start Protocol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nicotinamide (B372718) [label="Administer Nicotinamide\n(e.g., 40 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; Wait [label="Wait 1-1.5 hours", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound Inhalation\n(95% O2, 5% CO2)\n10 L/min via face mask", fillcolor="#34A853", fontcolor="#FFFFFF"]; Radiotherapy [label="Administer Radiotherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Protocol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Nicotinamide; Nicotinamide -> Wait; Wait -> this compound; this compound -> Radiotherapy [label="During inhalation"]; Radiotherapy -> End; }
Caption: this compound and Radiotherapy Protocol Workflow.
Objective: To increase tumor oxygenation and enhance the efficacy of radiotherapy.
Procedure:
-
Patient Preparation: Patients are positioned for radiotherapy treatment.
-
Nicotinamide Administration: In some protocols, oral nicotinamide (e.g., 40 mg/kg) is administered 1 to 1.5 hours prior to radiotherapy to reduce acute hypoxia.[7]
-
This compound Inhalation: The patient breathes this compound (95% O2, 5% CO2) at a flow rate of approximately 10 L/min through a sealed face mask or mouthpiece.[7] Inhalation begins 5 minutes before the initiation of radiotherapy and continues throughout the duration of the treatment session.[8]
-
Radiotherapy: Radiotherapy is delivered as prescribed while the patient continues to breathe this compound.
-
Post-Treatment: this compound administration is ceased upon completion of the radiotherapy fraction.
Hyperbaric Oxygen (HBO) Therapy Protocol (Neurological Conditions)
Objective: To promote neuroprotection and recovery in conditions such as traumatic brain injury (TBI).
Procedure:
-
Patient Preparation: The patient is placed in a monoplace or multiplace hyperbaric chamber.
-
Pressurization: The chamber is gradually pressurized to a predetermined atmospheric pressure, typically between 1.5 and 2.5 atmospheres absolute (ATA).[2][3]
-
Oxygen Breathing: The patient breathes 100% oxygen for a specified duration, usually 60 to 90 minutes.[5] This may be interspersed with brief "air breaks" to reduce the risk of oxygen toxicity.
-
Depressurization: The chamber is slowly depressurized back to normal atmospheric pressure.
-
Treatment Course: Sessions are typically administered once or twice daily for a course of 20 to 40 treatments, depending on the clinical indication and patient response.[2]
Signaling Pathways
This compound-Induced Vasodilation Signaling Pathway
The vasodilatory effect of the CO2 component in this compound is primarily mediated through the nitric oxide (NO) signaling pathway. Increased arterial pCO2 leads to a decrease in pH, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn promotes vasodilation by reducing intracellular calcium levels and dephosphorylating myosin light chains. Additionally, CO2 can directly influence ion channels in vascular smooth muscle, such as ATP-sensitive potassium (KATP) channels, leading to hyperpolarization and relaxation.[1][9]
// Nodes CO2 [label="Increased Arterial pCO2", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="Decreased pH", fillcolor="#FFFFFF", fontcolor="#202124"]; eNOS [label="eNOS Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="↑ Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sGC [label="sGC Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="↑ cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KATP [label="KATP Channel Opening", fillcolor="#FFFFFF", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CO2 -> pH; pH -> eNOS; eNOS -> NO; NO -> sGC; sGC -> cGMP; cGMP -> PKG; PKG -> Vasodilation; CO2 -> KATP; KATP -> Hyperpolarization; Hyperpolarization -> Vasodilation; }
Caption: CO2-Induced Vasodilation Pathway.
Key Signaling Pathways Modulated by HBO Therapy
HBO therapy influences a complex network of signaling pathways that contribute to its therapeutic effects. The intermittent hyperoxia acts as a signaling molecule, modulating pathways involved in oxidative stress response, inflammation, angiogenesis, and neurogenesis. Key pathways include the upregulation of antioxidant enzymes through the Nrf2 pathway, promotion of angiogenesis via the VEGF/ERK signaling cascade, and stimulation of neurogenesis through the Wnt3 pathway. HBO also influences mitochondrial function and apoptosis by modulating the expression of proteins like SIRT1, Bcl-2, and Bax.[1][9]
// Nodes HBO [label="Hyperbaric Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperoxia [label="Intermittent Hyperoxia", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="↑ SIRT1", fillcolor="#FFFFFF", fontcolor="#202124"]; Nrf2 [label="↑ Nrf2", fillcolor="#FFFFFF", fontcolor="#202124"]; VEGF_ERK [label="↑ VEGF/ERK Signaling", fillcolor="#FFFFFF", fontcolor="#202124"]; Wnt3 [label="↑ Wnt3 Signaling", fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Effects [label="Therapeutic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HBO -> Hyperoxia; Hyperoxia -> SIRT1; Hyperoxia -> Nrf2; Hyperoxia -> VEGF_ERK; Hyperoxia -> Wnt3; SIRT1 -> Neuroprotection; Nrf2 -> Antioxidant; VEGF_ERK -> Angiogenesis; Wnt3 -> Neurogenesis; Neuroprotection -> Therapeutic_Effects; Antioxidant -> Therapeutic_Effects; Angiogenesis -> Therapeutic_Effects; Neurogenesis -> Therapeutic_Effects; }
Caption: Key Signaling Pathways in HBO Therapy.
Conclusion
This compound and HBO therapy represent two distinct approaches to mitigating tissue hypoxia. This compound's efficacy is primarily linked to its ability to induce vasodilation and increase blood flow, making it a potentially valuable adjunct to therapies like radiotherapy where overcoming tumor hypoxia is critical. HBO therapy, on the other hand, achieves a state of profound hyperoxygenation that triggers a broader range of cellular and molecular responses, with demonstrated benefits in wound healing and neurological recovery.
The choice between these therapies depends on the specific clinical context, the underlying pathology, and the desired physiological outcome. The quantitative data presented herein suggest that for profound and sustained increases in tissue pO2, HBO therapy may be more effective. However, the synergistic potential of this compound with radiotherapy in oncology is supported by significant clinical trial data. Further research is warranted to directly compare these modalities in various disease models and to optimize their therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Hyperbaric oxygen therapy as a neuromodulatory technique: a review of the recent evidence [frontiersin.org]
- 3. chicagoneuro.com [chicagoneuro.com]
- 4. Vascular control of the CO2/H+-dependent drive to breathe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centers.biobarica.com [centers.biobarica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. journals.physiology.org [journals.physiology.org]
Unveiling the Efficacy of Carbogen in Mitigating Tumor Hypoxia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a significant contributor to therapeutic resistance and malignant progression. Consequently, strategies to alleviate hypoxia are of paramount interest in oncology research. This guide provides a comprehensive comparison of Carbogen, a mixture of carbon dioxide and oxygen, with other key methods for reducing tumor hypoxia. We present supporting experimental data, detailed methodologies for cited experiments, and visual representations of relevant biological pathways and workflows to offer a clear and objective evaluation of this compound's efficacy.
I. Comparative Analysis of Hypoxia-Reducing Therapies
This compound breathing (typically 95% O2, 5% CO2) aims to increase tumor oxygenation through two primary mechanisms: the high oxygen content increases the partial pressure of oxygen in the blood, while the carbon dioxide induces vasodilation, improving blood flow to the tumor. This dual action targets both diffusion-limited (chronic) and perfusion-limited (acute) hypoxia. For a comprehensive comparison, we evaluate this compound alongside Nicotinamide (B372718) and Hyperbaric Oxygen (HBO) therapy, two other prominent strategies for alleviating tumor hypoxia.
| Therapy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Advantages | Limitations |
| This compound | Increases dissolved oxygen in blood plasma; CO2 induces vasodilation, increasing tumor blood flow.[1] | - Preclinical: Significant improvement in tumor oxygenation in various murine tumor models.[2] - Clinical: Increased tumor perfusion and oxygenation in patients with advanced cancers.[3] | - Non-invasive administration. - Can be combined with other therapies like radiotherapy and chemotherapy. | - Efficacy can be tumor-type dependent.[4] - Potential for transient effects.[4] |
| Nicotinamide | Prevents transient stoppages in microregional blood flow, addressing acute hypoxia.[1] | - Preclinical: Increased tumor blood flow and oxygenation in mouse models.[5][6] - Clinical: When combined with this compound (ARCON), showed improved local tumor control in some studies.[7][8] | - Oral administration. - Targets a different aspect of hypoxia (acute) than this compound. | - Less effective as a monotherapy for chronic hypoxia.[9] - Potential for side effects like nausea and vomiting at high doses.[10] |
| Hyperbaric Oxygen (HBO) | Increases the amount of dissolved oxygen in the plasma by administering 100% oxygen at elevated atmospheric pressure.[11][12] | - Preclinical: Shown to elevate dissolved oxygen and eliminate tumor hypoxia in animal models.[11][13] - Clinical: Used to treat radiation-induced tissue damage; some studies suggest it can enhance radiotherapy efficacy.[14][15] | - Delivers very high levels of oxygen to tissues. | - Requires specialized equipment (hyperbaric chamber). - Potential for oxygen toxicity and other side effects.[16] - Logistically complex to combine with standard radiotherapy schedules. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of this compound and other hypoxia-modifying therapies.
This compound Administration in a Murine Tumor Model
This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous tumors.
Materials:
-
This compound gas mixture (95% O2, 5% CO2)
-
Medical air (21% O2, 79% N2)
-
Anesthesia system (e.g., isoflurane)
-
Nose cone or whole-body chamber for gas delivery
-
Flow meter
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) mixed with medical air.[17]
-
Position the mouse to ensure unobstructed breathing and secure the nose cone or place it in the chamber.
-
Administer medical air for a baseline period (e.g., 5-10 minutes).[18]
-
Switch the gas supply to the this compound mixture, maintaining a constant flow rate (e.g., 1-2 L/min).[17][18]
-
Continue this compound administration for the desired duration (e.g., 10-60 minutes) before, during, or after the primary treatment (e.g., radiotherapy).[1][2]
-
Following the treatment period, switch the gas supply back to medical air and monitor the animal until it has fully recovered from anesthesia.
Measurement of Tumor Oxygenation using Eppendorf pO2 Histography
This technique provides direct measurement of the partial pressure of oxygen within tumor tissue.
Materials:
-
Eppendorf pO2 Histograph
-
Oxygen-sensitive needle electrode
-
Micromanipulator
-
Data acquisition system
Procedure:
-
Anesthetize the tumor-bearing animal.
-
Carefully insert the pO2 electrode into the tumor tissue using a micromanipulator.
-
Advance the electrode in defined steps (e.g., 0.7 mm forward and 0.3 mm backward) to create a measurement track.
-
At each step, allow the electrode to equilibrate and record the pO2 value.
-
Repeat this process along multiple tracks to generate a histogram of pO2 values, providing a profile of the tumor's oxygenation status.[19][20]
-
The data can be analyzed to determine the median pO2 and the fraction of hypoxic values (e.g., <5 or <10 mmHg).
Immunohistochemical Detection of Hypoxia with Pimonidazole (B1677889)
Pimonidazole is a 2-nitroimidazole (B3424786) compound that forms adducts in hypoxic cells, which can then be detected by immunohistochemistry.
Materials:
-
Pimonidazole hydrochloride
-
Sterile saline
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Primary antibody against pimonidazole adducts
-
Secondary antibody with a detection system (e.g., HRP-DAB or fluorescent label)
-
Microscope
Procedure:
-
Administer pimonidazole to the tumor-bearing animal (e.g., 60 mg/kg, intraperitoneally).[21]
-
Allow the compound to distribute for a specific period (e.g., 60-90 minutes).[21]
-
Euthanize the animal and excise the tumor.
-
Fix the tumor tissue in formalin and embed in paraffin.
-
Cut tissue sections and mount on microscope slides.
-
Perform immunohistochemical staining using a primary antibody specific for pimonidazole adducts, followed by an appropriate secondary antibody and detection reagent.[22][23][24]
-
Visualize and quantify the stained hypoxic regions using microscopy and image analysis software.
III. Visualizing the Mechanisms and Workflows
To better understand the biological rationale and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of this compound-induced reduction in tumor hypoxia.
Caption: Experimental workflow for pimonidazole-based hypoxia detection.
Caption: Logical relationship between hypoxia, interventions, and therapeutic outcome.
IV. Conclusion
This compound represents a viable and non-invasive strategy for mitigating both chronic and acute tumor hypoxia. Its efficacy, particularly when combined with other treatments such as nicotinamide in the ARCON protocol, has been demonstrated in both preclinical and clinical settings. While alternatives like Hyperbaric Oxygen therapy can deliver higher oxygen concentrations, the logistical challenges and potential for side effects make this compound an attractive option for broader clinical application. The choice of a hypoxia-reducing agent will ultimately depend on the specific tumor type, the primary therapeutic modality it is being combined with, and the clinical context. Further research, guided by robust experimental protocols as outlined in this guide, is essential to optimize the use of this compound and other hypoxia-modifying strategies to improve cancer treatment outcomes.
References
- 1. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Human tumor blood flow is enhanced by nicotinamide and this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The response to this compound breathing in experimental tumour models monitored by gradient-recalled echo magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Blood Flow vs. O2 Consumption in Nicotinamide-induced Increase pO2 in a Murine Tumor [e-roj.org]
- 6. Blood flow modification by nicotinamide and metoclopramide in mouse tumours growing in different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARCON: accelerated radiotherapy with this compound and nicotinamide in head and neck squamous cell carcinomas. The experience of the Co-operative group of radiotherapy of the european organization for research and treatment of cancer (EORTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nicotinamide and this compound on tumour oxygenation, blood flow, energetics and blood glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerated radiotherapy, this compound and nicotinamide (ARCON) in locally advanced head and neck cancer: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-Evaluate the Effect of Hyperbaric Oxygen Therapy in Cancer - A Preclinical Therapeutic Small Animal Model Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperbaric oxygen therapy and cancer—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-Evaluate the Effect of Hyperbaric Oxygen Therapy in Cancer - A Preclinical Therapeutic Small Animal Model Study | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Hyperbaric Oxygen Therapy in Cancer Care: Science, Benefits & Best Practices — Eddie Enever - Holistic Health Expert [eddieenever.com]
- 16. Frontiers | Common Uses and Adverse Effects of Hyperbaric Oxygen Therapy in a Cohort of Small Animal Patients: A Retrospective Analysis of 2,792 Treatment Sessions [frontiersin.org]
- 17. cds.ismrm.org [cds.ismrm.org]
- 18. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scholars@Duke publication: Interlaboratory variation in oxygen tension measurement by Eppendorf "Histograph" and comparison with hypoxic marker. [scholars.duke.edu]
- 20. Detection and characterization of tumor hypoxia using pO2 histography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Carbogen vs. Normobaric Hyperoxia: A Comparative Guide to Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
The presence of hypoxic regions within solid tumors is a significant contributor to radioresistance, diminishing the efficacy of radiotherapy. To counteract this, various strategies have been developed to increase tumor oxygenation during irradiation. Among the most explored non-drug approaches are the inhalation of carbogen gas and normobaric hyperoxia. This guide provides an objective comparison of their performance as radiosensitizers, supported by experimental data, detailed methodologies, and an exploration of the underlying biological pathways.
At a Glance: Performance Comparison
| Feature | This compound (95% O2, 5% CO2) | Normobaric Hyperoxia (100% O2) |
| Primary Mechanism | Increases oxygen supply and induces vasodilation, improving blood flow. | Increases dissolved oxygen in plasma. |
| Effect on Tumor pO2 | Significant increase in median tumor pO2. | Variable increase in tumor pO2, potential for vasoconstriction. |
| Radiosensitizing Efficacy | Demonstrated enhancement of tumor radiation response. | Shown to improve tumor control in some studies. |
| Key Advantage | The CO2 component counteracts oxygen-induced vasoconstriction. | Simpler gas mixture to administer. |
| Potential Limitation | Requires a specific gas mixture; patient tolerance can vary. | Efficacy can be limited by vasoconstriction, reducing blood flow. |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies comparing the effects of this compound and normobaric hyperoxia on tumor oxygenation and radiation response.
Table 1: Effects on Tumor Oxygenation (pO2)
| Model | Intervention | Median pO2 (mmHg) - Baseline | Median pO2 (mmHg) - During Intervention | Fold Increase | Reference |
| Rat Rhabdomyosarcoma R1H | Normobaric this compound | Not specified | Not significantly increased | - | [1] |
| Rat Rhabdomyosarcoma R1H | Hyperbaric Oxygen (240 kPa) | Not specified | Significantly increased | - | [1] |
| Rat Mammary Adenocarcinoma | Normobaric this compound | ~2 | No significant change | - | [2][3] |
| Rat Mammary Adenocarcinoma | Normobaric Hyperoxia | ~8 | No significant change | - | [2][3] |
Table 2: Enhancement of Radiation Response
| Model | Intervention | Radiation Dose for 50% Tumor Control (TCD50) | Oxygen Enhancement Ratio (OER) | Reference |
| Rat Rhabdomyosarcoma R1H | Air | 38.0 Gy | 1.0 | [1] |
| Rat Rhabdomyosarcoma R1H | Normobaric this compound | 29.5 Gy | 1.3 | [1] |
| Rat Rhabdomyosarcoma R1H | Hyperbaric Oxygen | 25.0 Gy | 1.5 | [1] |
| C3H Mouse Mammary Carcinoma | This compound (5% CO2) + Fractionated RT | - | 1.25 | [4] |
| Advanced Head & Neck Cancer | Normobaric Hyperoxia + RT | - | Locoregional control: 36% vs 15% (RT alone) | [5] |
Signaling Pathways and Mechanisms of Action
Tumor hypoxia leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates genes involved in angiogenesis, cell survival, and metabolic adaptation, ultimately contributing to radioresistance. Both this compound and normobaric hyperoxia aim to counteract this by increasing the availability of molecular oxygen, which in a normoxic state, leads to the degradation of HIF-1α.
Caption: Signaling pathway of hypoxia-induced radioresistance and the mechanisms of action for this compound and normobaric hyperoxia.
Experimental Protocols
Below are synthesized experimental workflows for preclinical studies evaluating this compound and normobaric hyperoxia as radiosensitizers.
Experimental Workflow: Preclinical Tumor Model
Caption: A typical experimental workflow for comparing this compound and normobaric hyperoxia in a preclinical tumor model.
Detailed Methodologies:
-
Tumor Models: Commonly used models include the rat rhabdomyosarcoma R1H and murine mammary carcinomas, which are known to contain hypoxic fractions.[1][4]
-
Gas Administration: Animals are typically placed in a specialized chamber or fitted with a nose cone to breathe the specified gas mixture (this compound or 100% oxygen) for a period of 5 to 10 minutes before and continuing throughout the irradiation procedure.[3][4]
-
Radiotherapy: Localized irradiation of the tumor is performed using an X-ray source. Dosing can be a single high dose or a fractionated schedule to mimic clinical practice.[1][4]
-
Tumor Oxygenation Measurement: Tumor pO2 is often measured using a polarographic needle electrode (e.g., Eppendorf pO2 Histograph). The electrode is inserted into the tumor to obtain multiple readings of oxygen partial pressure.[1][6]
-
Tumor Response Assessment:
-
Tumor Growth Delay: Tumor volume is measured regularly, and the time it takes for the tumor to reach a certain size (e.g., 4 times the initial volume) is determined.
-
Tumor Control Dose 50 (TCD50): This is the radiation dose required to control 50% of the tumors in a group. This is a more definitive measure of radiation efficacy.[4]
-
Logical Relationship: Overcoming Hypoxia for Radiosensitization
The fundamental principle behind using this compound or normobaric hyperoxia is to increase the availability of molecular oxygen at the time of irradiation. Oxygen is a potent radiosensitizer, as it "fixes" the DNA damage induced by ionizing radiation, making it more difficult for cancer cells to repair.
Caption: The logical flow from hypoxia to radioresistance and how oxygen-modifying interventions lead to improved tumor control.
Conclusion
Both this compound and normobaric hyperoxia have been shown to enhance the effects of radiotherapy by addressing tumor hypoxia. The available data suggests that the inclusion of carbon dioxide in this compound may offer an advantage by promoting vasodilation and improving tumor blood flow, thereby ensuring more effective oxygen delivery compared to normobaric hyperoxia alone, which can be hampered by vasoconstriction. However, the choice of agent may depend on the specific tumor type, its vascular characteristics, and patient tolerance. Further research, including well-designed clinical trials, is necessary to fully elucidate the comparative efficacy of these two approaches and to identify patient populations most likely to benefit from each. The combination of these strategies with other hypoxia-targeting agents, such as in the ARCON (Accelerated Radiotherapy, this compound, and Nicotinamide) trials, represents a promising avenue for future cancer therapy.[7]
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing acute and chronic hypoxia in tumours by combining nicotinamide with this compound breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies on how to deal with patient intolerance to nicotinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normobaric oxygen as a sensitizer in radiotherapy for advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen tension in human tumours measured with polarographic needle electrodes and its relationship to vascular density, necrosis and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia [frontiersin.org]
A Comparative Analysis of Carbogen's Physiological Effects Utilizing Diverse Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
Carbogen, a mixture of oxygen and carbon dioxide, is a potent modulator of tissue oxygenation and hemodynamics. Its ability to alleviate hypoxia has significant implications for various therapeutic areas, particularly in oncology, where it is investigated as an adjuvant to radiotherapy and chemotherapy. A comprehensive understanding of its mechanism of action necessitates cross-validation of its effects using multiple measurement modalities. This guide provides an objective comparison of this compound's performance assessed by distinct measurement techniques, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as measured by different techniques in preclinical and clinical studies. These techniques provide complementary information on blood oxygenation, tissue partial pressure of oxygen (pO2), and metabolic activity.
| Measurement Technique | Model System | Baseline Measurement (Air) | Measurement with this compound | Percentage Change | Reference |
| BOLD MRI (R2)* | 9L Intracranial Rat Tumor | Not specified | 29 ± 4 s⁻¹ decrease | Not applicable | [1] |
| CNS-1 Intracranial Rat Tumor | Not specified | 13 ± 1 s⁻¹ decrease | Not applicable | [1] | |
| Human Prostate Cancer | Not specified | 21.6% mean reduction | -21.6% | [2] | |
| DU145 Prostate Xenografts | Not specified | 6.4% mean reduction | -6.4% | [2] | |
| PC3 Prostate Xenografts | Not specified | 5.8% mean reduction | -5.8% | [2] | |
| EPR Oximetry (pO2) | 9L Intracranial Rat Tumor | 8.6 ± 0.5 mmHg | 20 ± 7 mmHg | +132.6% | [1] |
| 9L Intracranial Rat Tumor | 3.6 ± 0.6 mmHg | 16 ± 4 mmHg | +344.4% | [1] | |
| ¹⁹F-MR Relaxometry (pO2) | Human Glioma Xenografts | Not specified | 4.6 ± 1.3 mm Hg increase | Not applicable | [3] |
| Near-Infrared Spectroscopy (Δ[O₂Hb]) | Human Glioma Xenografts | Not specified | 9.2 ± 3 µM increase | Not applicable | [3] |
| ¹⁸F-FDG PET (Tumor Uptake) | A549 NSCLC Xenografts | Significantly higher | Significantly decreased (P < 0.05) | Not specified | [4] |
| ⁹⁹mTc-HL91 Hypoxic Imaging (T/L Ratio) | Sarcoma 180 (S180) in mice | 1.872 ± 0.391 | 1.354 ± 0.189 | -27.7% | [5] |
Note: BOLD MRI R2* values decrease with increased oxygenation. A negative percentage change in R2* indicates a positive effect of this compound on oxygenation. For EPR oximetry, a higher pO2 value signifies increased oxygenation. The T/L (Tumor-to-Limb) ratio in hypoxic imaging decreases as tumor hypoxia is reduced.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key measurement techniques cited.
Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI)
Objective: To non-invasively assess changes in blood oxygenation in response to this compound breathing.
Protocol Summary:
-
Animal/Patient Preparation: Subjects are anesthetized (for animal studies) and positioned within the MRI scanner. Baseline physiological parameters are monitored.
-
Imaging Sequence: A T2*-weighted gradient-echo echo-planar imaging (GE-EPI) sequence is typically used to acquire BOLD images.[6][7]
-
Gas Administration: Subjects breathe medical air during the baseline imaging period. Subsequently, the inhaled gas is switched to this compound (typically 95% O₂ and 5% CO₂).[6]
-
Image Acquisition: A series of images are acquired before, during, and after this compound administration to capture the dynamic changes in the BOLD signal.[8]
-
Data Analysis: Regions of interest (ROIs) are drawn around the tumor or tissue of interest. The percentage change in the BOLD signal intensity or the transverse relaxation rate (R2*) between the air-breathing and this compound-breathing periods is calculated.[1][2]
Electron Paramagnetic Resonance (EPR) Oximetry
Objective: To directly and quantitatively measure the partial pressure of oxygen (pO2) in tissues.
Protocol Summary:
-
Probe Implantation: An oxygen-sensitive paramagnetic probe, such as lithium phthalocyanine, is implanted into the tissue of interest.[1][9]
-
Animal Preparation: The animal is anesthetized and positioned within the EPR spectrometer.
-
Baseline Measurement: EPR spectra are acquired while the animal breathes ambient air to determine the baseline tissue pO2. The linewidth of the EPR spectrum is proportional to the oxygen concentration.[1][9]
-
This compound Challenge: The animal's breathing gas is switched to this compound.
-
Dynamic Measurements: EPR spectra are continuously or repeatedly acquired during this compound inhalation to monitor the change in tissue pO2 over time.[1][10]
-
Data Analysis: The EPR linewidths are converted to pO2 values using a calibration curve. The change in pO2 from baseline is then calculated.[1]
Positron Emission Tomography (PET) with ¹⁸F-FDG
Objective: To assess the effect of this compound on tumor metabolism, particularly glucose uptake, which is often elevated in hypoxic regions.
Protocol Summary:
-
Animal Preparation: Animals are fasted overnight to reduce background glucose levels.
-
Gas Administration: One group of animals breathes room air, while the experimental group breathes this compound for a specified period before and after the tracer injection.[4]
-
Tracer Injection: The radiotracer ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) is injected intravenously.[4]
-
Uptake Phase: The animals continue to breathe their respective gases for an uptake period (e.g., 60 minutes).[4]
-
PET Imaging: A whole-body PET scan is performed to visualize the biodistribution of ¹⁸F-FDG.
-
Data Analysis: The standardized uptake value (SUV) or percentage of injected dose per gram (%ID/g) in the tumor is quantified and compared between the air-breathing and this compound-breathing groups.[4]
Near-Infrared Spectroscopy (NIRS)
Objective: To measure changes in the concentration of oxygenated hemoglobin (OxyHb) and deoxygenated hemoglobin (DeoxyHb) in tissue.
Protocol Summary:
-
Probe Placement: NIRS probes (light source and detector) are placed on the surface of the tissue of interest.
-
Baseline Measurement: Baseline NIRS data is collected while the subject breathes room air.
-
This compound Administration: The subject begins to inhale this compound.
-
Continuous Monitoring: NIRS measurements are continuously recorded to track the dynamic changes in OxyHb and DeoxyHb concentrations.[3]
-
Data Analysis: The changes in the concentrations of OxyHb and DeoxyHb from baseline during this compound breathing are calculated using the modified Beer-Lambert law.[3]
Visualizations
The following diagrams illustrate the physiological effects of this compound and the experimental workflows for its assessment.
This guide demonstrates the multifaceted effects of this compound on tissue physiology and highlights the importance of employing a multi-modal approach for a comprehensive assessment. The convergence of findings from different techniques, such as the increased oxygenation measured by both BOLD MRI and EPR oximetry, strengthens the evidence for this compound's mechanism of action. Researchers and drug development professionals can leverage this comparative data to design more effective hypoxia-modifying therapeutic strategies.
References
- 1. Changes in oxygenation of intracranial tumors with this compound: a BOLD MRI and EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound breathing on the physiological profile of human glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of this compound Breathing on 18F-FDG Uptake in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tumour oxygenation and 32P-colloid interstitial irradiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOLD contrast fMRI of whole rodent tumour during air or this compound breathing using echo-planar imaging at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of oxygen and this compound breathing on renal oxygenation measured by T2*-weighted imaging at 3.0 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive monitoring of this compound-induced changes in tumor blood flow and oxygenation by functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theory, Instrumentation, and Applications of EPR Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic changes in oxygenation of intracranial tumor and contralateral brain during tumor growth and this compound breathing: a multisite EPR oximetry with implantable resonators - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Carbogen Inhalation: A Comparative Guide for Researchers
An Objective Analysis of Experimental Findings and Methodologies for Scientific and Preclinical Research
Carbogen, a gas mixture typically composed of 95% oxygen and 5% carbon dioxide, is a tool of significant interest in various research fields, including oncology, neuroscience, and physiology. Its ability to modulate tissue oxygenation and blood flow has led to its investigation as an adjunct to cancer therapies and a method to probe physiological responses. However, the reproducibility of experimental findings with this compound inhalation can be influenced by a multitude of factors. This guide provides a comprehensive comparison of experimental data, detailed protocols, and an examination of the underlying cellular mechanisms to aid researchers in designing robust and reproducible studies.
Quantitative Effects of this compound Inhalation: A Comparative Summary
The physiological effects of this compound inhalation have been quantified across numerous studies, primarily focusing on its impact on tissue oxygenation, cerebral blood flow, and tumor microenvironment. The following tables summarize key quantitative findings from preclinical and clinical research.
Table 1: Effects of this compound Inhalation on Tumor Oxygenation
| Parameter | Model | Measurement Technique | Baseline Value (Breathing Air) | Value During this compound Inhalation | Percentage Change | Reference |
| Tumor pO2 | Human Cervical Cancer | Eppendorf pO2 Histograph | 8 mm Hg (median) | 96 mm Hg (median) | +1100% | [1] |
| Tumor R2 | Human Prostate Cancer Xenografts (DU145) | BOLD-MRI | Not specified | Not specified | -6.4% (mean) | [2] |
| Tumor R2 | Human Prostate Cancer Xenografts (PC3) | BOLD-MRI | Not specified | Not specified | -5.8% (mean) | [2] |
| Tumor R2* | Human Prostate Cancer Patients | BOLD-MRI | Not specified | Not specified | -21.6% (mean) | [2] |
| Tumor Oxyhemoglobin (Δ[O2Hb]) | Human Glioma Xenografts | Near Infrared Spectroscopy | Not specified | +9.2 ± 3 µM | Not Applicable | |
| Tumor Tissue Oxygen Tension | Human Glioma Xenografts | 19F-MR Relaxometry | Not specified | +4.6 ± 1.3 mm Hg | Not Applicable |
Table 2: Effects of this compound Inhalation on Cerebral Blood Flow (CBF)
| Parameter | Subject | Measurement Technique | Gas Mixture | Change in CBF | Reference |
| CBF | Healthy Volunteers (n=10) | PET | This compound (5% CO2) | +7.51 ± 1.62 ml/100 g/min | [3][4] |
| CBF | Patients with Occlusive Carotid Artery Disease (n=6) | PET | This compound (5% CO2) | +8.90 ± 2.81 ml/100 g/min (contralateral hemisphere) | [3][4] |
| CBF | Healthy Volunteers | PET | 100% O2 | -3.22 ± 1.62 ml/100 g/min | [3][4] |
| CBF | Healthy Adults | ASL MRI | 5% CO2 in air | +54.6 ± 26.1% (corrected) | [2] |
| CBF | Healthy Adults | ASL MRI | This compound (5% CO2) | +52.4 ± 25.0% (corrected) | [2] |
Table 3: Comparison of this compound with Other Hypercapnic/Hyperoxic Gas Mixtures
| Parameter | Gas Mixture 1 | Gas Mixture 2 | Key Finding | Reference |
| Cerebral Blood Flow (CBF) | This compound (5% CO2, 95% O2) | 100% O2 | This compound significantly increases CBF, while 100% O2 tends to decrease it. | [3][4][5] |
| BOLD CVR | This compound (5% CO2, 95% O2) | 5% CO2 in air | BOLD CVR is significantly higher with this compound due to increased blood oxygenation in addition to increased CBF. | [2] |
| Tumor R2* Decrease | 100% O2 | Hypercapnic Hyperoxia (1%, 2.5%, 5% CO2 in O2) | All hypercapnic hyperoxic gases produced a similar decrease in R2* (-29%), which was greater than hyperoxia alone (-13%). | |
| Tumor Blood Flow (TBF) | This compound (5% CO2, 95% O2) | 1% CO2 in O2 | In a rat tumor model, 5% CO2 led to a sustained 25% decrease in TBF, while 1% CO2 showed no change. |
Experimental Protocols: A Guide to Reproducible Studies
The reproducibility of findings heavily relies on the standardization of experimental protocols. Below are detailed methodologies from key studies that researchers can adapt.
Protocol 1: Tumor Oxygenation Measurement in Human Patients
-
Objective: To measure changes in tumor oxygenation in response to this compound inhalation.
-
Subjects: Patients with primary cervical cancer.
-
Gas Mixture: this compound (95% O2, 5% CO2).
-
Inhalation Protocol: Patients breathed this compound for 4 minutes prior to and during external beam radiation therapy.[1]
-
Measurement Technique: Eppendorf pO2 histograph was used to obtain pretreatment tumoral pO2 measurements while breathing room air and after 4 minutes of this compound breathing.[1]
-
Key Considerations: Patient tolerance to this compound should be assessed prior to the study. The timing of pO2 measurements relative to the start of this compound inhalation is critical.
Protocol 2: Cerebral Blood Flow Measurement in Humans
-
Objective: To quantify the effect of this compound on cerebral blood flow.
-
Subjects: Healthy volunteers and patients with occlusive carotid artery disease.
-
Gas Mixtures: Atmospheric air, 100% O2, and this compound (5% CO2, 95% O2).
-
Inhalation Protocol: Subjects inhaled each test gas for a specified period, with washout periods in between.
-
Measurement Technique: Positron Emission Tomography (PET) was used to measure CBF.[3][4][5] Arterial blood gases were also monitored.[5]
-
Key Considerations: The order of gas administration should be randomized to avoid systematic errors. A sufficient washout period is necessary to allow physiological parameters to return to baseline.
Protocol 3: Preclinical Tumor Response Assessment using BOLD-MRI
-
Objective: To assess changes in prostate tumor oxygenation in response to this compound in a preclinical model.
-
Animal Model: Mice bearing human prostate carcinoma xenografts (DU145 and PC3).
-
Gas Mixture: this compound (95% O2, 5% CO2).
-
Inhalation Protocol: Mice breathed air for 4 minutes, followed by 10 minutes of this compound, and then 4 minutes of air.[2] Gases were administered at 1 L/min.[2]
-
Measurement Technique: Blood oxygen level-dependent (BOLD) MRI was used to acquire intrinsic susceptibility-weighted images every minute to produce quantitative R2* pixel maps.[2]
-
Key Considerations: A gas scavenger system should be used to minimize changes in the oxygen content within the magnet bore.[2] The temporal dynamics of the R2* change should be analyzed to understand the onset and potential adaptation to the this compound challenge.[2]
Signaling Pathways and Mechanisms of Action
The physiological effects of this compound inhalation are underpinned by complex cellular and molecular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results and predicting treatment outcomes.
CO2-Induced Acidosis and Neuronal Excitability
In the central nervous system, the CO2 component of this compound induces a mild and transient respiratory acidosis, leading to a decrease in extracellular pH.[6] This pH shift modulates the activity of several ion channels and receptors, ultimately impacting neuronal excitability.
This compound, Hypoxia, and Angiogenesis in Tumors
In the context of cancer, this compound's ability to alleviate tumor hypoxia can influence the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway. HIF-1α is a key transcription factor that regulates genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
Experimental Workflow for Assessing this compound Effects
A reproducible experimental workflow is essential for comparing findings across different studies. The following diagram outlines a general workflow for investigating the effects of this compound inhalation.
Discussion on Reproducibility
The data presented highlight that while this compound inhalation generally leads to increased tissue oxygenation, the magnitude of this effect and its impact on other physiological parameters can vary. Several factors contribute to this variability and should be carefully controlled to enhance reproducibility:
-
Gas Composition and Delivery: The precise composition of this compound (typically 95% O2 and 5% CO2) and the method of delivery (e.g., face mask, nose cone, ventilated chamber) can influence the inspired gas concentrations and, consequently, the physiological response.
-
Subject Variability: Intersubject variability in respiratory and cardiovascular function can lead to different responses to hypercapnia and hyperoxia.[7]
-
Animal Model and Tumor Type: In preclinical cancer studies, the tumor model, its vascularity, and its baseline level of hypoxia can significantly impact the response to this compound. As seen in Table 1, different prostate cancer xenografts showed different mean reductions in R2*.[2]
-
Measurement Technique: The choice of measurement technique (e.g., invasive pO2 probes vs. non-invasive MRI) and the specific parameters measured can influence the observed outcomes. For instance, BOLD-MRI is sensitive to both blood flow and oxygenation, which can complicate the interpretation of cerebrovascular reactivity compared to techniques like Arterial Spin Labeling (ASL) that primarily measure flow.[2]
-
Concomitant Treatments: The use of other agents, such as nicotinamide (B372718), in conjunction with this compound can modulate the physiological response and should be carefully documented.
References
- 1. Clinical results of hypoxic cell radiosensitisation from hyperbaric oxygen to accelerated radiotherapy, this compound and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of CO2 in air versus this compound for the measurement of cerebrovascular reactivity with magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhalation increases oxygen transport to hypoperfused brain tissue in patients with occlusive carotid artery disease: increased oxygen transport to hypoperfused brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhalation Therapy - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. Improvement of brain tissue oxygenation by inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhalation Therapy for Epileptic Seizures: Mechanisms, Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Radiosensitizing Agents: Carbogen vs. Chemical Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, has led to the exploration of various radiosensitizing agents. These agents aim to increase the susceptibility of tumor cells to radiation, particularly the radioresistant hypoxic cells found in many solid tumors. This guide provides a detailed comparison of the radiosensitizing effects of Carbogen, a gaseous mixture of oxygen and carbon dioxide, with three key chemical agents: Nimorazole (B1678890), Misonidazole (B1676599), and Tirapazamine (B611382). The information presented is based on preclinical and clinical experimental data to aid researchers in their evaluation of these distinct approaches to overcoming hypoxia-induced radioresistance.
Quantitative Comparison of Radiosensitizing Effects
The efficacy of radiosensitizers is often quantified by metrics such as the Sensitizer (B1316253) Enhancement Ratio (SER), Oxygen Enhancement Ratio (OER), and tumor growth delay (TGD). The following tables summarize the available quantitative data for this compound and the selected chemical agents. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, data from various studies are presented with their respective contexts.
Table 1: Sensitizer Enhancement Ratios (SER) of this compound and Chemical Radiosensitizers
| Radiosensitizer | Tumor Model | SER (at specified endpoint) | Reference |
| This compound | CaNT mammary carcinoma (mouse) | 1.4 - 1.5 | [1][2] |
| SCCVII tumors (mouse) | 1.6 (at 2 Gy) | [3] | |
| Nimorazole | C3H mammary carcinoma (mouse) | ~1.4 (single dose) | [4] |
| C3H mammary carcinoma (mouse) | ~1.3 (5 daily fractions) | [4] | |
| SCCVII tumor cells (in vitro, 1 mM) | 1.45 (at 1% cell survival) | [5] | |
| Misonidazole | C3H mammary carcinoma (mouse) | 2.2 (single dose, 1.0 mg/g) | [4] |
| C3H mammary carcinoma (mouse) | ~1.3 (5 daily fractions) | [4] | |
| EMT6 tumor cells (in vitro, 10⁻⁴M) | 1.6 | [6] | |
| Tirapazamine | KHT and SCCVII tumors (mouse) | Significantly greater than this compound + Nicotinamide (B372718) | [7] |
| FaDu human xenograft (mouse) | Enhancement greater than this compound + Nicotinamide (not statistically significant) | [8] |
Table 2: Tumor Growth Delay (TGD) and Other Efficacy Measures
| Radiosensitizer | Tumor Model | Efficacy Measure | Reference |
| This compound | R1H rhabdomyosarcoma (rat) | TGD increased from 24.4 to 29.0 days | [9] |
| Misonidazole | Rat rhabdomyosarcoma | Enhancement ratios of 1.8-2.1 with single doses of X-rays | [10] |
| Tirapazamine | RIF-1 fibrosarcoma (mouse) | Dose-dependent increase in tumor doubling time when combined with cisplatin (B142131) and radiation | [11] |
Table 3: Toxicity Profile of Chemical Radiosensitizers in Mice
| Radiosensitizer | LD50 (Lethal Dose, 50%) | Observed Toxicities | Reference |
| Nimorazole | Not specified, but noted to be less toxic than Misonidazole | Nausea, vomiting, mild paraesthesia at high doses | [12] |
| Misonidazole | 1500 mg/kg (BALB/c mice) | Peripheral neuropathy, central nervous system toxicity | [6][13] |
| Tirapazamine | 303 mg/m² | Body-weight loss, pilo-erection, hypoactivity, ptosis, conjunctivitis | [14] |
Mechanisms of Action
The radiosensitizing effects of this compound and the chemical agents stem from fundamentally different mechanisms.
This compound: This agent acts physiologically to alleviate tumor hypoxia. It is a mixture of 95-98% oxygen and 2-5% carbon dioxide. The elevated oxygen concentration in the inhaled gas increases the amount of dissolved oxygen in the blood plasma, thereby enhancing oxygen delivery to tumors. The small amount of carbon dioxide induces vasodilation and increases cerebral blood flow, which can further improve tumor perfusion and oxygenation. This increase in tumor oxygen levels makes hypoxic cells more susceptible to the damaging effects of ionizing radiation.
Chemical Radiosensitizers (Nimorazole, Misonidazole, Tirapazamine): These agents are typically hypoxia-activated prodrugs. They are relatively non-toxic in their original form but are selectively reduced in the low-oxygen environment of hypoxic cells by intracellular reductases. This reduction process generates reactive radical species that are highly cytotoxic. These radicals can directly cause DNA damage, such as single- and double-strand breaks, and can also "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.[7][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key experiments cited in the comparison of these radiosensitizing agents.
In Vivo Tumor Growth Delay Assay with this compound
This protocol is adapted from studies evaluating the radiosensitizing effect of this compound in rodent tumor models.[9]
-
Animal Model and Tumor Implantation:
-
Use an appropriate rodent model (e.g., C3H/He mice or WAG/Rij rats).
-
Implant tumor cells (e.g., R1H rhabdomyosarcoma) subcutaneously into the flank or hind leg of the animals.
-
Allow tumors to grow to a palpable size (e.g., 6-8 mm in diameter).
-
-
Treatment Groups:
-
Control (no treatment).
-
Irradiation alone (air-breathing).
-
Irradiation with this compound breathing.
-
-
This compound Administration:
-
Place the animals in a chamber flushed with this compound (95% O₂ + 5% CO₂) at a constant flow rate (e.g., 5 L/min) for a specified period before and during irradiation (e.g., 10-15 minutes prior and throughout the radiation exposure).
-
-
Irradiation:
-
Anesthetize the animals.
-
Shield the rest of the body, exposing only the tumor area to the radiation beam.
-
Deliver a specified dose of X-rays using a calibrated irradiator.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length, width, and height) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (π/6) × length × width × height.
-
Tumor growth delay is determined as the time taken for the tumors in the treated groups to reach a specific size (e.g., 4 times the initial volume) compared to the control group.
-
In Vitro Clonogenic Assay for Chemical Radiosensitizers
This protocol is a standard method for assessing the radiosensitizing effect of chemical agents on cultured cancer cells under hypoxic conditions.
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., SCCVII) in appropriate media.
-
Prepare a single-cell suspension and plate a known number of cells into culture dishes.
-
-
Induction of Hypoxia:
-
Place the plated cells in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O₂) for a sufficient duration to induce hypoxia (e.g., 4 hours).
-
-
Drug Treatment:
-
Add the chemical radiosensitizer (e.g., Nimorazole at a final concentration of 1 mM) to the cell culture medium under hypoxic conditions for a specified incubation period before irradiation.
-
-
Irradiation:
-
Irradiate the cells with a range of X-ray doses using a calibrated source while maintaining hypoxic conditions.
-
-
Colony Formation:
-
After irradiation, return the cells to normoxic conditions and incubate for a period that allows for colony formation (typically 7-14 days).
-
Fix and stain the colonies (e.g., with crystal violet).
-
-
Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Generate survival curves and calculate the Sensitizer Enhancement Ratio (SER) as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same effect in the presence of the drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Physiological effects of this compound leading to reduced tumor hypoxia.
Caption: Mechanism of hypoxia-activated chemical radiosensitizers.
Caption: Workflow for assessing radiosensitizer efficacy in vivo.
Conclusion
Both this compound and the chemical agents Nimorazole, Misonidazole, and Tirapazamine have demonstrated significant radiosensitizing effects, primarily by targeting tumor hypoxia. This compound offers a physiological approach with a generally favorable toxicity profile, while the chemical agents provide a targeted, hypoxia-activated cytotoxic mechanism. The choice of a radiosensitizing agent for further research and development will depend on a variety of factors, including the specific tumor type, the desired therapeutic window, and the potential for combination with other therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the ongoing effort to improve cancer radiotherapy.
References
- 1. This compound and nicotinamide as radiosensitizers in a murine mammary carcinoma using conventional and accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Middle dose rate irradiation in combination with this compound inhalation selectively and more markedly increases the responses of SCCVII tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and radiosensitizing effects of hypoxic cell sensitizers on EMT6 mouse mammary tumour cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Misonidazole enhancement of radiation-induced growth delay in rat rhabdomyosarcoma tumours exposed to accelerated carbon and neon ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of the toxicity of tirapazamine plus cisplatin in a mouse tumor model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pilot study of nimorazole as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiologic and cytotoxic effects of tirapazamine in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 16. Reaction of the hypoxia-selective antitumor agent tirapazamine with a C1'-radical in single-stranded and double-stranded DNA: the drug and its metabolites can serve as surrogates for molecular oxygen in radical-mediated DNA damage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2% vs. 5% Carbon Dioxide Carbogen Compositions for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carbogen Formulations with Supporting Experimental Data.
This compound, a mixture of oxygen and carbon dioxide, is a valuable tool in various research fields, primarily for its ability to modulate tissue oxygenation and blood flow. The most common formulations utilize either 2% or 5% carbon dioxide (CO2), each presenting distinct physiological effects. This guide provides a comprehensive comparison of these two compositions, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific preclinical and clinical applications.
Data Summary: 2% CO2 vs. 5% CO2 this compound
The following tables summarize the key quantitative differences in the physiological effects of this compound with 2% CO2 (98% O2) versus 5% CO2 (95% O2).
| Parameter | This compound with 2% CO2 | This compound with 5% CO2 | Key Findings |
| Tumor Oxygenation (Median pO2) | Significant increase | Significant increase | Both compositions effectively increase tumor oxygenation. The 2% CO2 mixture led to a greater reduction in the frequency of low pO2 values in one study. |
| Cerebral Blood Flow (CBF) | Moderate increase | Pronounced increase | 5% CO2 induces a more substantial increase in cerebral blood flow compared to lower concentrations. |
| Arterial Partial Pressure of CO2 (PaCO2) | Mild increase | Moderate to significant increase | Inhalation of CO2 directly increases its partial pressure in arterial blood. |
| Arterial Partial Pressure of O2 (PaO2) | Significant increase | Significant increase | The high concentration of oxygen in both mixtures leads to a marked rise in arterial oxygen levels. |
| Arterial pH | Minimal to slight decrease | Slight to moderate decrease | The increase in PaCO2 leads to a mild respiratory acidosis, which is more pronounced with the 5% CO2 mixture. |
Table 1: Comparative Physiological Effects of 2% and 5% CO2 this compound. Data compiled from multiple studies investigating the impact of different this compound compositions on tumor and cerebral physiology.
| Parameter | This compound with 2% CO2 | This compound with 5% CO2 |
| Change in Tumor Median pO2 | Increased in all tumors studied | Increased in all tumors studied |
| Frequency of Low pO2 Values (<10 mmHg) | Fell from 55% to 17% | Fell from 47% to 29% |
| BOLD Signal Increase in Cortical Veins (vs. 100% O2) | ~3.5% (at 1.67% CO2) | ~22.7% |
Table 2: Quantitative Comparison of Tumor Oxygenation and Cerebral BOLD Signal. This table presents specific data points from studies directly comparing the effects of varying CO2 concentrations in this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the administration of this compound in preclinical and clinical settings.
Preclinical Experimental Protocol (Rodent Models)
This protocol outlines the steps for administering this compound to rodents for studying its effects on tumor physiology or other biological parameters.
1. Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Secure the animal in a stereotactic frame or on a platform to minimize movement.
2. Gas Delivery System:
-
Utilize a calibrated gas mixer or pre-mixed cylinders of this compound (2% CO2/98% O2 and 5% CO2/95% O2).
-
Connect the gas source to a nose cone or a ventilator for controlled delivery.
-
Incorporate a gas analyzer to monitor the exact concentration of O2 and CO2 being delivered.
-
Use a scavenging system to remove excess gas.
3. Experimental Procedure:
-
Baseline: Administer medical air for a baseline period (e.g., 10-15 minutes) to allow physiological parameters to stabilize.
-
This compound Challenge: Switch the gas supply to the desired this compound mixture (2% or 5% CO2).
-
Monitoring: Continuously monitor physiological parameters such as respiratory rate, heart rate, and arterial blood gases (if cannulated).
-
Data Acquisition: Collect experimental data (e.g., tumor pO2 measurements, imaging data) during the this compound inhalation period.
-
Washout: Switch back to medical air to allow the animal to return to baseline conditions.
Signaling Pathways
The physiological effects of this compound are mediated through complex signaling pathways. The primary mechanism involves CO2-induced vasodilation and the Bohr effect, which enhances oxygen delivery to tissues.
CO2-Induced Vasodilation
Inhaled CO2 increases the partial pressure of CO2 in the blood (hypercapnia), leading to a decrease in blood pH. This acidosis directly and indirectly causes the relaxation of smooth muscle cells in the walls of blood vessels, resulting in vasodilation and increased blood flow.
Impact on Hypoxic Tumor Microenvironment
In the context of cancer, this compound inhalation can transiently alleviate tumor hypoxia. The increased oxygen delivery enhances the efficacy of therapies like radiation, which are less effective in hypoxic conditions. The CO2 component, by inducing vasodilation, improves blood flow to the often poorly perfused tumor core.
Conclusion
The choice between 2% and 5% CO2 this compound depends on the specific research objectives.
-
5% CO2 this compound is more potent in inducing vasodilation and increasing blood flow, making it suitable for applications where maximizing oxygen delivery to poorly perfused tissues is the primary goal. However, the more significant physiological perturbations (e.g., greater drop in pH) need to be considered.
-
2% CO2 this compound offers a milder physiological challenge while still effectively increasing tissue oxygenation. This composition may be preferable for studies where minimizing systemic effects is crucial or for subjects who may not tolerate the more pronounced effects of 5% CO2.
Researchers should carefully consider the trade-offs between the desired level of physiological response and the potential for confounding systemic effects when selecting a this compound composition. The experimental data and protocols provided in this guide offer a foundation for making an informed decision.
Safety Operating Guide
Proper Disposal of Carbogen Gas: A Guide for Laboratory Professionals
For the safe and compliant disposal of carbogen gas cylinders, the primary and most recommended procedure is to return the cylinder to the gas supplier. This ensures that any residual gas is handled by experienced personnel and the cylinder is safely depressurized, inspected, and prepared for reuse. Attempting to dispose of the cylinder or its contents through other means carries significant risks and may not comply with local regulations.
However, in situations where returning the cylinder is not immediately feasible, and after a thorough risk assessment, controlled venting to the atmosphere may be considered. This must be performed in strict accordance with safety protocols to prevent the creation of a hazardous environment. This compound is a mixture of carbon dioxide and oxygen and is classified as a non-flammable, oxidizing gas.[1][2] The primary hazards associated with its release are the displacement of oxygen by the carbon dioxide component, potentially leading to asphyxiation in confined spaces, and the oxidizing nature of the high oxygen concentration, which can intensify fires.[1][2]
Essential Safety and Logistical Information
Before considering any disposal procedure other than returning the cylinder to the supplier, a comprehensive risk assessment must be conducted. This assessment should evaluate the location of the disposal, ventilation, potential ignition sources, and the personnel involved.
Quantitative Data for Risk Assessment
Understanding the occupational exposure limits for the components of this compound is critical for ensuring safety during any potential release. The following table summarizes the key exposure limits for carbon dioxide.
| Parameter | Value | Regulatory Body |
| Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) for CO2 | 5,000 ppm | OSHA[3] |
| Threshold Limit Value (TLV) - 8-hour TWA for CO2 | 5,000 ppm | ACGIH[3] |
| Ceiling Exposure Limit (not to be exceeded) for CO2 | 30,000 ppm for 10 minutes | ACGIH[3] |
| Immediately Dangerous to Life and Health (IDLH) for CO2 | 40,000 ppm | NIOSH[3] |
Operational Plan: Controlled Venting of this compound
This protocol is intended for trained laboratory personnel only and should be performed in a well-ventilated area, away from people and ignition sources. For more comprehensive guidance on gas disposal, refer to the European Industrial Gases Association (EIGA) document Doc. 30, "Disposal of Gases".[1][2][4]
Experimental Protocol: Step-by-Step Guidance for Controlled Venting
-
Personnel and Location:
-
Only experienced and properly instructed personnel should handle the gas cylinder.[1][2]
-
Select a well-ventilated outdoor location or a properly functioning fume hood with high flow rates.
-
Ensure the area is clear of all personnel not involved in the procedure.
-
Post warning signs indicating that gas venting is in progress.
-
-
Personal Protective Equipment (PPE):
-
Wear safety glasses.
-
Wear appropriate gloves.
-
-
Equipment:
-
Use a cylinder cart to transport the this compound cylinder.[2]
-
Utilize a regulator suitable for oxygen service and compatible with the cylinder valve.
-
Attach a sufficient length of tubing to the regulator outlet to direct the gas flow to a safe discharge point. Ensure the tubing material is compatible with this compound.
-
Have a portable carbon dioxide and oxygen gas monitor on hand to check the atmospheric concentrations in the vicinity.
-
-
Procedure:
-
Transport the this compound cylinder securely on a cylinder cart to the designated well-ventilated area.
-
Secure the cylinder in an upright position to a stable object.
-
Attach the appropriate regulator to the cylinder valve. Ensure the connection is tight.
-
Attach the tubing to the regulator outlet and direct the other end to a safe point of discharge, away from any air intakes, drains, or confined spaces.
-
Slowly open the cylinder valve.
-
Set the regulator to a very low flow rate to ensure a slow and controlled release of the gas.
-
Continuously monitor the area with the gas detector to ensure that the concentration of carbon dioxide remains well below the occupational exposure limits and that the oxygen level does not create a significant fire hazard.
-
Allow the cylinder to vent completely. The sound of the gas escaping will cease when the cylinder is empty.
-
Once the cylinder is empty, close the cylinder valve.
-
Close the regulator and allow any residual gas in the system to vent.
-
Disconnect the regulator and tubing.
-
Replace the cylinder valve cap.
-
Mark the cylinder as "EMPTY".
-
Store the empty cylinder in a designated area for return to the supplier.
-
Mandatory Visualizations
Logical Relationship for this compound Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound gas cylinders.
Experimental Workflow for Controlled Venting of this compound
Caption: Step-by-step workflow for the controlled venting of a this compound gas cylinder.
References
Essential Safety and Handling Protocols for Carbogen Gas
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling of Carbogen, a gaseous mixture of carbon dioxide and oxygen. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. This guidance is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential hazards associated with this compound.[1][2][3] this compound is an oxidizing gas under pressure, which can intensify fire and pose health risks at high concentrations.
Minimum Required PPE for Handling this compound Cylinders:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields. A face shield should be worn over safety glasses when connecting or disconnecting regulators.[2][3][4] | Protects against potential pressure release and flying debris. |
| Hand Protection | Heavy-duty, non-combustible gloves (e.g., leather or insulated).[2][5] | Provides a secure grip on the cylinder and protects hands from potential leaks or frostbite from rapidly expanding gas. |
| Foot Protection | Closed-toe shoes, preferably steel-toed safety shoes.[2][3][5] | Protects feet from injury in case of a dropped or falling cylinder. |
| Body Protection | A lab coat or other protective clothing.[5] | Protects against splashes of condensed moisture and potential contact with contaminated surfaces. |
Occupational Exposure Limits
This compound is a mixture of carbon dioxide (CO2) and oxygen (O2). The primary component of concern for occupational exposure is carbon dioxide. High concentrations of CO2 can displace oxygen and lead to asphyxiation.[6]
| Component | Regulatory Body | Exposure Limit |
| Carbon Dioxide (CO2) | OSHA (PEL) | 5,000 ppm (0.5%) averaged over an 8-hour workday (TWA).[6][7] |
| Carbon Dioxide (CO2) | ACGIH (TLV) | 5,000 ppm (0.5%) 8-hour TWA and a 30,000 ppm (3%) Short-Term Exposure Limit (STEL) for 15 minutes.[6][7][8] |
| Carbon Dioxide (CO2) | HSE (WEL) | 5,000 ppm Long-Term Exposure Limit (8-hour TWA) and 15,000 ppm Short-Term Exposure Limit (15-minute reference period).[9] |
Experimental Protocol: Safe Connection and Use of a this compound Cylinder
This protocol outlines the step-by-step procedure for the safe connection and operation of a this compound gas cylinder in a laboratory setting.
Materials:
-
This compound gas cylinder (secured in an upright position)
-
Appropriate two-stage pressure regulator with compatible CGA (Compressed Gas Association) fitting
-
Leak detection solution (e.g., soapy water)
-
Appropriate tubing for gas delivery
-
Personal Protective Equipment (as specified in Section 1)
Procedure:
-
Inspect the Cylinder: Before use, visually inspect the cylinder for any signs of damage, such as dents or corrosion.[10] Ensure the cylinder is clearly labeled as "this compound" or with its specific gas mixture.
-
Secure the Cylinder: The cylinder must be securely fastened in an upright position to a wall, bench, or a dedicated cylinder stand using chains or straps.[10][11][12]
-
Transporting Cylinders: When moving a cylinder, always use a suitable hand truck or cart with the valve protection cap securely in place.[13][14] Never roll or drag a cylinder.
-
Regulator Connection:
-
Ensure the cylinder valve is closed (turn clockwise).
-
Remove the valve protection cap.
-
Attach the correct pressure regulator to the cylinder valve outlet. Ensure the CGA fittings match. Do not force the connection.[11]
-
Tighten the regulator nut securely using the appropriate wrench.
-
-
Leak Testing:
-
Ensure the regulator's delivery pressure adjusting screw is turned fully counter-clockwise (closed).
-
Slowly open the main cylinder valve one full turn.[12]
-
Apply a leak detection solution to all connections. The formation of bubbles indicates a leak. If a leak is detected, close the cylinder valve immediately, depressurize the regulator, and retighten the connection. Repeat the leak test. Do not use the cylinder if the leak persists.
-
-
Gas Delivery:
-
Once the system is confirmed to be leak-free, slowly turn the regulator's delivery pressure adjusting screw clockwise to the desired working pressure.
-
Open the outlet valve on the regulator to begin gas flow.
-
-
Shutdown Procedure:
-
When finished, close the main cylinder valve.
-
Vent the remaining gas in the regulator and delivery line.
-
Turn the regulator's delivery pressure adjusting screw counter-clockwise until it feels loose.
-
Close the outlet valve on the regulator.
-
Disposal Plan
Proper disposal of compressed gas cylinders is crucial for safety and environmental compliance.
Operational Plan:
-
"Empty" Cylinder Handling:
-
Return to Supplier (Preferred Method):
-
Disposal of Non-Returnable Cylinders:
-
If the cylinder cannot be returned to the supplier, contact your institution's Environmental Health and Safety (EHS) department for guidance.[17]
-
Do not attempt to dispose of cylinders in regular trash or as scrap metal unless they have been properly decommissioned.[18]
-
Decommissioning, which involves ensuring the cylinder is completely empty and may require puncturing or valve removal, should only be performed by trained professionals.[15][19]
-
Logical Workflow for Safe this compound Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound gas from receipt to disposal.
Caption: Logical workflow for safe this compound cylinder handling.
References
- 1. fullcryoequip.com [fullcryoequip.com]
- 2. rockymountainair.com [rockymountainair.com]
- 3. usasafety.com [usasafety.com]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. Compressed Gases | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. amp.generalair.com [amp.generalair.com]
- 8. holstongases.com [holstongases.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Gas Cylinders | Laboratory Safety | Environmental Health and Safety | Regis College [regiscollege.edu]
- 11. peakscientific.com [peakscientific.com]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. jetstreamcgs.com [jetstreamcgs.com]
- 16. benchchem.com [benchchem.com]
- 17. unmc.edu [unmc.edu]
- 18. epd.gov.hk [epd.gov.hk]
- 19. intox.com [intox.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
